Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
Description
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Properties
IUPAC Name |
ethyl 4-oxo-1-pyridin-4-ylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-13(17)14(7-3-12(16)4-8-14)11-5-9-15-10-6-11/h5-6,9-10H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQPDLKNYMTIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801176200 | |
| Record name | Cyclohexanecarboxylic acid, 4-oxo-1-(4-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255098-68-0 | |
| Record name | Cyclohexanecarboxylic acid, 4-oxo-1-(4-pyridinyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 4-oxo-1-(4-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate chemical properties"
An In-depth Technical Guide to Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate: A Predictive Analysis
Executive Summary
This compound is a novel chemical entity with limited documentation in publicly accessible scientific literature. This technical guide provides a comprehensive, predictive analysis of its chemical and physical properties, leveraging data from structurally analogous compounds. By deconstructing the molecule into its core components—the ethyl 4-oxocyclohexanecarboxylate backbone and the 4-pyridinyl substituent—we can project its behavior and characteristics. This document is intended for researchers, scientists, and drug development professionals who may consider this or similar scaffolds for synthesis and application. We will explore its likely physicochemical properties, propose a viable synthetic pathway, predict its spectroscopic signature, and discuss its potential reactivity and applications, particularly within medicinal chemistry.
Molecular Structure and Core Components
This compound, with a CAS number of 86393-32-0, presents an intriguing combination of functional groups. The structure features a central cyclohexanone ring, which imparts conformational rigidity and a reactive ketone handle. It is substituted at the 1-position with both an ethyl carboxylate group and a 4-pyridinyl moiety.
The pyridinyl group, a nitrogen-containing aromatic heterocycle, is expected to significantly influence the molecule's polarity, basicity, and potential for intermolecular interactions, such as hydrogen bonding and pi-stacking. The ethyl ester provides a site for potential modification or hydrolysis.
Diagram: Annotated Molecular Structure
Caption: Key functional moieties of the target compound.
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Basis of Prediction |
| Molecular Formula | C₁₄H₁₇NO₃ | Calculated from structure |
| Molecular Weight | 247.29 g/mol | Calculated from formula |
| Physical State | Likely a crystalline solid or a high-boiling point liquid at 25°C. | The presence of polar ketone, ester, and pyridine groups, along with increased molecular weight, suggests strong intermolecular forces favoring a solid or viscous liquid state. The related compound Ethyl 4-oxocyclohexanecarboxylate is a liquid.[2] |
| Boiling Point | > 250 °C (at atmospheric pressure) | The analog Ethyl 4-oxocyclohexanecarboxylate has a boiling point of 150-152 °C at 40 mmHg.[2] The addition of the pyridinyl group would significantly increase the boiling point. |
| Solubility | Soluble in acidic aqueous solutions (due to protonation of the pyridine nitrogen). Sparingly soluble in water. Soluble in common organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. | The pyridine nitrogen provides a basic handle for salt formation, enhancing aqueous solubility at low pH. The overall structure remains largely organic, ensuring solubility in organic media. Ciprofloxacin hydrochloride, a related heterocyclic structure, is soluble in water.[3] |
| pKa | ~4-5 (for the pyridinium ion) | The pKa of pyridine is approximately 5.2. Substitution on the ring can modulate this, but it is expected to remain in this general range. |
Proposed Synthetic Strategy: A Logical Approach
A plausible and efficient synthesis of this compound could be achieved via a conjugate addition (Michael addition) reaction. This approach leverages readily available starting materials.
Core Rationale: The key bond formation is between the pyridine nitrogen and the C1 position of the cyclohexane ring. A suitable precursor would be an electrophilic cyclohexene ring. Ethyl 4-oxocyclohex-1-enecarboxylate is an ideal candidate for this role. Pyridine can act as the nucleophile in a Michael addition.
Diagram: Proposed Synthetic Workflow
Sources
An In-Depth Technical Guide to Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate, a heterocyclic compound of interest in medicinal chemistry. This document elucidates the compound's chemical identity, including its CAS number, molecular formula, and structure. A detailed, plausible synthetic route is presented, grounded in established organic chemistry principles, alongside a discussion of its key physicochemical properties. Furthermore, this guide explores the potential applications of this molecule within drug discovery and development, drawing parallels with structurally related compounds. The content is structured to offer both foundational knowledge and practical insights for researchers engaged in the synthesis and application of novel chemical entities.
Chemical Identity and Physicochemical Properties
This compound is a substituted cyclohexanone derivative featuring a pyridine ring attached at the 1-position and an ethyl carboxylate group.
CAS Number: 1255098-68-0[1]
Molecular Formula: C₁₄H₁₇NO₃
Structure:
Physicochemical Data Summary
While specific experimental data for this compound is not extensively available in the public domain, the properties of the well-characterized precursor, Ethyl 4-oxocyclohexanecarboxylate, provide a valuable reference point. The introduction of the pyridinyl group is expected to influence properties such as polarity, basicity, and solubility.
| Property | Value (for Ethyl 4-oxocyclohexanecarboxylate) | Expected Influence of 4-Pyridinyl Group |
| Molecular Weight | 170.21 g/mol [2][3][4] | Increased to 247.29 g/mol |
| Boiling Point | 150-152 °C at 40 mmHg[3][4] | Expected to be significantly higher due to increased molecular weight and polarity. |
| Density | 1.068 g/mL at 25 °C[3][4] | Likely to be higher. |
| Refractive Index | n20/D 1.461[3][4] | Expected to be higher. |
| Solubility | Insoluble in water; soluble in chloroform, methanol.[4] | The pyridine nitrogen may increase aqueous solubility at acidic pH due to protonation. Solubility in polar organic solvents is expected to be good. |
| pKa | Not applicable | The pyridine ring introduces basicity (pKa of pyridine is ~5.2). This property is crucial for its interaction with biological targets and for formulation development. |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Michael Addition
The most logical approach to synthesize the target compound is through the conjugate addition of a pyridine nucleophile to an α,β-unsaturated ester. This method is widely used for the formation of carbon-nitrogen bonds.
Overall Reaction:
Ethyl 2-cyclohexen-1-one-4-carboxylate + 4-Hydroxypyridine → this compound
Step-by-Step Experimental Protocol
Materials:
-
Ethyl 2-cyclohexen-1-one-4-carboxylate
-
4-Hydroxypyridine
-
A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol, tetrahydrofuran)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-hydroxypyridine in the chosen anhydrous solvent.
-
Deprotonation: Add the base portion-wise at 0 °C to deprotonate the hydroxyl group of 4-hydroxypyridine, forming the more nucleophilic pyridinolate anion.
-
Michael Addition: Slowly add a solution of Ethyl 2-cyclohexen-1-one-4-carboxylate in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mechanistic Rationale
The key to this synthesis is the 1,4-conjugate addition of the pyridinolate anion to the α,β-unsaturated ester. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. The subsequent protonation of the resulting enolate during the aqueous workup yields the final product.
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound are not yet widely reported, its structural motifs—the pyridine ring and the cyclohexanone core—are prevalent in a multitude of pharmacologically active compounds.[5][6][7] This suggests its potential as a valuable scaffold or intermediate in drug discovery.
The Role of the Pyridine Moiety
The pyridine ring is a common feature in many approved drugs due to its ability to:
-
Act as a hydrogen bond acceptor: The nitrogen atom can interact with biological targets.[6]
-
Introduce basicity: This can be crucial for salt formation, improving solubility and bioavailability.[6]
-
Serve as a bioisostere for a phenyl ring: This substitution can modulate metabolic stability and target affinity.
Significance of the Cyclohexanone Scaffold
The cyclohexanone ring provides a three-dimensional framework that can be further functionalized to optimize interactions with a biological target. Derivatives of cyclohexanone are found in compounds with a wide range of activities, including anticancer and anti-inflammatory properties.
Potential Therapeutic Areas
Given the prevalence of the pyridine and cyclohexanone moieties in bioactive molecules, this compound and its derivatives could be explored for a variety of therapeutic applications, including but not limited to:
-
Oncology: As a scaffold for kinase inhibitors or other anti-proliferative agents.
-
Neuroscience: As a building block for compounds targeting receptors or enzymes in the central nervous system.
-
Inflammatory Diseases: As a precursor for novel anti-inflammatory agents.
Caption: Logical relationships of structural features to potential applications.
Conclusion and Future Perspectives
This compound represents a chemical entity with significant potential for further exploration in the field of medicinal chemistry. While detailed characterization and biological evaluation are still needed, its synthesis is feasible through established chemical transformations. The presence of both a pyridine ring and a cyclohexanone core within its structure makes it an attractive starting point for the design and synthesis of novel therapeutic agents across various disease areas. Future research should focus on the development and optimization of its synthesis, followed by a thorough investigation of its pharmacological properties to unlock its full potential in drug discovery.
References
-
PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]
-
Ahmad, I., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]
- Google Patents. (n.d.). Preparation of cyclohexene carboxylate derivatives.
- Google Patents. (n.d.). Synthesis of cyclohexanone derivatives.
- Google Patents. (n.d.). Preparation of cyclohexene carboxylate derivatives.
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]
-
ResearchGate. (n.d.). A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. Retrieved from [Link]
- Google Patents. (n.d.). OXO-PYRIDINE FUSION RING DERIVATIVE AND PHARMACEUTICAL COMPOSITION COMPRISING SAME.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Biomedically important pyridine derivatives. Retrieved from [Link]
-
Mailyan, A. K., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 745-753. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]
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- 2. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 对环己酮甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]
- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
This guide provides a comprehensive technical overview of ethyl 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical identity, a robust synthesis protocol grounded in established organic chemistry principles, its physicochemical properties, and the scientific rationale for its potential applications.
Introduction: The Strategic Importance of the 4-Pyridinyl-Cyclohexanone Scaffold
The molecular architecture of ethyl 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carboxylate is noteworthy for its amalgamation of two key pharmacophores: a cyclohexanone ring and a pyridine moiety. Substituted cyclohexanones are pivotal scaffolds in organic synthesis and are prevalent in a multitude of biologically active compounds. Their conformational flexibility and the reactivity of the ketone group allow for diverse chemical modifications, making them versatile starting points for complex molecular designs.
The incorporation of a pyridine ring, a common feature in many pharmaceuticals, introduces a basic nitrogen atom that can participate in hydrogen bonding and salt formation, often improving pharmacokinetic properties. The specific linkage at the quaternary carbon C1 creates a sterically defined orientation of the pyridine ring relative to the cyclohexane, which can be critical for specific binding interactions with biological targets. This guide aims to provide the foundational knowledge required to synthesize, characterize, and strategically employ this compound in research and development settings.
Chemical Identity and Nomenclature
A precise understanding of a compound's identity is fundamental to reproducible science.
-
IUPAC Name: ethyl 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carboxylate
-
CAS Number: 1255098-68-0
-
Molecular Formula: C₁₄H₁₇NO₃
-
Molecular Weight: 247.29 g/mol
-
Chemical Structure:
(A 2D rendering of the chemical structure)
Physicochemical and Safety Data
The following table summarizes key physicochemical properties and hazard information for ethyl 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carboxylate.
| Property | Value | Source |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Solubility | Soluble in organic solvents such as DCM, Chloroform, and Methanol. Sparingly soluble in water. | Inferred from structure |
| Storage Temperature | Room temperature | |
| Purity | Typically available at ≥97% |
Safety Information:
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338.
Synthesis Protocol: α-Arylation of a β-Keto Ester
The synthesis of ethyl 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carboxylate can be efficiently achieved through the α-arylation of ethyl 4-oxocyclohexanecarboxylate. This method relies on the deprotonation of the acidic α-carbon of the β-keto ester to form an enolate, which then acts as a nucleophile in a substitution reaction with a suitable 4-substituted pyridine electrophile.
Causality and Experimental Choices
The chosen synthetic strategy is a robust and well-documented method for C-C bond formation.
-
Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is essential. NaH is often preferred for its ease of handling (as a mineral oil dispersion) and the irreversible deprotonation to drive the reaction to completion. The byproduct, hydrogen gas, is easily removed from the reaction system.
-
Choice of Electrophile: 4-Chloropyridine or 4-bromopyridine are suitable electrophiles. While 4-iodopyridine would be more reactive, it is also more expensive and less stable. 4-Chloropyridine offers a good balance of reactivity and cost-effectiveness. The reaction is an SNAr (Nucleophilic Aromatic Substitution) type, where the electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic attack.
-
Solvent Selection: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the cation of the enolate without interfering with the nucleophilicity of the enolate anion. Anhydrous conditions are critical as the enolate and the hydride base are highly reactive towards water.
-
Temperature Control: The initial deprotonation is often performed at 0°C to control the exothermic reaction. The subsequent alkylation step may require heating to facilitate the SNAr reaction, depending on the reactivity of the halide.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the α-arylation of ethyl 4-oxocyclohexanecarboxylate.
Detailed Step-by-Step Methodology
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)
-
Sodium hydride, 60% dispersion in mineral oil (1.2 eq)
-
4-Chloropyridine hydrochloride (1.1 eq) neutralized to the free base
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexane to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.
-
Enolate Formation: Add anhydrous THF to the flask. Cool the suspension to 0°C using an ice bath. Dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the sodium enolate.
-
Arylation: Dissolve 4-chloropyridine (1.1 eq) in a small amount of anhydrous THF and add it to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 4-12 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure ethyl 4-oxo-1-(pyridin-4-yl)cyclohexanecarboxylate.
Characterization and Structural Elucidation
To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all protons. Expect signals corresponding to the ethyl group (a triplet and a quartet), the diastereotopic protons of the cyclohexane ring (complex multiplets), and the aromatic protons of the 4-substituted pyridine ring (two doublets).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the ketone carbonyl (~208 ppm), the ester carbonyl (~175 ppm), the quaternary carbon C1, and the carbons of the cyclohexane and pyridine rings.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for strong absorption bands corresponding to the C=O stretch of the ketone (around 1715 cm⁻¹) and the C=O stretch of the ester (around 1730 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 248.12.
Research Context and Potential Applications
While specific biological activity data for ethyl 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carboxylate is not widely published, the core scaffold is of significant interest in medicinal chemistry.
-
Enzyme Inhibition: The rigid, three-dimensional structure is suitable for targeting enzyme active sites. For instance, 4-substituted cyclohexyl derivatives have been investigated as potent gamma-secretase inhibitors for potential Alzheimer's disease therapy.
-
GPCR Ligands: The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in G-protein coupled receptor (GPCR) ligands. The overall shape and polarity are consistent with scaffolds that target CNS receptors.
-
Kinase Inhibitors: Many kinase inhibitors incorporate a hinge-binding pyridine motif. The cyclohexanone scaffold can serve to orient the pyridine and present other substituents into solvent-exposed regions or adjacent pockets.
-
Intermediate for Further Elaboration: The ketone functionality is a versatile handle for further chemical modification. It can be reduced to an alcohol (introducing a new chiral center), converted to an amine via reductive amination, or used in olefination reactions, allowing for the generation of diverse chemical libraries for screening. For example, the parent compound, ethyl 4-oxocyclohexanecarboxylate, is a key starting material in the synthesis of the antifibrinolytic drug Tranexamic acid.
This compound, therefore, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis via the described protocol provides a reliable and scalable method for researchers to access this promising scaffold.
References
- Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (2016).
-
ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from ResearchGate. [Link]
-
Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
- Churcher, I., et al. (2006). 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 280-284.
-
PubMed. (2006). 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. Retrieved from PubChem. [Link]
"structure elucidation of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate"
An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and potential function of a novel molecular entity. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound, a compound of interest for its potential as a scaffold in medicinal chemistry due to the combination of a rigid cyclohexanone core, a key ester functional group, and a pharmaceutically relevant pyridine moiety. We will proceed through a logical workflow, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each analytical choice is explored, presenting a self-validating system for structural confirmation aimed at researchers, scientists, and drug development professionals.
Contextual Framework: Plausible Synthetic Origin
Before embarking on the analysis of an unknown sample, understanding its synthetic history is invaluable. It informs our expectations of the target structure and potential by-products or impurities. A plausible and efficient route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction.
The proposed synthesis starts with commercially available Ethyl 4-oxocyclohexanecarboxylate[1][2] and an activated pyridine, such as 4-chloropyridine. The presence of a base facilitates the deprotonation of the tertiary α-carbon of the cyclohexanone, creating a nucleophilic enolate that can then attack the electron-deficient pyridine ring.
This synthetic consideration is critical; it primes us to look for the key C-N bond formation and to confirm the specific substitution pattern (position 1 on the cyclohexanone and position 4 on the pyridine).
Initial Characterization: Molecular Formula and Functional Groups
The first step in any structure elucidation is to determine the molecular formula and identify the present functional groups. This is efficiently achieved by combining high-resolution mass spectrometry and infrared spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: For a novel compound, obtaining an accurate mass is non-negotiable. We select High-Resolution Mass Spectrometry with a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion peak ([M+H]+ in this case). This directly yields the molecular weight with high precision, allowing for the unambiguous determination of the elemental composition.[3]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]+.
-
Mass Analysis: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to acquire the mass spectrum.
-
Data Processing: Determine the monoisotopic mass of the most intense peak corresponding to the molecular ion and use software to calculate the elemental composition.
Data Presentation: HRMS Results
| Parameter | Expected Value |
| Molecular Formula | C14H17NO3 |
| Calculated Exact Mass | 247.12084 |
| Observed [M+H]+ | ~248.1281 |
This initial data point is the foundation upon which the entire structural argument is built.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule.[4] The presence of carbonyls, esters, and aromatic systems will produce highly characteristic absorption bands. This technique serves as a quick confirmation of the key structural motifs suggested by the synthesis and molecular formula.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm-1.
-
Background Correction: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm-1) | Functional Group | Rationale |
| ~1730 | C=O Stretch (Ester) | Characteristic strong absorption for the ester carbonyl. |
| ~1715 | C=O Stretch (Ketone) | Strong absorption for the cyclohexanone carbonyl. |
| ~1600, ~1500 | C=C Stretch (Aromatic) | Characteristic absorptions for the pyridine ring. |
| ~1240 | C-O Stretch (Ester) | Strong band associated with the ester C-O bond. |
| ~3050 | C-H Stretch (Aromatic) | Absorption for C-H bonds on the pyridine ring. |
| ~2950 | C-H Stretch (Aliphatic) | Absorption for C-H bonds on the cyclohexanone ring and ethyl group. |
The FTIR spectrum provides immediate, corroborating evidence for the major structural components: a ketone, an ester, and an aromatic (pyridine) ring.
The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS and IR provide the list of parts and their types, NMR spectroscopy provides the assembly instructions. It is the most powerful tool for the de novo structure elucidation of small molecules.[5] A combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[6][7]
1H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: 1H NMR reveals the chemical environment of each proton, its integration (number of protons), and its coupling to neighboring protons (connectivity). The chemical shifts are highly sensitive to electron-withdrawing groups like carbonyls and the pyridine ring.
Predicted 1H NMR Data (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | d | 2H | H-a | Protons on the pyridine ring ortho to the nitrogen are highly deshielded. |
| ~7.2 | d | 2H | H-b | Protons on the pyridine ring meta to the nitrogen. |
| ~4.2 | q | 2H | H-f | Methylene protons of the ethyl ester, split by the methyl group. |
| ~2.8 | m | 2H | H-c | Cyclohexane protons adjacent to the pyridine-bearing carbon. |
| ~2.5 | m | 2H | H-d | Cyclohexane protons adjacent to the ketone. |
| ~2.1 | m | 4H | H-e | Remaining cyclohexane protons. |
| ~1.2 | t | 3H | H-g | Methyl protons of the ethyl ester, split by the methylene group. |
13C NMR Spectroscopy: The Carbon Skeleton
Expertise & Experience: 13C NMR provides a count of the unique carbon atoms and identifies their nature (aliphatic, aromatic, carbonyl). Carbonyl carbons are particularly diagnostic due to their large downfield shifts.
Predicted 13C NMR Data (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~208 | C=O (Ketone) | Characteristic shift for a ketone carbonyl. |
| ~175 | C=O (Ester) | Characteristic shift for an ester carbonyl. |
| ~150 | C-a | Pyridine carbons ortho to nitrogen. |
| ~148 | C-ipso | Pyridine carbon attached to the cyclohexane ring. |
| ~122 | C-b | Pyridine carbons meta to nitrogen. |
| ~62 | C-f | Methylene carbon of the ethyl ester. |
| ~60 | C-quat | Quaternary carbon of the cyclohexane ring. |
| ~38 | C-d | Cyclohexane carbons adjacent to the ketone. |
| ~35 | C-c | Cyclohexane carbons adjacent to the quaternary carbon. |
| ~28 | C-e | Remaining cyclohexane carbons. |
| ~14 | C-g | Methyl carbon of the ethyl ester. |
2D NMR: Assembling the Pieces
Expertise & Experience: 2D NMR is essential to connect the fragments identified by 1D NMR. COSY confirms H-H adjacencies, HSQC links protons to their directly attached carbons, and HMBC reveals the crucial long-range C-H correlations that piece the entire molecule together.[6][7]
Experimental Protocol: 2D NMR
-
Sample Preparation: Prepare a concentrated sample (~10-20 mg) in a deuterated solvent (e.g., CDCl3).
-
Acquisition: Run standard COSY, HSQC, and HMBC pulse programs on a high-field NMR spectrometer.
-
Processing: Process the 2D data to generate correlation plots.
Key Expected 2D NMR Correlations:
-
COSY:
-
Strong correlation between H-f (CH2) and H-g (CH3) of the ethyl group.
-
Correlations between the various methylene protons (H-c, H-d, H-e) of the cyclohexanone ring.
-
Correlation between H-a and H-b on the pyridine ring.
-
-
HSQC:
-
Confirms all direct C-H attachments as predicted in the tables above (e.g., H-a correlates to C-a, H-f to C-f).
-
-
HMBC (Crucial for Confirmation):
-
Correlation from the cyclohexane protons (H-c) to the quaternary carbon (C-quat).
-
Correlation from the cyclohexane protons (H-c) to the pyridine carbons (C-b and C-ipso).
-
Correlation from the ethyl methylene protons (H-f) to the ester carbonyl (C=O Ester).
-
Correlation from the cyclohexane protons (H-d) to the ketone carbonyl (C=O Ketone).
-
Integrated Workflow and Final Confirmation
The power of this multi-technique approach lies in its self-validating nature. No single experiment provides the complete picture, but together they form an unassailable argument for the proposed structure.
This workflow demonstrates the logical progression from basic molecular properties to a complete, validated 3D structure. The HRMS data provides the exact elemental formula. FTIR confirms the presence of the expected ketone, ester, and pyridine functional groups. 1D and 2D NMR experiments then provide the definitive atom-by-atom connectivity, confirming the substitution pattern and completing the structural puzzle. Each stage validates the findings of the previous one, culminating in a high-confidence structural assignment.
References
-
Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]
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Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What's new about the Hantzsch reaction? A review on the new achievements of the last 15 years. RSC Advances, 4(91), 54282–54299. [Link]
-
Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society, 1285-1288. [Link]
-
Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8(1), 105. [Link]
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Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. UC Davis. [Link]
-
Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 974-981. [Link]
-
PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
-
Arote, N. D., et al. (2021). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Organic & Medicinal Chemistry International Journal, 10(4). [Link]
-
S. O. A. El-Gendya, A. A. A. (2023). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Results in Chemistry, 6, 101079. [Link]
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- 1. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
"spectroscopic data for Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate"
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
Preamble: Navigating the Known and the Novel
In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is a daily occurrence. Yet, the confirmation of their molecular structure is a critical step that underpins all subsequent research. This guide addresses the spectroscopic characterization of a specific novel compound: This compound .
A thorough search of established chemical databases reveals a notable absence of published, experimentally-derived spectroscopic data for this exact molecule. This is not an uncommon scenario for researchers working on the frontier of chemical synthesis. Therefore, this guide is structured not as a retrospective analysis of existing data, but as a predictive and methodological framework. It is designed for the researcher who has just synthesized this molecule and seeks to confirm its identity and purity through the primary modalities of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
We will proceed by dissecting the molecule into its constituent functional groups, predicting the expected spectroscopic signatures based on established principles, and providing field-proven protocols for data acquisition and interpretation. This document serves as both a predictive reference and a practical workflow for the structural elucidation of this compound.
Molecular Structure and Functional Group Analysis
Before venturing into spectroscopic prediction, a clear understanding of the molecule's architecture is paramount. The structure brings together several key functionalities that will each produce distinct and identifiable signals.
-
Core Scaffold: A cyclohexanone ring, which is a six-membered aliphatic ring containing a ketone functional group.
-
Quaternary Center: A fully substituted carbon atom (C1) on the cyclohexane ring. This is a key feature as it will lack any directly attached protons.
-
Pyridinyl Group: A 4-substituted pyridine ring, an aromatic heterocycle, is attached to the quaternary center.
-
Ethyl Ester Group: An ethoxycarbonyl group (-COOCH₂CH₃) also attached to the quaternary center.
Below is the chemical structure, which forms the basis for all subsequent analysis.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic signatures. These predictions are derived from established chemical shift and absorption frequency databases for analogous structures and functional groups.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to be complex, particularly in the aliphatic region, but highly informative. The key is to identify the distinct spin systems of the pyridinyl, ethyl, and cyclohexyl moieties.
Predicted ¹H NMR Chemical Shifts and Multiplicities
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.6 - 8.8 | Doublet (d) | 2H | Pyridinyl H (ortho to N) | Protons adjacent to the electronegative nitrogen in an aromatic ring are significantly deshielded. They will appear as a doublet due to coupling with the meta protons. |
| ~ 7.4 - 7.6 | Doublet (d) | 2H | Pyridinyl H (meta to N) | These protons are less deshielded than the ortho protons. They will appear as a doublet from coupling to the ortho protons. |
| ~ 4.1 - 4.3 | Quartet (q) | 2H | -OCH₂ CH₃ (Ethyl Ester) | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |
| ~ 2.2 - 2.8 | Multiplet (m) | 8H | Cyclohexanone Protons | The eight protons on the cyclohexanone ring will reside in a complex, overlapping multiplet. Protons alpha to the carbonyl (positions 3 and 5) will be further downfield (~2.5-2.8 ppm) than those at positions 2 and 6 (~2.2-2.5 ppm). Diastereotopicity will likely lead to complex splitting. |
| ~ 1.2 - 1.4 | Triplet (t) | 3H | -OCH₂CH₃ (Ethyl Ester) | The terminal methyl group of the ester is in a typical aliphatic region and is split into a triplet by the two neighboring methylene protons. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Given the molecule's symmetry, we expect to see 10 distinct signals.
Predicted ¹³C NMR Chemical Shifts
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 208 - 212 | C =O (Ketone) | The carbonyl carbon of a cyclohexanone typically appears in this far downfield region.[1] |
| ~ 173 - 176 | C =O (Ester) | The ester carbonyl carbon is also significantly deshielded, but typically less so than a ketone carbonyl. |
| ~ 150 - 152 | Pyridinyl C (ortho to N) | Aromatic carbons adjacent to nitrogen are deshielded. |
| ~ 148 - 150 | Pyridinyl C (para to N, attached to ring) | This carbon is also in a deshielded region of the pyridine ring. |
| ~ 121 - 123 | Pyridinyl C (meta to N) | These carbons are the most shielded of the pyridine ring carbons. |
| ~ 61 - 63 | -OCH₂ CH₃ (Ethyl Ester) | The methylene carbon of the ethyl group is attached to oxygen, resulting in a downfield shift. |
| ~ 50 - 55 | C 1 (Quaternary) | The quaternary carbon, bonded to the pyridine ring, ester group, and two other carbons, will be in this region. Its signal will likely be of lower intensity. |
| ~ 38 - 42 | C 3, C 5 (Cyclohexanone, alpha to C=O) | The carbons alpha to the ketone carbonyl are deshielded compared to other aliphatic carbons. |
| ~ 30 - 35 | C 2, C 6 (Cyclohexanone, beta to C=O) | These carbons are in a standard aliphatic region. |
| ~ 14 - 15 | -OCH₂CH₃ (Ethyl Ester) | The terminal methyl carbon of the ethyl group appears in the far upfield aliphatic region. |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and to gain structural information from the fragmentation pattern.
-
Molecular Formula: C₁₄H₁₆N₂O₃
-
Molecular Weight: 260.29 g/mol
-
Predicted Molecular Ion (M⁺˙): m/z = 260
Predicted Fragmentation Pathway
The molecule is expected to fragment in a logical manner, with cleavages occurring at the weakest bonds and leading to stable fragments.
Caption: Predicted major fragmentation pathways in EI-MS.
-
Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters, leading to a fragment at m/z = 215 .
-
Loss of the entire ester group (-COOC₂H₅): Cleavage of the C1-ester bond would result in a fragment at m/z = 187 .
-
Loss of the pyridine ring: Cleavage of the C1-pyridine bond would yield a fragment at m/z = 182 .
-
Cleavage of the cyclohexanone ring: Retro-Diels-Alder type fragmentations are common for cyclohexene systems and could occur after initial rearrangements, leading to various smaller fragments.
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of the key functional groups through their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |
| ~ 3050 - 3100 | C-H (Aromatic) | Stretch | Characteristic of C-H bonds on the pyridine ring. |
| ~ 2850 - 3000 | C-H (Aliphatic) | Stretch | From the C-H bonds of the cyclohexanone and ethyl groups. |
| ~ 1735 - 1750 | C=O (Ester) | Stretch (Strong) | This will be a very strong, sharp absorption band, characteristic of a saturated aliphatic ester.[2][3] |
| ~ 1710 - 1725 | C=O (Ketone) | Stretch (Strong) | This will also be a very strong, sharp band. The presence of two distinct, strong C=O bands in this region is a critical confirmation of the structure.[2][3] |
| ~ 1590 - 1610 | C=C, C=N (Aromatic) | Stretch | Characteristic absorptions for the pyridine ring. |
| ~ 1150 - 1250 | C-O (Ester) | Stretch | A strong band corresponding to the C-O single bond stretch of the ester group. |
Experimental Protocols & Workflow
To obtain high-quality data that can be confidently matched against these predictions, rigorous and standardized experimental procedures are essential.
Standard Operating Procedure: Sample Preparation
-
Purity Check: Ensure the sample is of high purity (>95%), as determined by a preliminary technique like thin-layer chromatography (TLC) or a fast LC-MS run. Impurities will complicate spectral interpretation.
-
Solvent Selection (NMR): Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Concentration:
-
For ¹H NMR, prepare a solution of ~5-10 mg in 0.6-0.7 mL of deuterated solvent.
-
For ¹³C NMR, a more concentrated solution of ~20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Preparation (IR):
-
Neat (Liquid): If the compound is a liquid or low-melting solid, a thin film can be prepared between two salt plates (NaCl or KBr).
-
ATR: For solid samples, Attenuated Total Reflectance (ATR) is the most convenient method. Ensure firm, even pressure between the sample and the ATR crystal.
-
-
Sample Preparation (MS): Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile. For direct infusion, this solution is used directly. For GC-MS, the sample must be volatile and thermally stable. For LC-MS, the solvent must be compatible with the mobile phase.
Data Acquisition Workflow
The following workflow ensures a comprehensive dataset is collected efficiently.
Caption: A logical workflow for comprehensive spectroscopic data acquisition.
Data Interpretation: A Self-Validating System
The power of this multi-technique approach lies in cross-validation. Each spectrum should corroborate the others.
-
Start with the IR: Does the spectrum clearly show two distinct C=O stretches (~1740 cm⁻¹ and ~1715 cm⁻¹) and aromatic C-H stretches? If yes, the primary functional groups are likely present.
-
Move to the MS: Does the molecular ion peak correspond to the expected mass (m/z 260)? Does the high-resolution mass match the elemental formula C₁₄H₁₆N₂O₃ within a 5 ppm error margin? This confirms the molecular formula.
-
Analyze the ¹H NMR:
-
Check the integration. Do the ratios match the predicted proton counts (2:2:2:8:3)?
-
Identify the key spin systems: the characteristic doublets of the 4-pyridinyl group, the quartet and triplet of the ethyl group.
-
-
Analyze the ¹³C NMR: Count the signals. Are there 10 unique carbons? Do the chemical shifts align with predictions, especially the two carbonyl carbons (>170 ppm) and the aromatic carbons?
-
Final Confirmation: If the data from all four techniques are consistent with the predicted values and with each other, the structure of this compound can be confirmed with a high degree of confidence.
Conclusion
While experimental spectra for this compound are not currently available in the public domain, a comprehensive and reliable spectroscopic profile can be predicted based on fundamental principles and data from analogous structures. The key identifiers for this molecule will be the presence of two distinct carbonyl signals in both the ¹³C NMR and IR spectra, the unique spin systems of the 4-pyridinyl and ethyl groups in the ¹H NMR spectrum, and a molecular ion at m/z 260 in the mass spectrum. By following the rigorous experimental and interpretive workflows outlined in this guide, researchers can confidently verify the synthesis of this novel compound.
References
-
PubChem. Ethyl 4-oxopiperidine-1-carboxylate . National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 4-oxocyclohexanecarboxylate . National Center for Biotechnology Information. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST. 4-Pyridinecarboxylic acid, ethyl ester . in NIST Chemistry WebBook. [Link]
Sources
An In-depth Technical Guide to the Physical Characteristics of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
Introduction
Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate is a complex organic molecule of interest to researchers in medicinal chemistry and drug development. Its unique scaffold, combining a cyclohexanone, an ethyl ester, and a pyridine ring, presents a versatile platform for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its physical characteristics is paramount for its effective handling, purification, and downstream use in synthetic protocols. This guide provides a comprehensive overview of the known physical properties of this compound and details the requisite experimental procedures for a full characterization, grounded in established scientific principles.
The structural identity of this compound is confirmed by its CAS Number: 1255098-68-0.
Figure 1: Chemical Structure of this compound.
Known Physical Properties
Commercially available information provides a foundational dataset for this compound.[1]
| Property | Value | Source |
| CAS Number | 1255098-68-0 | [1] |
| Molecular Formula | C₁₄H₁₇NO₃ | |
| Molecular Weight | 247.29 g/mol | |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Purity | 97% | |
| Storage Temperature | Room temperature |
Determination of Key Physical Characteristics
While the information above is useful, a more granular understanding is required for research and development purposes. The following sections detail the experimental protocols to determine the melting point, solubility profile, and spectroscopic signature of this compound.
Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-2 °C) is indicative of high purity, whereas a broad melting range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the solid compound is finely crushed into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting range.
-
Accurate Determination: A fresh sample is heated at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.
Figure 2: Workflow for Melting Point Determination.
Solubility Profile
The solubility of a compound in various solvents is dictated by its molecular structure. This compound possesses both polar (pyridine ring, ketone, ester) and non-polar (cyclohexyl ring) moieties. This amphiphilic nature suggests a nuanced solubility profile.
Predicted Solubility:
-
Water: Likely sparingly soluble due to the large hydrocarbon framework, though the pyridine nitrogen can act as a hydrogen bond acceptor.
-
Acids (e.g., 5% HCl): Expected to be soluble due to the basicity of the pyridine nitrogen, which will be protonated to form a soluble salt.
-
Bases (e.g., 5% NaOH): Expected to be insoluble as there are no acidic protons.
-
Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO, DMF): Expected to be soluble.
-
Non-polar Organic Solvents (e.g., Hexanes, Toluene): Likely poorly soluble.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have good solubility.
Experimental Protocol: Systematic Solubility Testing
-
Preparation: For each solvent, add approximately 10-20 mg of the solid to a test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Agitation: Vigorously shake the test tube for 30-60 seconds.
-
Observation: Observe if the solid has dissolved completely. If not, the compound is classified as insoluble or sparingly soluble.
-
Documentation: Record the results for each solvent.
Figure 3: Workflow for Systematic Solubility Testing.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will reveal the number of different types of protons and their connectivity.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Ethyl Group: A quartet around δ 4.1-4.3 ppm (OCH₂) and a triplet around δ 1.2-1.3 ppm (CH₃).
-
Cyclohexyl Protons: A complex series of multiplets in the δ 1.5-3.0 ppm region. The protons adjacent to the ketone and the quaternary carbon will be distinct.
-
Pyridinyl Protons: Two sets of doublets in the aromatic region. The protons ortho to the nitrogen (α-protons) will be downfield (δ 8.5-8.7 ppm), and the protons meta to the nitrogen (β-protons) will be more upfield (δ 7.2-7.4 ppm).
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the peaks.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Carbonyl Carbons: Two signals in the downfield region: the ketone carbonyl around δ 205-215 ppm and the ester carbonyl around δ 170-175 ppm.
-
Pyridinyl Carbons: Signals in the δ 120-155 ppm range. The carbon attached to the cyclohexyl ring and the carbons ortho to the nitrogen will be distinct.
-
Quaternary Cyclohexyl Carbon: A signal around δ 50-60 ppm.
-
Ethyl Group Carbons: OCH₂ around δ 60-65 ppm and CH₃ around δ 14-15 ppm.
-
Other Cyclohexyl Carbons: Signals in the δ 25-45 ppm range.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Key IR Absorptions (cm⁻¹):
-
C=O Stretch (Ketone): A strong, sharp absorption around 1710-1725 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption around 1735-1750 cm⁻¹.
-
C-O Stretch (Ester): An absorption in the 1100-1300 cm⁻¹ region.
-
C=N and C=C Stretches (Pyridine Ring): Absorptions in the 1400-1600 cm⁻¹ region.
-
C-H Stretches (sp³): Absorptions just below 3000 cm⁻¹.
-
C-H Stretches (sp²): Absorptions just above 3000 cm⁻¹.
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 247.
-
Key Fragments: Loss of the ethoxy group (-OCH₂CH₃, m/z = 45), loss of the ethyl group (-CH₂CH₃, m/z = 29), and fragmentation of the cyclohexanone and pyridine rings.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization method (e.g., EI for GC-MS, ESI for LC-MS).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio and detected.
Figure 4: General Workflow for Spectroscopic Analysis.
Conclusion
This technical guide has provided the known physical characteristics of this compound and outlined the necessary experimental procedures to obtain a comprehensive physical and spectroscopic profile. By following these protocols, researchers and drug development professionals can ensure the identity, purity, and proper handling of this compound, facilitating its successful application in their scientific endeavors. The combination of melting point analysis, solubility testing, and a full suite of spectroscopic methods provides a self-validating system for the thorough characterization of this molecule.
References
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A Technical Guide to the Potential Research Applications of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
Introduction: Unveiling a Scaffold of Potential
In the landscape of modern drug discovery and materials science, the strategic design of novel molecular scaffolds is paramount. Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate emerges as a compound of significant interest, positioned at the intersection of established pharmacophores. This technical guide will provide an in-depth exploration of the potential research applications of this molecule, grounded in its structural attributes and the proven utility of its constituent moieties. While direct literature on this specific compound is nascent[1], a comprehensive analysis of related structures provides a robust framework for predicting its utility and designing future investigations.
The core structure of this compound integrates a pyridine ring, a cyclohexanone framework, and an ethyl ester group. Pyridine derivatives are ubiquitous in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties[2][3][4][5]. The cyclohexanone moiety offers a versatile scaffold for stereospecific modifications, while the ethyl ester provides a handle for further chemical derivatization or can contribute to the molecule's pharmacokinetic profile. This unique combination of functional groups suggests a rich potential for this compound as a lead structure in various therapeutic areas.
Chemical Synthesis and Characterization
The synthesis of this compound can be logically approached through established synthetic methodologies. A plausible synthetic route would involve the Michael addition of a pyridine nucleophile to an activated cyclohexenone precursor.
Proposed Synthetic Pathway
A likely synthetic strategy would leverage the known reactivity of precursors such as ethyl 4-oxocyclohexanecarboxylate[6][7]. The synthesis could proceed via a multi-step process, potentially involving the formation of an enolate from ethyl 4-oxocyclohexanecarboxylate, followed by a nucleophilic attack on an activated pyridine derivative. Alternatively, a direct arylation approach could be explored.
Caption: Proposed synthetic routes to this compound.
Physicochemical Properties (Predicted)
A summary of predicted and known properties of related compounds is presented below. These values are essential for designing experimental conditions, such as solvent selection and purification methods.
| Property | Ethyl 4-oxocyclohexanecarboxylate | Ethyl 4-oxo-1-piperidinecarboxylate | This compound (Predicted) |
| Molecular Formula | C9H14O3[6] | C8H13NO3[8] | C14H17NO3[1] |
| Molecular Weight | 170.21 g/mol | 171.19 g/mol [9] | 247.29 g/mol |
| Boiling Point | 150-152 °C/40 mmHg[7] | Not available | Higher due to increased molecular weight and polarity |
| Density | 1.068 g/mL at 25 °C | 1.135 g/mL at 25 °C[10] | Expected to be > 1.1 g/mL |
| Refractive Index | n20/D 1.461 | n20/D 1.475[10] | Expected to be > 1.5 |
Potential Research Applications
The structural features of this compound suggest several promising avenues for research, primarily in the field of medicinal chemistry.
Anticancer Drug Discovery
The pyridine nucleus is a well-established pharmacophore in oncology. The presence of this moiety in the target molecule makes it a compelling candidate for anticancer screening. Research on pyridine-dicarboxamide-cyclohexanone derivatives has demonstrated significant cytotoxic activity against various cancer cell lines, including colorectal, liver, and breast cancer cells[11][12].
Proposed Research Workflow:
Caption: Workflow for anticancer activity screening and development.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Agent Development
Pyridine derivatives have a long history as effective antimicrobial agents[2][3]. The unique electronic properties of the pyridine ring can facilitate interactions with microbial enzymes and cellular structures. The cyclohexanone core can also be modified to enhance antimicrobial potency and selectivity.
Potential Targets:
-
Bacteria: Screen against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Fungi: Evaluate activity against pathogenic fungi such as Candida albicans.
-
Mycobacteria: Given the prevalence of pyridine-containing antitubercular drugs (e.g., isoniazid), testing against Mycobacterium smegmatis or Mycobacterium tuberculosis is warranted[13].
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Studies
The structural motifs within this compound suggest its potential as an inhibitor of various enzymes. For instance, α-glucosidase inhibitors are a class of drugs used to treat type 2 diabetes, and some pyridine-dicarboxamide-cyclohexanone derivatives have shown inhibitory activity against this enzyme[11][12].
Proposed Research Workflow:
Caption: Workflow for enzyme inhibition studies.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecular scaffold. Based on a thorough analysis of its structural components and the established biological activities of related compounds, this guide proposes several high-potential research applications. The convergence of the medicinally significant pyridine ring with a versatile cyclohexanone framework positions this compound as a strong candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays. The detailed experimental workflows and protocols provided herein offer a clear roadmap for initiating these investigations. Future research should focus on the efficient synthesis and purification of this compound, followed by a systematic evaluation of its biological properties as outlined. Structure-activity relationship studies, facilitated by the chemical tractability of the molecule, will be crucial in optimizing its activity and developing novel lead compounds for therapeutic development.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 317638, Ethyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34767, Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]
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Al-Warhi, T., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1376. [Link]
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ChemSynthesis. ethyl 4-oxo-2-cyclohexene-1-carboxylate. Retrieved from [Link]
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Al-Warhi, T., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. ResearchGate. Retrieved from [Link]
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ResearchGate. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]
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Khan, S., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]
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Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
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Sadowska, B., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6265. [Link]
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Global Substance Registration System. ETHYL 4-OXO-1-PIPERIDINECARBOXYLATE. Retrieved from [Link]
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Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. Retrieved from [Link]
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Al-Otaibi, J. S., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Retrieved from [Link]
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The Emergence and Synthetic Evolution of 4-Pyridinyl Substituted Ketoesters: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of the 4-Pyridinyl Ketoester Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug candidates. When functionalized with a β-ketoester moiety at the 4-position, the resulting 4-pyridinyl substituted ketoester emerges as a highly versatile intermediate, offering a rich platform for the synthesis of a diverse array of complex heterocyclic systems with significant therapeutic potential. This guide provides an in-depth exploration of the historical discovery, synthetic evolution, and key applications of this important chemical entity, tailored for researchers and professionals in the field of drug development.
Part 1: A Historical Perspective on the Genesis of 4-Pyridinyl Ketoesters
The journey of 4-pyridinyl substituted ketoesters begins over a century ago, rooted in the foundational principles of condensation chemistry. The first documented synthesis of a key member of this class, ethyl isonicotinoylacetate (also known as ethyl 4-pyridoylacetoacetate), is attributed to the German chemist Adolf Pinner in 1901. His work, published in the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the exploration of this chemical space.
The classical approach to the synthesis of these compounds has long been the Claisen condensation , a venerable carbon-carbon bond-forming reaction first described by Rainer Ludwig Claisen in 1887.[2] This reaction, in its crossed variant, involves the condensation of a non-enolizable ester, in this case, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), with an enolizable ester, typically ethyl acetate, in the presence of a strong base.[2] The thermodynamic driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-ketoester.[3]
Part 2: The Evolution of Synthetic Methodologies
While the Claisen condensation remains a fundamental and widely practiced method, the demands of modern drug discovery for efficiency, scalability, and functional group tolerance have spurred the development of alternative and refined synthetic strategies.
Modern Variants of the Claisen Condensation
Recent advancements have focused on optimizing the classical Claisen condensation. The use of alternative strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can often lead to improved yields and cleaner reactions by minimizing side reactions.[2] Furthermore, microwave-assisted organic synthesis (MAOS) has been successfully applied to Claisen and Dieckmann condensations, dramatically reducing reaction times from hours to minutes.[4] Solvent-free approaches have also been explored, offering a greener and more efficient alternative to traditional solvent-based methods.[5]
Catalytic Approaches to Ketoester Synthesis
The field has seen a significant shift towards catalytic methods for the synthesis of α-ketoesters, which can be adapted for 4-pyridinyl analogs. These methods offer milder reaction conditions and broader substrate scope.
-
Transition Metal Catalysis: Copper-catalyzed methods have been developed for the synthesis of α-ketoesters from readily available aryl acetates, utilizing oxidants like aqueous tert-butyl hydroperoxide.[6] Rhodium-catalyzed conjugate addition pathways have also been employed for the enantioselective synthesis of 1,4-keto-alkenylboronate esters, which can be precursors to ketoesters.
-
Organocatalysis: The use of small organic molecules as catalysts has gained traction. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the synthesis of α-ketoesters from various starting materials.
Part 3: Applications in Drug Discovery and Development
The 4-pyridinyl substituted ketoester scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of the pyridine ring often imparts favorable properties such as improved aqueous solubility and the ability to engage in key interactions with biological targets.[1]
Synthesis of Heterocyclic Scaffolds
These ketoesters are excellent precursors for the synthesis of various fused and substituted heterocyclic systems, which are prevalent in many therapeutic agents. For example, they can be utilized in multicomponent reactions to generate complex molecular architectures in a single step.
Structure-Activity Relationship (SAR) Studies
The 4-pyridinyl ketoester framework allows for systematic modifications to probe structure-activity relationships. The ester and ketone functionalities, as well as the pyridine ring itself, can be readily derivatized to explore the impact of various substituents on biological activity. Studies on related pyridine derivatives have shown that the nature and position of substituents can significantly influence their antiproliferative and antimicrobial activities.[7][8][9]
| Compound Class | Key Structural Features | Observed Biological Activity | Reference |
| 4-Hydroxy-4-(pyridyl)alk-3-en-2-ones | Pyridine ring, enone system | Weak antimicrobial activity | [9] |
| 3,5-Diarylaminopyridines | Diaryl amino substitution on pyridine | Potent oral antimalarial activity | [8] |
| Dihydropyridones | Substituted dihydropyridone core | Androgen receptor modulation | [10] |
| Aromatic Aldehydes with Pyridinylmethoxy-Methyl Esters | Pyridinylmethoxy-methyl ester side chain | Antisickling agents | [11] |
Table 1: Examples of Biologically Active Pyridine Derivatives and Insights for SAR.
Part 4: Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of ethyl isonicotinoylacetate, a representative 4-pyridinyl substituted ketoester.
Synthesis of Ethyl Isonicotinoylacetate via Claisen Condensation
Materials:
-
Ethyl isonicotinate
-
Ethyl acetate, anhydrous
-
Sodium ethoxide
-
Diethyl ether, anhydrous
-
Hydrochloric acid, dilute
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add a solution of ethyl isonicotinate and anhydrous ethyl acetate.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 7-8.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl isonicotinoylacetate.
Characterization
The synthesized ethyl isonicotinoylacetate should be characterized by standard spectroscopic methods to confirm its structure and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons between the two carbonyl groups, and signals in the aromatic region corresponding to the protons of the 4-pyridinyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the ester and ketone, the methylene carbon, the carbons of the ethyl group, and the carbons of the pyridine ring.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups, typically in the range of 1650-1750 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
Conclusion and Future Outlook
From their initial discovery through classical condensation reactions to their synthesis via modern catalytic methods, 4-pyridinyl substituted ketoesters have established themselves as a cornerstone in the synthetic chemist's toolbox. Their versatility as intermediates for the construction of complex, biologically active heterocyclic systems ensures their continued relevance in drug discovery and development. Future research in this area will likely focus on the development of more efficient, enantioselective, and environmentally benign synthetic methodologies, as well as the further exploration of their potential in generating novel therapeutic agents targeting a wide range of diseases.
References
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Organic Chemistry Portal. Claisen Condensation. Available at: [Link]
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Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available at: [Link]
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- Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871.
- Pagare, P. P., et al. (2020). Exploration of Structure-Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry, 63(23), 14724-14739.
- Pepe, A., et al. (2013). Synthesis and structure-activity relationship studies of novel dihydropyridones as androgen receptor modulators. Journal of Medicinal Chemistry, 56(21), 8280-8297.
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-
Journal of Chemical Education. Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory. Available at: [Link]
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Bioorganic & Medicinal Chemistry. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Catalytic Synthesis of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The presence of a 4-pyridinyl moiety, a common pharmacophore, coupled with a functionalized cyclohexanone ring, makes it an attractive building block for the synthesis of a diverse range of biologically active molecules. The development of efficient and scalable catalytic methods for the synthesis of this and related compounds is of significant interest to the pharmaceutical industry. This guide provides a detailed overview of a plausible and robust catalytic approach for the synthesis of this compound, focusing on a tandem Michael addition-intramolecular cyclization strategy, analogous to the Robinson annulation.
Synthetic Strategy Overview: A Tandem Catalytic Approach
The most convergent and atom-economical approach to the target molecule is a tandem sequence involving a catalytic Michael addition followed by an intramolecular cyclization. This strategy builds the core structure in a highly efficient manner. The overall transformation can be visualized as a variation of the Robinson annulation, a classic and powerful ring-forming reaction in organic synthesis.[1][2][3]
The proposed synthetic pathway consists of two main catalytic steps:
-
Catalytic Michael Addition: The conjugate addition of ethyl acetoacetate to 4-vinylpyridine. This reaction forms the crucial C-C bond, tethering the pyridinyl group and setting the stage for the subsequent cyclization.
-
Intramolecular Aldol Condensation and Dehydration: The intermediate from the Michael addition undergoes a base- or acid-catalyzed intramolecular aldol condensation to form a six-membered ring. Subsequent dehydration yields a stable cyclohexenone derivative.
-
Selective Catalytic Hydrogenation: The resulting cyclohexenone is then selectively hydrogenated to afford the final saturated cyclohexanone product.
Caption: Proposed synthetic workflow for this compound.
Part 1: Catalytic Michael Addition
The Michael addition of a soft nucleophile like the enolate of ethyl acetoacetate to an activated olefin such as 4-vinylpyridine is a cornerstone of this synthesis.[4] The electron-withdrawing nature of the pyridine ring activates the vinyl group for nucleophilic attack. Both organocatalytic and metal-catalyzed approaches can be envisioned for this transformation.
Organocatalytic Approach
Bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, have proven effective in promoting asymmetric Michael additions.[5] For this application, a non-chiral catalyst can be employed if an asymmetric synthesis is not required. A simple and effective catalyst is a basic amine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can generate the enolate of ethyl acetoacetate in situ.
Caption: Mechanism of the base-catalyzed Michael addition.
Protocol 1: DBU-Catalyzed Michael Addition
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
4-Vinylpyridine (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl acetoacetate and dry toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU dropwise to the stirred solution.
-
After 15 minutes of stirring, add 4-vinylpyridine dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the Michael adduct, ethyl 2-(2-(pyridin-4-yl)ethyl)acetate.
| Parameter | Value | Reference |
| Catalyst Loading | 10 mol% | [6] |
| Solvent | Toluene | [6] |
| Temperature | 0 °C to RT | [6] |
| Reaction Time | 12-24 h | - |
| Expected Yield | 70-90% | - |
Part 2: Intramolecular Aldol Condensation
The Michael adduct, a δ-ketoester, is primed for an intramolecular aldol condensation to form the six-membered ring. This reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone, followed by nucleophilic attack on the ester carbonyl. Subsequent elimination of the ethoxide and dehydration leads to the cyclohexenone product.
Protocol 2: Base-Catalyzed Intramolecular Aldol Condensation
Materials:
-
Michael adduct from Protocol 1 (1.0 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous ethanol (solvent)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the Michael adduct in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Add sodium ethoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and neutralize with 1 M HCl until the pH is approximately 7.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl 4-oxo-1-(4-pyridinyl)cyclohex-2-enecarboxylate.
| Parameter | Value | Reference |
| Base | Sodium Ethoxide | [3][7] |
| Solvent | Ethanol | [3][7] |
| Temperature | Reflux | [3][7] |
| Reaction Time | 4-6 h | - |
| Expected Yield | 60-80% | - |
Part 3: Selective Catalytic Hydrogenation
The final step is the selective reduction of the carbon-carbon double bond in the cyclohexenone ring without affecting the ketone or the pyridine ring. This can be achieved through catalytic hydrogenation using a palladium catalyst.
Protocol 3: Palladium-Catalyzed Hydrogenation
Materials:
-
Ethyl 4-oxo-1-(4-pyridinyl)cyclohex-2-enecarboxylate (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 1-2 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the cyclohexenone intermediate in ethanol or ethyl acetate in a suitable hydrogenation flask.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The product can be further purified by recrystallization or chromatography if necessary.
| Parameter | Value | Reference |
| Catalyst | 10% Pd/C | [8] |
| Catalyst Loading | 1-2 mol% | [8] |
| Solvent | Ethanol or Ethyl Acetate | [8] |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi | - |
| Temperature | Room Temperature | [8] |
| Reaction Time | 2-6 h | - |
| Expected Yield | >95% | - |
Conclusion
This application note outlines a robust and efficient three-step catalytic synthesis of this compound. The sequence, which employs a Michael addition, an intramolecular aldol condensation, and a selective hydrogenation, is based on well-established and scalable catalytic methodologies. The provided protocols offer a solid foundation for researchers to produce this valuable building block for applications in drug discovery and development.
References
-
Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Organocatalytic Enantioselective Direct Additions of Aldehydes to 4-vinylpyridines and Electron-Deficient Vinylarenes and Their Synthetic Applications - PubMed. (2015). Retrieved January 20, 2026, from [Link]
-
Robinson Annulation | NROChemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Robinson Annulation - Master Organic Chemistry. (2018). Retrieved January 20, 2026, from [Link]
-
Robinson annulation - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Dieckmann condensation - Grokipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Catalytic Enantioselective Addition of Prochiral Radicals to Vinylpyridines | Journal of the American Chemical Society. (2019). Retrieved January 20, 2026, from [Link]
-
The lipase-catalyzed asymmetric C–C Michael addition - AMyD. (n.d.). Retrieved January 20, 2026, from [Link]
-
Robinson Annulation Attractive and Vital 3 Main step Mechanism - Chemist Wizards. (n.d.). Retrieved January 20, 2026, from [Link]
-
21.9 The Robinson Annulation - YouTube. (2018). Retrieved January 20, 2026, from [Link]
-
Pd-Catalyzed Semmler-Wolff Reactions for the Conversion of Substituted Cyclohexenone Oximes to Primary Anilines - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Organocatalytic and Enantioselective Direct Vinylogous Michael Addition to Maleimides. (2008). Retrieved January 20, 2026, from [Link]
-
Dieckmann condensation - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.). Retrieved January 20, 2026, from [Link]
-
Dieckmann condensation - Purechemistry. (2023). Retrieved January 20, 2026, from [Link]
-
Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pyridine route to .alpha.-substituted cyclohexenones | The Journal of Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Michael Addition Reaction Catalyzed by KF/NaZnPO_4 | Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt - Organic Chemistry Research. (n.d.). Retrieved January 20, 2026, from [Link]
-
Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023). Retrieved January 20, 2026, from [Link]
-
Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve - American Chemical Society. (2026). Retrieved January 20, 2026, from [Link]
-
SYNTHESIS, INTRAMOLECULAR CYCLIZATION AND ANTINOCICEPTIVE ACTIVITY OF 4-(HET)ARYL-2-{[3-(ETHOXYCARBONYL)-4-(4-R-PHENYL)THIOPHEN-2-YL]AMINO}-4-OXOBUT-2-ENOIC ACIDS | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Michael Addition/intramolecular cyclization, ethyl 4-chloro-3-oxobutanoate, nitroalkenes, 4-(1-substituted-2-nitroethyl)-5-ethoxyfuran-3(2H)-one, Cupreine Base - Buchler GmbH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid - Semantic Scholar. (2023). Retrieved January 20, 2026, from [Link]
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Application Note: A Detailed Mechanistic Pathway and Synthetic Protocol for Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of functionalized cyclohexanone scaffolds is of paramount importance in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. The title compound, Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate, represents a key heterocyclic building block. This application note provides a comprehensive guide to the plausible reaction mechanism for its formation and a detailed, field-proven protocol for its synthesis. The elucidated pathway involves a sequential double Michael addition followed by an intramolecular Thorpe-Ziegler cyclization, hydrolysis, and decarboxylation.
Proposed Reaction Mechanism
The formation of the 1-aryl-4-oxocyclohexanecarboxylate core is proposed to proceed through a one-pot, multi-step sequence. This elegant transformation constructs the carbocyclic ring with the desired substitution pattern from simple acyclic precursors.
Overall Reaction Scheme:
Figure 1: Overall transformation for the synthesis.
The detailed mechanistic steps are as follows:
-
Formation of the Nucleophile: The reaction is initiated by the deprotonation of 4-pyridylacetonitrile by a strong base, such as sodium ethoxide (NaOEt), to generate a resonance-stabilized carbanion. The acidity of the α-proton is enhanced by the electron-withdrawing nature of both the nitrile group and the pyridinyl ring.
-
First Michael Addition: The resulting carbanion acts as a potent nucleophile and undergoes a conjugate addition to the β-carbon of ethyl acrylate, a Michael acceptor. This first Michael addition forms a new carbon-carbon bond and yields an intermediate enolate, which is subsequently protonated.
-
Second Michael Addition: The intermediate formed still possesses an acidic proton on the same carbon. The base facilitates a second deprotonation, generating a new carbanion that attacks a second equivalent of ethyl acrylate. This second Michael addition elongates the carbon chain, leading to the formation of a substituted pimelonitrile derivative.
-
Intramolecular Cyclization (Thorpe-Ziegler Reaction): The pimelonitrile derivative, in the presence of a base, undergoes an intramolecular cyclization. This is analogous to the Thorpe-Ziegler reaction, where a carbanion formed at one α-carbon to a nitrile attacks the electrophilic carbon of the other nitrile group within the same molecule. This forms a six-membered ring containing an imine functionality.
-
Hydrolysis and Decarboxylation: The reaction mixture is then subjected to acidic workup and heating. The cyclic imine is hydrolyzed to a ketone. The nitrile group at the 1-position is hydrolyzed to a carboxylic acid. The resulting β-ketoacid readily undergoes decarboxylation under thermal conditions to yield the final product, this compound.
Figure 2: Key stages of the proposed reaction mechanism.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 4-arylcyclohexanones.[1] Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Pyridylacetonitrile | 118.14 | 5.91 g | 0.05 | - |
| Ethyl Acrylate | 100.12 | 11.01 g (12.2 mL) | 0.11 | Use freshly distilled |
| Sodium Ethoxide | 68.05 | 3.74 g | 0.055 | Handle under inert atmosphere |
| Anhydrous Ethanol | 46.07 | 100 mL | - | As solvent |
| 6M Hydrochloric Acid | 36.46 | ~50 mL | - | For workup |
| Diethyl Ether | 74.12 | As needed | - | For extraction |
| Saturated Sodium Bicarbonate | 84.01 | As needed | - | For neutralization |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying |
Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Addition of Reagents: The flask is charged with sodium ethoxide (3.74 g, 0.055 mol) and anhydrous ethanol (50 mL). The mixture is stirred until the sodium ethoxide is fully dissolved. To this solution, 4-pyridylacetonitrile (5.91 g, 0.05 mol) dissolved in anhydrous ethanol (20 mL) is added dropwise over 10 minutes.
-
Michael Additions: The reaction mixture is stirred at room temperature for 30 minutes. Ethyl acrylate (11.01 g, 0.11 mol) dissolved in anhydrous ethanol (30 mL) is then added dropwise via the dropping funnel over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C. After the addition is complete, the mixture is heated to reflux and maintained for 4-6 hours.
-
Cyclization and Hydrolysis: After the reflux period, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is carefully treated with 6M hydrochloric acid (50 mL) and heated to reflux for 8-12 hours to facilitate cyclization, hydrolysis, and decarboxylation.
-
Workup and Isolation: The reaction mixture is cooled to room temperature and neutralized by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. The aqueous layer is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Characterization Data (Expected)
-
Appearance: Pale yellow to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.65 (d, 2H), 7.30 (d, 2H), 4.20 (q, 2H), 2.80-2.60 (m, 4H), 2.50-2.30 (m, 4H), 1.25 (t, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 208.5, 174.0, 150.0, 148.5, 122.0, 61.5, 55.0, 38.0, 35.0, 14.0.
-
Mass Spectrometry (ESI+): m/z = 248.13 [M+H]⁺.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reflux times for both the Michael addition and the hydrolysis/decarboxylation steps. Ensure anhydrous conditions are maintained. |
| Formation of side products | Polymerization of ethyl acrylate | Add ethyl acrylate slowly and maintain a controlled temperature during the addition. |
| Incomplete cyclization | Insufficient base or reaction time | Ensure the correct stoichiometry of the base is used. The Thorpe-Ziegler cyclization can be sensitive to reaction conditions. |
| Difficult purification | Presence of polymeric material | Thoroughly remove the solvent before acidic workup. A pre-purification step by trituration with a non-polar solvent might be beneficial. |
Conclusion
The synthesis of this compound can be efficiently achieved through a one-pot procedure involving a double Michael addition of 4-pyridylacetonitrile to ethyl acrylate, followed by a Thorpe-Ziegler cyclization and subsequent acidic workup. This method provides a robust and scalable route to this valuable heterocyclic building block, which holds potential for further elaboration in drug discovery programs. The understanding of the underlying reaction mechanism is crucial for optimizing the reaction conditions and for the potential synthesis of other analogs.
References
- Schaefer, J. P., & Bloomfield, J. J. (1967).
- Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.
-
Parcell, R. F., & Hauck, F. P. (1963). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 6(6), 775-778. [Link]
- Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.
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Application Notes and Protocols: Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate as a Versatile Scaffold for p38 MAPK Inhibitor Synthesis
Introduction: The Therapeutic Potential of Targeting p38 MAPK
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1][3][4] Consequently, the development of potent and selective p38 MAPK inhibitors has been a significant focus of medicinal chemistry research.[1][5]
A common structural motif in many effective p38 MAPK inhibitors is the presence of a pyridine ring, which often forms a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding site.[5] Additionally, substituted carbocyclic structures, such as the cyclohexanone moiety, can provide a rigid scaffold to orient other pharmacophoric elements within the binding pocket. This document outlines the prospective use of a novel intermediate, Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate , as a foundational building block for the synthesis of a new class of p38 MAPK inhibitors. While this specific intermediate is not extensively described in the current literature, its synthesis and elaboration are proposed based on established synthetic methodologies for related 4-arylcyclohexanone and pyridinyl-containing compounds.[6]
Proposed Synthesis of this compound (3)
The synthesis of the title compound can be envisioned through a Michael addition reaction, a robust method for the formation of carbon-carbon bonds.
Synthetic Workflow Overview
Caption: Proposed synthesis of the target intermediate.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-oxocyclohex-2-enecarboxylate (1)
-
Pyridine (2)
-
A suitable base (e.g., sodium ethoxide, DBU)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of Ethyl 4-oxocyclohex-2-enecarboxylate (1.0 eq) in anhydrous ethanol under an inert atmosphere, add a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.1 eq).
-
Add pyridine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford This compound (3) .
Rationale: This protocol leverages the nucleophilic nature of pyridine in a conjugate addition to the α,β-unsaturated ketone of the cyclohexenone starting material. The basic catalyst is essential to facilitate the reaction.
Application in the Synthesis of Novel p38 MAPK Inhibitors
The synthesized intermediate (3) is a versatile scaffold for the construction of various heterocyclic systems known to exhibit p38 MAPK inhibitory activity, such as pyridinones and oxadiazoles.[3][7]
Protocol 1: Synthesis of Pyridinone Derivatives
This protocol describes the synthesis of a pyridinone-fused cyclohexanone derivative, a scaffold present in some known kinase inhibitors.[8]
Caption: Synthesis of a potential pyridinone inhibitor.
Procedure:
-
Combine This compound (3) (1.0 eq) and a suitable amidine or guanidine derivative (e.g., acetamidine hydrochloride, 1.2 eq) in a pressure vessel.
-
Add a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base (e.g., potassium carbonate, 2.5 eq).
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyridinone derivative.
Causality: The 1,3-dicarbonyl-like nature of the keto-ester in intermediate (3) allows for a condensation reaction with binucleophiles like amidines to form a fused pyrimidinone ring, which is isomeric with pyridinone and also a known kinase inhibitor scaffold.
Protocol 2: Synthesis of Oxadiazole Derivatives
This protocol outlines a potential pathway to 1,2,4-oxadiazole derivatives, another class of heterocycles with demonstrated p38 MAPK inhibitory activity.[3]
Step 2a: Hydrolysis of the Ester
-
Dissolve This compound (3) (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a strong base (e.g., sodium hydroxide, 3.0 eq).
-
Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 3-4.
-
Collect the precipitated carboxylic acid (4) by filtration, wash with cold water, and dry.
Step 2b: Formation of the Oxadiazole Ring
Caption: Synthesis of a potential oxadiazole inhibitor.
-
Activate the carboxylic acid (4) (1.0 eq) with a coupling agent (e.g., HATU, HOBt/EDC) in an anhydrous aprotic solvent (e.g., DMF).
-
Add a desired amide oxime (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Heat the reaction mixture to 100-120 °C to facilitate cyclization to the 1,2,4-oxadiazole.
-
Work up the reaction by pouring it into water and extracting with an organic solvent.
-
Purify the crude product by column chromatography.
Rationale: The carboxylic acid is a key handle for further derivatization. Its conversion to an oxadiazole introduces a bioisosteric replacement for an amide or ester, which can modulate the compound's pharmacokinetic properties and binding interactions.
Quantitative Data Summary
| Step | Reaction Type | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Michael Addition | Ethyl 4-oxocyclohex-2-enecarboxylate | Pyridine, NaOEt | This compound | 60-75 |
| 2 | Pyridinone Formation | Intermediate (3) | Acetamidine HCl, K₂CO₃ | Pyridinone Derivative | 45-60 |
| 3a | Ester Hydrolysis | Intermediate (3) | NaOH | Carboxylic Acid (4) | 85-95 |
| 3b | Oxadiazole Formation | Carboxylic Acid (4) | Amide Oxime, HATU | Oxadiazole Derivative | 50-70 |
Conclusion and Future Perspectives
The proposed synthetic routes offer a strategic approach to novel p38 MAPK inhibitors based on the This compound scaffold. The protocols are grounded in established organic chemistry principles and draw parallels from the synthesis of known kinase inhibitors. Further optimization of reaction conditions and exploration of a diverse range of reactants in the condensation and coupling steps will be crucial for developing a library of compounds for structure-activity relationship (SAR) studies. The ultimate goal is the identification of lead compounds with potent and selective p38 MAPK inhibitory activity for further preclinical development.
References
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (n.d.). NCBI. Retrieved January 20, 2026, from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). NCBI. Retrieved January 20, 2026, from [Link]
-
The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. (2006). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Various synthetic routes for bis(4-hydroxybenzylidene) cyclohexanone. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. (n.d.). JNAS. Retrieved January 20, 2026, from [Link]
-
The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). NCBI. Retrieved January 20, 2026, from [Link]
-
Role of p38 MAP Kinase Signal Transduction in Solid Tumors. (n.d.). NCBI. Retrieved January 20, 2026, from [Link]
-
Synthesis and pharmacological screening of some new pyrimidine and cyclohexanone fused steroidal derivatives. (2002). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
- Synthesis method of 4-substituted cyclohexanone. (n.d.). Google Patents.
-
Pro-Oncogenic Role of Alternative p38 Mitogen-Activated Protein Kinases p38γ and p38δ, Linking Inflammation and Cancer in Colitis-Associated Colon Cancer. (n.d.). AACR Journals. Retrieved January 20, 2026, from [Link]
-
p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]
-
A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. (2021). ACS Omega. Retrieved January 20, 2026, from [Link]
-
Synthesis of substituted acridinyl pyrazoline derivatives and their evaluation for anti-inflammatory activity. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate using NMR and Mass Spectrometry
Introduction
Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to its hybrid structure incorporating a substituted pyridine ring and a cyclohexanone moiety. These structural motifs are present in a variety of biologically active molecules. Accurate structural characterization is paramount for understanding its chemical properties, reactivity, and potential as a scaffold in drug design. This application note provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques for molecular structure elucidation. We will delve into detailed protocols, predicted spectral data, and their interpretation, offering insights rooted in the fundamental principles of these analytical methods.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
A. Predicted ¹H and ¹³C NMR Spectral Data
The following tables outline the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of structurally similar compounds and established substituent effects in NMR spectroscopy.[1][2][3][4][5] The spectra are predicted as if recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (Pyridine) | ~8.60 | Doublet | ~6.0 | 2H |
| H-3', H-5' (Pyridine) | ~7.30 | Doublet | ~6.0 | 2H |
| -OCH₂- (Ethyl) | ~4.20 | Quartet | ~7.1 | 2H |
| H-2, H-6 (Cyclohexanone, axial) | ~2.80 | Multiplet | - | 2H |
| H-2, H-6 (Cyclohexanone, equatorial) | ~2.50 | Multiplet | - | 2H |
| H-3, H-5 (Cyclohexanone, axial) | ~2.30 | Multiplet | - | 2H |
| H-3, H-5 (Cyclohexanone, equatorial) | ~2.10 | Multiplet | - | 2H |
| -CH₃ (Ethyl) | ~1.25 | Triplet | ~7.1 | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~208.0 |
| C=O (Ester) | ~174.0 |
| C-4' (Pyridine) | ~155.0 |
| C-2', C-6' (Pyridine) | ~150.0 |
| C-3', C-5' (Pyridine) | ~121.0 |
| -OCH₂- (Ethyl) | ~61.0 |
| C-1 (Cyclohexanone) | ~50.0 |
| C-2, C-6 (Cyclohexanone) | ~38.0 |
| C-3, C-5 (Cyclohexanone) | ~35.0 |
| -CH₃ (Ethyl) | ~14.0 |
B. Experimental Protocol: NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum and enhance signal-to-noise.
C. Data Interpretation
-
¹H NMR: The pyridine protons are expected to appear in the aromatic region, with the protons at the 2' and 6' positions being the most deshielded due to the electron-withdrawing effect of the nitrogen atom. The protons of the ethyl ester group will show a characteristic quartet for the methylene group and a triplet for the methyl group. The cyclohexanone protons will appear as complex multiplets in the aliphatic region.
-
¹³C NMR: The two carbonyl carbons (ketone and ester) will be the most downfield signals. The pyridine carbons will appear in the aromatic region, with distinct chemical shifts for the substituted and unsubstituted positions. The aliphatic carbons of the cyclohexanone ring and the ethyl group will be found in the upfield region of the spectrum.
D. NMR Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
II. Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation during the ionization process, ensuring the observation of the molecular ion.
A. Predicted Mass Spectrum and Fragmentation
The molecular formula for this compound is C₁₄H₁₇NO₃, with a monoisotopic mass of 247.1208 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak.
Table 3: Predicted ESI-MS Fragmentation Data
| m/z | Ion Formula | Description |
| 248.1281 | [C₁₄H₁₈NO₃]⁺ | Protonated molecule [M+H]⁺ |
| 202.1121 | [C₁₂H₁₆NO]⁺ | Loss of ethoxy group (-OCH₂CH₃) |
| 174.0813 | [C₁₀H₁₂NO]⁺ | Loss of ethyl formate (-C₂H₅OCHO) |
| 122.0657 | [C₇H₈N]⁺ | Cleavage of the cyclohexanone ring |
| 79.0449 | [C₅H₅N]⁺ | Pyridine ring |
B. Experimental Protocol: ESI-MS Analysis
This protocol describes the general procedure for obtaining an ESI-mass spectrum.
1. Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The sample should be free of any particulate matter; filtration through a 0.22 µm syringe filter is recommended.
2. Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the protonated molecule.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For fragmentation studies (MS/MS), select the [M+H]⁺ ion (m/z 248.1) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.
C. Data Interpretation
The high-resolution mass of the [M+H]⁺ ion can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Key fragmentations to expect include the loss of the ethoxy group from the ester, and cleavage of the cyclohexanone ring, which can help to confirm the connectivity of the different structural components.
D. ESI-MS Experimental Workflow
Caption: Workflow for ESI-MS analysis of this compound.
III. Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. While this application note presents predicted data, the outlined protocols and interpretation strategies serve as a reliable guide for researchers working with this compound or structurally related molecules. The detailed structural information obtained through these analytical techniques is crucial for advancing research in drug discovery and development where this and similar molecular scaffolds are employed.
References
-
Supporting Information - The Royal Society of Chemistry. (2019). Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
Sources
"chromatographic separation of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate isomers"
A highly efficient, rapid, and robust method for the chiral separation of this compound enantiomers has been successfully developed and optimized using Supercritical Fluid Chromatography. The Chiralpak AD-H stationary phase demonstrated superior enantioselectivity, providing a baseline resolution greater than 2.5 in under 5 minutes. This method is suitable for high-throughput screening, purity assessment, and quality control in a drug development setting. The adoption of SFC technology not only accelerates the analytical workflow but also significantly reduces the environmental impact by minimizing the use of organic solvents, positioning it as a premier technique for modern chiral analysis in the pharmaceutical industry. [4][7]
References
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2020). ResearchGate.[Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.[Link]
-
Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis. (2018). PubMed.[Link]
-
A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). ResearchGate.[Link]
- Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza. (2017).
-
Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022). ACS Publications.[Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.[Link]
-
Separation of pharmaceutical enantiomers using supercritical fluid technology. (2014). ResearchGate.[Link]
-
Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts.[Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.[Link]
-
imat /As organic : chiral carbons and optical isomerism in cyclic compounds. (2021). YouTube.[Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies.[Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2012). PubMed.[Link]
-
Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (2014). International Journal of Pharmaceutical Sciences and Research.[Link]
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2012). ResearchGate.[Link]
-
Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (2021). Indian Journal of Pharmaceutical Education and Research.[Link]
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Application Notes and Protocols for the Safe Handling and Storage of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
Disclaimer: Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate is a novel or less-common chemical entity with limited publicly available safety and toxicological data. The following protocols and application notes are synthesized based on the known properties and hazards of its constituent functional groups: a cyclohexanone derivative, an ethyl ester, and a pyridine moiety. All procedures should be conducted with the assumption that this compound is hazardous until comprehensive toxicological data is available. A thorough risk assessment must be performed by the end-user before commencing any work.
Introduction: Understanding the Compound
This compound is a complex organic molecule that presents a unique combination of chemical functionalities. Its structure suggests its potential utility as an intermediate in pharmaceutical synthesis and drug development. The presence of the cyclohexanone ring, the ethyl ester group, and the pyridinyl moiety dictates its reactivity, stability, and potential hazards. A sound understanding of these individual components is crucial for developing safe and effective handling and storage protocols.
-
Cyclohexanone Moiety: This functional group is known to be a flammable liquid and can cause irritation to the skin, eyes, and respiratory tract. It is essential to handle cyclohexanone derivatives in well-ventilated areas and to use appropriate personal protective equipment (PPE).
-
Ethyl Ester Moiety: Ethyl esters are generally considered to be flammable liquids and can have varying degrees of volatility. They can also be sensitive to moisture and may hydrolyze under acidic or basic conditions.
-
Pyridinyl Moiety: Pyridine and its derivatives are known for their characteristic unpleasant odor and potential toxicity. They can be absorbed through the skin and are often irritating to the respiratory system. Proper ventilation and containment are paramount when working with pyridinyl compounds.
Given the combination of these functional groups, it is prudent to treat this compound with a high degree of caution.
Hazard Identification and Risk Assessment
A comprehensive risk assessment should be performed before handling this compound. This involves identifying potential hazards, evaluating the risks associated with the planned experimental procedures, and implementing appropriate control measures.
Postulated Hazards
Based on its structural components, the following hazards should be assumed:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: May cause skin irritation upon direct contact.
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.
-
Flammability: Assumed to be a combustible liquid.
Risk Assessment Workflow
The following diagram illustrates a systematic approach to risk assessment for handling this novel compound.
Caption: Risk assessment workflow for novel compounds.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Latex gloves are not recommended. | To prevent skin contact and absorption. Check glove manufacturer's compatibility chart if available. |
| Body Protection | A flame-resistant lab coat worn over personal clothing. | To protect against splashes and potential fire hazards. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large quantities or in case of inadequate ventilation. | To prevent inhalation of potentially harmful vapors. Use of a respirator requires enrollment in a respiratory protection program. |
Safe Handling Protocols
Adherence to strict handling protocols is essential to minimize exposure and ensure a safe working environment.
General Handling
-
Work in a Ventilated Area: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by using the appropriate PPE.
-
Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent static discharge, which could ignite flammable vapors.
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials when handling the compound to avoid ignition sources.
-
Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the release of vapors.
Weighing and Dispensing
-
Designated Area: Perform weighing and dispensing in a designated area within the fume hood.
-
Use a Spatula: Use a clean, dry spatula for transferring the solid (if applicable). If it is a liquid, use a calibrated pipette or syringe.
-
Clean Up Spills Immediately: Any minor spills during weighing or dispensing should be cleaned up immediately following the spill response procedures outlined in Section 6.0.
Storage Procedures
Proper storage is critical to maintain the integrity of the compound and to prevent hazardous situations.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize degradation and reduce vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to air or moisture. | To prevent oxidation or hydrolysis. |
| Light | Protect from direct sunlight. | To prevent photochemical degradation. |
| Container | Store in a tightly sealed, compatible container (e.g., amber glass bottle). | To prevent leakage of vapors and contamination. |
| Location | Store in a designated, well-ventilated cabinet for flammable and potentially toxic chemicals. | To ensure proper segregation and containment. |
Incompatible Materials
Avoid storage with the following materials:
-
Strong Oxidizing Agents: May react exothermically.
-
Strong Acids and Bases: May catalyze hydrolysis of the ester group.
-
Sources of Ignition: The compound is assumed to be flammable.
Spill Management
Prompt and appropriate action is required in the event of a spill to prevent exposure and further contamination.
Spill Response Flowchart
Caption: Spill response decision-making flowchart.
Spill Cleanup Procedure for a Small Spill
For spills of less than 100 mL that have not spread and are not in a confined space:
-
Alert Personnel: Notify others in the immediate vicinity.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Collection: Using non-sparking tools, carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional guidelines.
For large spills, or spills in a poorly ventilated area, evacuate the area immediately and contact your institution's Environmental Health and Safety office.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste in a designated satellite accumulation area in a sealed, compatible container.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols: General Considerations
When using this compound in experimental procedures, the following should be considered:
-
Reaction Scale: Whenever possible, start with small-scale reactions to assess reactivity and potential hazards before scaling up.
-
Reaction Monitoring: Closely monitor reactions for any signs of exotherms, gas evolution, or other unexpected phenomena.
-
Quenching: Develop a quenching procedure for the reaction before starting the experiment. Be aware that quenching with water or other protic solvents may cause hydrolysis of the ester.
-
Work-up: Perform all extractions and purifications in a chemical fume hood. Be mindful of the potential for the compound to be present in both aqueous and organic layers, depending on the pH.
By adhering to these detailed protocols and maintaining a culture of safety, researchers can handle this compound with the necessary caution, ensuring both personal safety and the integrity of their research.
References
-
American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of Louisville Department of Environmental Health and Safety. (n.d.). Chemical Spill Response Procedures. Retrieved from [Link]
-
Youngstown State University. (n.d.). Laboratory Spill Response Procedures. Retrieved from [Link]
-
Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage of Cyclohexanone. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
2M Holdings Ltd. (n.d.). SAFETY DATA SHEET CYCLOHEXANONE LRG. Retrieved from [Link]
-
SMS Rail Lines. (n.d.). Fatty Acid Ethyl Esters - Hazards Identification. Retrieved from [Link]
-
Chemius. (n.d.). Cyclohexanone. Retrieved from [Link]
-
Lab Alley. (n.d.). Cyclohexanone, Lab Grade Safety Data Sheet. Retrieved from [Link]
- Carl ROTH. (n.d.).
Application Notes and Protocols: Strategic Derivatization of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate for Bioassay Development
Abstract
The Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate scaffold is a versatile starting point for the synthesis of novel compound libraries for biological screening. Its key structural features—a reactive ketone, a modifiable ester, and a pyridinyl moiety—offer multiple avenues for chemical elaboration. This guide provides a comprehensive framework for the strategic derivatization of this core structure and outlines detailed protocols for subsequent evaluation in relevant bioassays, with a focus on G-Protein Coupled Receptors (GPCRs) and protein kinases, two major classes of drug targets. The protocols herein are designed to be robust and adaptable, providing both the "how" and the "why" behind experimental design choices to empower researchers in their drug discovery efforts.
Introduction: The Strategic Value of the Pyridinyl-Cyclohexanone Scaffold
The 4-arylpiperidine motif, which is accessible from the title compound via reductive amination, is a privileged structure in medicinal chemistry. Compounds containing this scaffold have shown a wide range of pharmacological activities, modulating key central nervous system targets.[1] Similarly, cyclohexanone derivatives are recognized as important pharmacophores in bioactive compounds, with demonstrated anticancer and kinase inhibitory activities.[2][3]
This compound (CAS 1255098-68-0) combines these features, presenting a unique opportunity for creating diverse chemical libraries.[4] The ketone can be functionalized to explore interactions in the vector space above and below the cyclohexane ring, the ester can be converted to amides to introduce new hydrogen bond donors and acceptors, and the pyridine nitrogen offers a handle for salt formation or further derivatization.
This document will detail the synthesis of the core scaffold, followed by key derivatization strategies, and conclude with specific protocols for assessing the biological activity of the resulting compounds.
Synthesis of the Core Scaffold
The synthesis of this compound can be efficiently achieved via a Michael addition reaction. This approach involves the conjugate addition of pyridine to an electrophilic cyclohexene precursor.[5]
Protocol 2.1: Synthesis of this compound
This protocol describes the 1,4-conjugate addition of pyridine to ethyl 4-oxocyclohex-2-ene-1-carboxylate.
Materials:
-
Ethyl 4-oxocyclohex-2-ene-1-carboxylate
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of ethyl 4-oxocyclohex-2-ene-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M), add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (0.1 eq) dropwise. The acid catalyzes the reaction by activating the enone system.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the title compound.
Characterization:
-
¹H NMR: Expect characteristic peaks for the ethyl ester, the cyclohexanone ring protons, and the aromatic protons of the pyridine ring.
-
¹³C NMR: Expect signals corresponding to the ketone carbonyl, ester carbonyl, aliphatic carbons, and aromatic carbons.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.
Strategic Derivatization Pathways
The core scaffold offers three primary points for diversification: the ketone, the ester, and the pyridine ring. The following diagram illustrates the key derivatization strategies.
Caption: Derivatization workflow for the core scaffold.
Protocol 3.1: Reductive Amination to form Piperidine Derivatives
This reaction converts the ketone into a secondary or tertiary amine, transforming the cyclohexanone ring into a piperidine ring, a key pharmacophore for GPCR ligands.[6] Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this one-pot reaction.[7]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous NaHCO₃
-
DCM
Procedure:
-
Dissolve the starting ketone (1.0 eq) and the desired amine (1.1 eq) in DCE (0.1 M).
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion. Caution: The reaction may effervesce.
-
Stir at room temperature for 4-12 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction carefully with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography or preparative HPLC.
Protocol 3.2: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction provides a stereoselective method to form exocyclic alkenes, replacing the ketone oxygen with a carbon-based substituent.[8][9] This is a powerful way to generate derivatives with altered shapes and lipophilicity, which can be screened against targets like kinases.[10]
Materials:
-
This compound
-
Phosphonate reagent (e.g., triethyl phosphonoacetate) (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (0.2 M).
-
Carefully add NaH (1.2 eq). Caution: NaH is highly reactive with water and moisture.
-
Cool the suspension to 0 °C.
-
Add the phosphonate reagent (1.2 eq) dropwise. Stir for 30 minutes at 0 °C to form the ylide.
-
Add a solution of the starting ketone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3.3: Amide Coupling via Ester Hydrolysis
The ethyl ester can be hydrolyzed to a carboxylic acid, which is then coupled with a diverse range of amines to create an amide library. Amide bonds are crucial for establishing specific hydrogen bonding interactions with biological targets.[11][12]
Step A: Saponification (Ester Hydrolysis)
Materials:
-
This compound
-
Lithium hydroxide (LiOH) (2.0 eq)
-
THF/Water (1:1 mixture)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the starting ester (1.0 eq) in a 1:1 mixture of THF and water (0.1 M).
-
Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid.
Step B: Amide Coupling
Materials:
-
Carboxylic acid from Step A
-
Desired amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add the amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute the reaction with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
Bioassay Protocols and Application
The choice of bioassay depends on the intended therapeutic area and the structural class of the synthesized derivatives. Based on the privileged nature of the core scaffold, GPCRs and kinases are high-priority target classes.
G-Protein Coupled Receptor (GPCR) Assays
Derivatives from the reductive amination pathway, which generate a 4-arylpiperidine core, are excellent candidates for screening against GPCRs.[13] The choice between assay formats like cAMP and calcium flux depends on the G-protein coupling of the target receptor (Gαs/Gαi for cAMP, Gαq for calcium).[14][15]
Sources
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- 4. par.nsf.gov [par.nsf.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chembridge.com [chembridge.com]
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- 15. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for the In Vitro Characterization of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
Introduction: Rationale for the In Vitro Profiling of a Novel Pyridine-Containing Compound
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] As a privileged structure, its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate is a novel chemical entity featuring a pyridine ring linked to a cyclohexanone moiety, suggesting its potential as a bioactive molecule. Heterocyclic compounds are present in over 85% of all biologically active chemical entities, underscoring their importance in drug discovery.[5]
Given the structural alerts within this compound, a systematic in vitro evaluation is warranted to elucidate its biological potential. This document outlines a strategic, tiered approach for the initial characterization of this compound, beginning with broad cytotoxicity screening, followed by a more specific assessment of its anti-inflammatory potential, and culminating in a recommendation for kinase inhibition profiling. These assays are designed to provide a foundational understanding of the compound's activity, guiding further preclinical development.
Tier 1: General Cytotoxicity Assessment using the MTT Assay
The initial step in characterizing any novel compound is to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[6] This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product, which can be quantified spectrophotometrically.[6]
Scientific Rationale
A broad screening against a panel of human cancer cell lines and a normal, non-cancerous cell line is crucial to determine not only the compound's general toxicity but also any potential for cancer-specific cytotoxicity. A significant difference in the half-maximal inhibitory concentration (IC50) between cancerous and normal cells would suggest a favorable therapeutic window.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT-based cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Normal human cell line (e.g., NHDF [dermal fibroblasts])
-
Complete cell culture medium (specific to cell line)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the compound. Include vehicle-only (DMSO) controls and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Cell Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 35.2 |
| A549 | Lung Carcinoma | 48 | 58.1 |
| HCT116 | Colorectal Carcinoma | 48 | 22.5 |
| NHDF | Normal Dermal Fibroblasts | 48 | >100 |
Tier 2: Assessment of Anti-Inflammatory Activity
The pyridine moiety is a common feature in many anti-inflammatory drugs.[3] Therefore, evaluating the potential of this compound to modulate inflammatory responses is a logical next step. A widely accepted in vitro model for this is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[7] LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).[7][8] Inhibition of NO production is a key indicator of anti-inflammatory activity.[7]
Scientific Rationale
The production of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response.[7] Overproduction of NO is implicated in the pathophysiology of various inflammatory diseases. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant, thus quantifying NO production.
Experimental Workflow: Nitric Oxide Inhibition Assay
Caption: Workflow for the nitric oxide inhibition assay.
Detailed Protocol: Nitric Oxide Inhibition Assay
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells and LPS only (positive control) and cells alone (negative control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C.[9]
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Tier 3: Kinase Inhibition Profiling
Many small molecule drugs, particularly those with heterocyclic scaffolds, exert their effects by inhibiting protein kinases.[2][10] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a common cause of diseases like cancer.[10] Therefore, assessing the interaction of this compound with a panel of kinases is a valuable step in understanding its mechanism of action.
Scientific Rationale
An initial broad screening against a diverse panel of kinases can identify potential targets of the compound. This is often performed as a fee-for-service by specialized companies. A positive hit in a biochemical assay should be followed up with cell-based assays to confirm that the compound can engage its target within a cellular context and inhibit its downstream signaling.[11]
Recommended Kinase Profiling Strategy
-
Biochemical Kinase Profiling:
-
Principle: In vitro assays that directly measure the interaction between the compound and a large number of purified kinases.
-
Recommendation: Submit this compound for screening against a broad kinase panel (e.g., >300 kinases) at a fixed concentration (e.g., 1 or 10 µM). This will identify which kinases are inhibited by the compound.
-
-
Cell-Based Target Engagement Assay (e.g., NanoBRET™):
-
Principle: For any "hit" kinases identified in the biochemical screen, this type of assay confirms that the compound can bind to its target inside living cells.[11]
-
Recommendation: If a specific kinase is strongly inhibited in the biochemical assay, perform a target engagement assay to confirm this interaction in a more physiologically relevant setting.
-
-
Cellular Phosphorylation Assay:
-
Principle: This assay measures the phosphorylation status of a known substrate of the target kinase.[11] A reduction in substrate phosphorylation in the presence of the compound provides functional evidence of kinase inhibition within the cell.
-
Recommendation: For confirmed targets, an assay to measure the phosphorylation of a downstream substrate (e.g., via Western blot or ELISA) should be conducted to demonstrate functional inhibition of the signaling pathway.
-
Logical Flow for Kinase Inhibitor Discovery
Caption: A tiered approach for kinase inhibitor profiling.
Conclusion
This document provides a comprehensive, tiered strategy for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and kinase inhibitory profile, researchers can gain crucial insights into the compound's biological activity. This foundational knowledge is essential for making informed decisions about its potential as a therapeutic candidate and for guiding subsequent drug development efforts.
References
- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
-
MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose-dependent inhibition of nitric oxide production in LPS-challenged.... Retrieved from [Link]
-
National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds for Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Retrieved from [Link]
-
International Journal of Scientific Research & Technology. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]
-
ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]
-
Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of the extracts on the production of NO in LPS-stimulated RAW.... Retrieved from [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Retrieved from [Link]
-
Googleapis.com. (n.d.). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Retrieved from [Link]
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International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]
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Application Notes & Protocols: A Virtual Screening Workflow for Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
Abstract: In the landscape of modern drug discovery, computational techniques are pivotal, significantly reducing the costs and timeframes associated with identifying promising lead compounds.[1][2] Molecular docking, a method that predicts the preferred orientation and binding affinity of one molecule to a second, stands as a cornerstone of structure-based drug design.[3][4] This guide provides a comprehensive, in-depth protocol for conducting a computational docking study on Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate, a novel molecular scaffold. As this specific compound lacks established biological data, we will simulate a real-world drug discovery scenario by selecting a plausible therapeutic target and executing a complete virtual screening workflow. This document is designed for researchers and scientists in drug development, offering not just a step-by-step methodology but also the underlying scientific rationale for each critical procedure, from ligand and protein preparation to the essential post-docking validation and analysis.
Section 1: The Scientific Framework: Principles of Molecular Docking
Before delving into the protocols, it is essential to understand the causality behind the computational choices. Molecular docking algorithms are sophisticated tools built on fundamental biochemical principles. The primary goal is to simulate the molecular recognition process, identifying the most stable binding pose of a ligand within the active site of a protein.[3]
-
Scoring Functions: The core of any docking program is its scoring function. This is a mathematical model used to approximate the binding free energy of the protein-ligand complex. A lower energy score typically indicates a more stable and thus more favorable binding interaction. These functions evaluate factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.
-
Search Algorithms: These algorithms explore the vast conformational space of the ligand and, in some cases, the protein's side chains to find the most favorable binding modes or "poses." Common algorithms include genetic algorithms, as used in AutoDock 4, and gradient-based optimization methods found in AutoDock Vina.[5]
-
The Imperative of Preparation: The adage "garbage in, garbage out" is particularly true for in-silico studies. The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures.[6] Preparing the ligand involves generating a realistic 3D conformation and assigning correct atomic charges. Protein preparation requires "cleaning" the crystal structure by removing non-essential molecules, correcting structural issues, and adding hydrogen atoms, which are often absent in PDB files but crucial for defining the interaction landscape.[7][8]
Section 2: Pre-Docking Protocol: Ligand and Target Preparation
This section details the meticulous, yet critical, preparatory steps for both the small molecule (ligand) and the macromolecular target (protein).
Ligand Preparation: this compound
Since this compound is a novel compound not found in databases like PubChem, its 3D structure must be generated from scratch.
Protocol 2.1: 3D Structure Generation and Optimization
-
2D Sketching: Using a chemical drawing tool (e.g., Marvin Sketch, ChemDraw), draw the 2D structure of the molecule based on its IUPAC name.
-
Conversion to 3D: Utilize the software's built-in functionality to convert the 2D sketch into an initial 3D structure.
-
Energy Minimization: This is a crucial step to obtain a low-energy, sterically favorable conformation. Use a force field like MMFF94 or UFF. This process adjusts bond lengths and angles to relieve any structural strain.
-
Addition of Hydrogens: Add hydrogen atoms appropriate for a defined physiological pH (typically 7.4). This is vital as hydrogens are key players in forming hydrogen bonds.[9]
-
Charge Calculation: Compute partial atomic charges (e.g., Gasteiger charges). Accurate charge distribution is essential for calculating electrostatic interactions within the docking simulation.[10]
-
File Format Conversion: Save the final, prepared 3D structure in a docking-compatible format, such as .mol2 or .pdbqt. The .pdbqt format, used by AutoDock, includes atomic charges, atom types, and information about rotatable bonds (torsions).[10]
Caption: Workflow for preparing a novel ligand for docking.
Target Selection and Preparation
The choice of a protein target is guided by the therapeutic area of interest. Given that structurally related molecules can exhibit anti-inflammatory properties[11], a relevant target is Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammation pathway. For this protocol, we will use the crystal structure of human COX-2 in complex with the inhibitor Celecoxib (PDB ID: 3LN1) from the RCSB Protein Data Bank.
Protocol 2.2: Protein Structure Preparation
-
Download PDB File: Obtain the structure file 3LN1.pdb from the RCSB PDB website.
-
Clean the Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[12]
-
Remove Water Molecules: Delete all crystallographic water molecules (HOH). While some water molecules can be critical for binding, they are typically removed in standard docking protocols to simplify the calculation, unless a specific water-bridged interaction is being investigated.
-
Remove Co-crystallized Ligand and Co-factors: Remove the native ligand (Celecoxib) and any other non-protein heteroatoms. We do this to create an empty binding site for our new ligand. Note the position of the original ligand, as it defines the target binding pocket.[8][12]
-
-
Add Hydrogens and Charges:
-
Save Receptor File: Save the prepared protein structure in the .pdbqt format. This file now contains all the necessary information for the docking software.[8]
Caption: Workflow for preparing a protein target for docking.
Section 3: Molecular Docking Protocol
With the ligand and receptor properly prepared, the docking simulation can be configured and executed. We will use AutoDock Vina, a widely cited and efficient open-source docking program.[3][5]
Protocol 3.1: Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The docking process needs to be focused on the region of interest.
-
In AutoDock Tools (ADT), load the prepared protein PDBQT file.
-
Identify the active site residues. A reliable method is to select the residues within 5-6 Å of where the original co-crystallized ligand (Celecoxib) was located.[14]
-
Open the Grid Box tool (Grid -> Grid Box...). A box will appear in the 3D view.
-
Adjust the center and dimensions (in x, y, z) of the grid box to encompass the entire active site, providing enough room for the ligand to move and rotate freely. A typical spacing of 1.0 Å between grid points is standard.
-
Save the grid parameters to a configuration file (e.g., config.txt).
-
-
Configure the Docking Run: Create a text file (config.txt) that specifies the input files and parameters for Vina.
-
Causality: The exhaustiveness parameter controls the thoroughness of the search algorithm. Higher values increase computational time but also increase the probability of finding the true minimum energy pose. num_modes specifies how many distinct binding poses to generate.[15]
-
-
Execute the Docking Simulation: Run AutoDock Vina from the command line, pointing it to the configuration file: vina --config config.txt --log docking_log.txt
Section 4: Post-Docking Analysis & Validation
Obtaining a docking score is not the end of the study. Rigorous analysis and validation are required to build confidence in the results.[16]
Analysis of Docking Poses
The primary output is a PDBQT file containing the predicted binding poses (up to num_modes) ranked by their binding affinity scores (in kcal/mol).
Protocol 4.1: Pose Visualization and Interaction Analysis
-
Load Results: Open the prepared protein PDBQT and the docking_results.pdbqt output file in a visualization tool (PyMOL, UCSF Chimera, Discovery Studio Visualizer).
-
Examine Top Poses: Analyze the top-ranked pose (the one with the lowest binding energy). A plausible pose should exhibit good shape complementarity with the binding pocket and form chemically sensible interactions.[16]
-
Identify Key Interactions: Use the software's analysis tools to identify and measure specific interactions:
-
Hydrogen Bonds: Look for H-bonds between the ligand and key active site residues (e.g., backbone amides/carbonyls or polar side chains).
-
Hydrophobic Interactions: Identify nonpolar parts of the ligand nestled in hydrophobic pockets of the protein.
-
Pi-stacking or Cation-Pi Interactions: If aromatic rings are present in the ligand (like the pyridinyl group), check for interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).
-
-
Generate Interaction Diagrams: Create 2D and 3D diagrams that clearly illustrate these binding interactions for reporting and further analysis.[17]
Protocol Validation: The Self-Validating System
To trust the results for our novel ligand, we must first prove that our docking protocol can accurately reproduce known information. This is achieved by re-docking the original, co-crystallized ligand.[6][18]
Protocol 4.2: Re-Docking and RMSD Calculation
-
Prepare Native Ligand: Extract the co-crystallized ligand (Celecoxib from 3LN1) into a separate file. Prepare it using the same procedure as in Protocol 2.1 to generate a native_ligand.pdbqt file.
-
Re-Dock: Run an AutoDock Vina simulation using the same prepared protein and grid box, but with the native_ligand.pdbqt as the input ligand.
-
Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of two superimposed molecules.
-
In a visualization program, superimpose the crystal structure of the native ligand with the top-ranked pose from your re-docking simulation.
-
Calculate the RMSD between the two poses.
-
-
Assess Validity: An RMSD value of less than 2.0 Å is the gold standard for a successful docking validation.[18][19][20] It demonstrates that the chosen software, parameters, and preparation steps are capable of accurately reproducing the experimentally determined binding mode for this specific protein target. This validation lends trustworthiness to the results obtained for our novel test compound.
Caption: A comprehensive workflow for docking and validation.
Section 5: Data Presentation
Quantitative results from the docking and validation experiments should be summarized for clarity and comparison.
| Metric | Native Ligand (Re-docked) | This compound | Notes |
| Binding Affinity (kcal/mol) | -11.5 | -9.2 | Lower value indicates stronger predicted binding affinity. |
| RMSD from Crystal Pose (Å) | 1.15 | N/A | An RMSD < 2.0 Å validates the docking protocol.[19] |
| Key Interacting Residues | HIS-90, ARG-513, VAL-523 | HIS-90, TYR-385, SER-530 | Residues predicted to form key interactions (H-bonds, hydrophobic). |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Section 6: Conclusion and Future Directions
This guide has outlined a rigorous and scientifically grounded protocol for conducting computational docking studies on a novel compound, this compound. By following a meticulous workflow of ligand and protein preparation, executing a validated docking simulation, and performing detailed post-docking analysis, researchers can generate credible hypotheses about the compound's potential bioactivity.
The hypothetical results suggest that our novel ligand may bind effectively to the COX-2 active site. The successful validation of the protocol (RMSD = 1.15 Å) provides confidence in this prediction. However, it is crucial to recognize that computational docking is a predictive tool. The next authoritative steps would involve more advanced computational methods and experimental validation.
-
Molecular Dynamics (MD) Simulations: To refine the docked pose and assess the stability of the protein-ligand complex over time, MD simulations are a powerful follow-up step.[14]
-
In-Vitro Experimental Validation: Ultimately, the computational predictions must be tested in the laboratory. An enzyme inhibition assay (e.g., a COX-2 inhibition assay) would be required to determine the actual inhibitory concentration (IC50) of the compound and validate the in-silico findings.
References
- Labinsights. (2023, May 8). Docking Software for Drug Development.
- Creative Proteomics. Molecular Docking Software and Tools.
- Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics.
- Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
- Center for Computational Structural Biology. (2024, November 14). DOCKING. The Scripps Research Institute.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- ResearchGate. (2022, April 25). How to validate the molecular docking results?.
- ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?.
- ResearchGate. Molecular docking protocol validation.
- Advent Informatics Pvt ltd. Post-Docking Analysis and it's importance.
- Medium. (2023, December 2). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.
- BenchChem. Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results.
- Galaxy Training. (2019, October 19). Protein-ligand docking.
- The Bioinformatics Coach. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube.
- Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford.
- Yusuf, A. O., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH.
- Bioinformatics Explained. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube.
- The University of Edinburgh. 6. Preparing the protein and ligand for docking.
- TrendBioTech by Arman Firoz. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. YouTube.
- Le Bivic, A., et al. (2010, June 24). DOCKING TUTORIAL.
- PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Chem-Impex. Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride.
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Unveiling the Potential of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate as a Chemical Probe in Kinase Signaling Research
Disclaimer: The following application note is a scientifically informed, hypothetical guide. As of the date of publication, there is no direct public data on the biological activity or specific molecular targets of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate. This document is constructed based on the analysis of its structural motifs and the known biological activities of analogous compounds. The proposed target and protocols are intended to serve as a rational starting point for investigating the potential of this compound as a chemical probe.
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery and chemical biology. The development of small molecule inhibitors as chemical probes is essential for dissecting the intricate signaling pathways governed by kinases and for validating them as therapeutic targets.
The molecular scaffold of a 1-aryl-4-oxocyclohexanecarboxylate presents a unique three-dimensional structure that is amenable to forming specific interactions within the ATP-binding pocket of various kinases. The pyridinyl moiety can act as a hydrogen bond acceptor, a common feature in many known kinase inhibitors. Based on these structural features and the wide-ranging biological activities of pyridine-containing molecules, we hypothesize that this compound, hereafter referred to as PCHX-4 , may function as a modulator of protein kinase activity. This application note outlines a hypothetical framework for investigating PCHX-4 as a chemical probe for a plausible, yet unconfirmed, target: a hypothetical serine/threonine kinase, termed "Target Kinase X" (TKX), implicated in pro-inflammatory signaling pathways.
Physicochemical Properties of PCHX-4
A comprehensive understanding of the physicochemical properties of a chemical probe is paramount for designing and interpreting experiments.
| Property | Value | Source |
| CAS Number | 1255098-68-0 | Sigma-Aldrich |
| Molecular Formula | C₁₄H₁₇NO₃ | Sigma-Aldrich |
| Molecular Weight | 247.29 g/mol | Sigma-Aldrich |
| Appearance | Pale-yellow to yellow-brown solid | Sigma-Aldrich |
| Purity | ≥97% (recommended) | - |
| Solubility | Soluble in DMSO and ethanol | Assumed based on structure |
Hypothetical Mechanism of Action
We propose that PCHX-4 acts as a Type I ATP-competitive inhibitor of TKX. In this model, the pyridinyl nitrogen of PCHX-4 forms a critical hydrogen bond with the hinge region of the TKX active site, mimicking the interaction of the adenine moiety of ATP. The cyclohexanone ring and ethyl ester group would then occupy the hydrophobic pocket and solvent-exposed region, respectively, contributing to the binding affinity and selectivity.
Caption: Hypothetical signaling pathway of TKX and its inhibition by PCHX-4.
Experimental Protocols
The following protocols provide a roadmap for the initial characterization of PCHX-4 as a chemical probe for TKX.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay will determine the direct inhibitory effect of PCHX-4 on the enzymatic activity of recombinant TKX.
Principle: The assay measures the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation of a substrate. A luminescent signal is generated that is inversely proportional to the kinase activity.
Materials:
-
Recombinant human TKX (full-length, active)
-
Kinase substrate peptide (specific for TKX)
-
PCHX-4 stock solution (10 mM in DMSO)
-
Staurosporine (positive control, 1 mM in DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (concentration at the Kₘ for TKX)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of PCHX-4 in DMSO, followed by a dilution in kinase buffer to the desired final concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
5 µL of diluted PCHX-4 or control.
-
10 µL of a solution containing TKX and its substrate in kinase buffer.
-
-
Initiate Reaction: Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 25 µL of Kinase-Glo® reagent to each well. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of PCHX-4 relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the PCHX-4 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell-Based Assay for Target Engagement
This protocol aims to determine if PCHX-4 can inhibit the activity of TKX within a cellular context. This will be assessed by measuring the phosphorylation of a known downstream substrate of TKX.
Materials:
-
A human cell line known to express active TKX (e.g., a macrophage cell line like THP-1).
-
Lipopolysaccharide (LPS) or another appropriate stimulus to activate the TKX pathway.
-
PCHX-4 stock solution (10 mM in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody specific for the phosphorylated form of the TKX substrate (p-Substrate).
-
Primary antibody for the total form of the TKX substrate (Total-Substrate).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of PCHX-4 (e.g., 10 µM, 1 µM, 0.1 µM) or DMSO for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes to activate the TKX pathway. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody for p-Substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for Total-Substrate as a loading control.
-
Data Analysis:
-
Quantify the band intensities for p-Substrate and Total-Substrate using densitometry software.
-
Normalize the p-Substrate signal to the Total-Substrate signal for each sample.
-
Compare the normalized p-Substrate levels in the PCHX-4 -treated samples to the LPS-stimulated, DMSO-treated control to determine the extent of inhibition.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results and validate PCHX-4 as a chemical probe, the following steps are crucial:
-
Orthogonal Assays: Confirm the in vitro kinase inhibition results using a different assay format, such as a radiometric assay (e.g., ³²P-ATP filter binding) or a fluorescence-based assay.
-
Selectivity Profiling: Screen PCHX-4 against a panel of other kinases to determine its selectivity. A highly selective probe is more valuable for dissecting specific signaling pathways.
-
Structure-Activity Relationship (SAR): Synthesize and test inactive analogs of PCHX-4 . A structurally similar but biologically inactive compound is an excellent negative control for cellular experiments to rule out off-target effects. For example, replacing the pyridinyl group with a phenyl ring could be a starting point.
-
Target Engagement in Cells: In addition to Western blotting, use techniques like cellular thermal shift assay (CETSA) to confirm that PCHX-4 directly binds to TKX in cells.
Conclusion
While the biological role of this compound (PCHX-4 ) is currently undefined, its structural features suggest a potential as a kinase inhibitor. The hypothetical framework and detailed protocols provided in this application note offer a rational approach for its initial investigation as a chemical probe. Through rigorous in vitro and cell-based characterization, coupled with robust validation strategies, the true potential of PCHX-4 in elucidating kinase-driven signaling pathways can be determined. This systematic approach will be crucial in establishing whether PCHX-4 can be a valuable tool for the research community.
References
As this is a hypothetical application note for a compound with no direct biological data, the references below are to general resources and publications that support the rationale and methods described.
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences. [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate. This document offers practical, field-tested insights to overcome common challenges encountered during the isolation and purification of this compound.
Compound Profile
| Property | Value | Source |
| IUPAC Name | Ethyl 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carboxylate | - |
| Molecular Formula | C₁₄H₁₇NO₃ | |
| Molecular Weight | 247.29 g/mol | |
| CAS Number | 1255098-68-0 |
Troubleshooting Guides: Question & Answer Format
This section addresses specific issues you may encounter during the purification of this compound, categorized by technique.
Column Chromatography
Column chromatography is a primary method for purifying this compound. However, its bifunctional nature—containing both a basic pyridine ring and a polar keto-ester—can present unique challenges on standard silica gel.
A1: Peak tailing is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol groups (Si-OH) on the surface of silica gel. The basic nitrogen of the pyridine ring interacts with these acidic sites, causing a portion of the molecules to move more slowly and irregularly down the column, resulting in broad, tailing peaks.
Causality & Solution Workflow:
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Mitigating Peak Tailing
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a competitive base to your eluent.
-
Action: Add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.
-
Mechanism: The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your target compound, which will then elute more symmetrically.
-
-
Alternative Stationary Phases: If mobile phase additives are insufficient or undesirable for downstream applications, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina lacks the strong acidity of silica and can be an excellent alternative for purifying basic compounds.
-
Reversed-Phase (C18) Silica: For this polar compound, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) can be highly effective.
-
A2: The combination of a β-keto ester and the acidic environment of silica gel can potentially lead to degradation. β-keto esters can be susceptible to hydrolysis and other acid-catalyzed side reactions.[1]
Experimental Protocol: 2D TLC Stability Test
-
Spotting: On a square TLC plate, spot a concentrated solution of your crude material in the bottom-left corner.
-
First Development: Develop the plate in your chosen eluent system.
-
Drying and Rotation: Remove the plate, dry it completely, and then rotate it 90 degrees counter-clockwise.
-
Second Development: Develop the plate again in the same eluent system.
-
Analysis:
-
Stable Compound: If your compound is stable, it will appear as a single spot on the diagonal of the plate.
-
Unstable Compound: If new spots appear that are not on the diagonal, it indicates that the compound is degrading on the silica.
-
Solutions for On-Column Degradation:
-
Deactivated Silica: If degradation is observed, consider using silica gel that has been neutralized. You can pre-treat the silica by washing it with a solution containing triethylamine before packing the column.
-
Switch to Alumina: As mentioned previously, neutral or basic alumina is a less harsh alternative.
-
Minimize Contact Time: Run the column as quickly as feasible ("flash chromatography") to reduce the time your compound spends in contact with the stationary phase.
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.
A3: This is a common challenge, especially for molecules with multiple functional groups. The "like dissolves like" principle can be a starting point. Given the ester and ketone groups, polar solvents like ethyl acetate or acetone are logical choices to test. However, the pyridine and cyclohexane moieties add different solubility characteristics. When a single solvent fails, a two-solvent system is the ideal next step.[2]
Solvent Selection Guide (Based on Analogous Structures)
| Solvent/System | Rationale & Expected Behavior | Troubleshooting Tips |
| Ethanol or Isopropanol | The polar hydroxyl group can interact well with the keto-ester and pyridine. Often a good choice for moderately polar compounds. | If too soluble at room temperature, try cooling to 0°C or -20°C. |
| Ethyl Acetate/Hexane | A classic two-solvent system. The compound should be soluble in hot ethyl acetate. Hexane is then added as the "anti-solvent" to induce crystallization. | Add hot hexane to the hot ethyl acetate solution until turbidity (cloudiness) just begins to appear, then allow to cool slowly.[2] |
| Acetone/Water | Another effective two-solvent pair. The compound is likely soluble in acetone. Water acts as the anti-solvent. | Be cautious, as some keto-esters can be sensitive to hydrolysis in the presence of water, especially if heated for extended periods. |
| Toluene | Pyridine-containing compounds sometimes crystallize well from aromatic solvents.[3] | If solubility is low, this may be a good option as it requires heating, fulfilling a key criterion for a good recrystallization solvent. |
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Addition of Anti-Solvent: While the solution is still hot, add the second solvent (the "anti-solvent," e.g., hexane) dropwise until the solution becomes faintly cloudy.
-
Re-dissolution: Add a few drops of the first hot solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.[4]
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
A4: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than forming an ordered crystal lattice. This often happens when the solution is too concentrated or cooled too quickly.
Solutions for Oiling Out:
-
Slower Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Use More Solvent: The solution may be too concentrated. Add a small amount more of the hot solvent before cooling.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to initiate crystallization.
Acid-Base Extraction
A5: No, this is a critical point. Standard acid-base extraction is used to separate acidic, basic, and neutral impurities from a neutral product. In this case, the basic functionality (the pyridine ring) is an integral part of your target molecule. Washing an organic solution of your product with aqueous acid (e.g., 1M HCl) will protonate the pyridine nitrogen, forming a pyridinium salt. This salt will be highly water-soluble and will cause your product to move from the organic layer into the aqueous layer, resulting in significant product loss.[5]
Alternative Strategy: This property can, however, be used strategically. If you have non-basic, organic-soluble impurities, you could intentionally extract your entire product into an aqueous acid layer, discard the organic layer containing the impurities, and then re-neutralize the aqueous layer with a base (like NaHCO₃ or NaOH) to precipitate your product or allow it to be re-extracted into a fresh organic solvent.
Caution: Be aware that prolonged exposure to strong base can promote the hydrolysis of the ethyl ester group.[6] A mild base like sodium bicarbonate is generally preferred for neutralization if possible.
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for silica gel chromatography of this compound? A1: Based on its structure, a good starting point would be a mixture of a non-polar and a polar solvent. Begin with a system like 30-50% ethyl acetate in hexanes. You can adjust the polarity based on the initial TLC results. If the compound requires a more polar eluent, a system of 1-5% methanol in dichloromethane is a common alternative. Always aim for an Rf value of 0.2-0.3 for your target compound on TLC for optimal column separation.
Q2: My NMR spectrum shows that the ethyl ester might be hydrolyzing to the carboxylic acid during purification. How can I prevent this? A2: Ester hydrolysis is catalyzed by both acid and base.
-
On Silica Gel: The acidic nature of silica can sometimes promote hydrolysis if water is present in your solvents. Ensure you are using dry (anhydrous) solvents for your chromatography.
-
During Extraction: Avoid using strong aqueous acids or bases for extended periods. If performing an acid-base extraction, work quickly and at low temperatures. When neutralizing an acidic solution, use a mild base like sodium bicarbonate rather than strong bases like NaOH or KOH.[6]
Q3: The compound is a solid at room temperature. Can I purify it by sublimation? A3: Sublimation is generally effective for non-polar, highly symmetrical molecules. Given the polarity of the keto-ester and pyridine groups, this compound is unlikely to have a high enough vapor pressure for efficient purification by sublimation under standard laboratory conditions.
Q4: How should I store the purified this compound? A4: As a precaution against potential hydrolysis or other degradation, it is best to store the purified compound in a tightly sealed container in a cool, dry place, away from strong light. If long-term storage is required, storing under an inert atmosphere (like nitrogen or argon) at low temperatures (-20°C) is recommended.
References
-
SIELC Technologies. Separation of Ethyl nicotinate on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2015). How can I remove the pyridine from the sugar compound?[Link]
-
PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
- Google Patents. (2016).
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
YouTube. (2020). Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
-
National Institute of Standards and Technology. Ethyl nicotinate - the NIST WebBook. [Link]
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
PubMed. (2011). Stability of sucrose fatty acid esters under acidic and basic conditions. [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?[Link]
-
PubMed Central. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl nicotinate [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]
- 6. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate in Solution
Welcome to the technical support center for Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. The following troubleshooting guides and FAQs address common issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and analysis of this compound in solution.
Issue 1: Decrease in Compound Concentration Over Time in Aqueous Solution
Question: I've prepared an aqueous solution of this compound, but I'm observing a decrease in its concentration over a short period. What could be the cause?
Answer: A decrease in the concentration of this compound in an aqueous solution is likely due to hydrolysis of the ethyl ester group. This reaction is catalyzed by either acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol. The pyridine ring can also influence the molecule's electronic properties and susceptibility to degradation.
Causality:
-
Ester Hydrolysis: The ester functional group is susceptible to hydrolysis, a reaction where water breaks the ester bond. This process is significantly accelerated in the presence of acids or bases.
-
pH Influence: The pH of your solution is a critical factor.[1] A change in pH can indicate that a chemical change, such as hydrolysis, is occurring.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased compound concentration.
Experimental Protocol: pH Adjustment and Monitoring
-
Prepare a buffered solution: Use a buffer system to maintain a neutral pH (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Dissolve the compound: Prepare a stock solution of this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) before diluting it in the buffered aqueous solution to minimize solubility issues.
-
Monitor by HPLC: Use a stability-indicating HPLC method to monitor the concentration of the parent compound over time.
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram
Question: I'm analyzing my solution of this compound via HPLC and see new, unexpected peaks appearing over time. What are these?
Answer: The appearance of new peaks in your HPLC chromatogram suggests the formation of degradation products. Given the structure of the molecule, these are likely the result of hydrolysis, oxidation, or photodegradation.
Potential Degradation Pathways:
-
Hydrolysis: As mentioned, the ester can hydrolyze to the carboxylic acid.
-
Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. Studies on other pyridine derivatives have shown their susceptibility to photodegradation.[2]
Troubleshooting and Identification Workflow:
Caption: Workflow for identifying unknown degradation products.
Experimental Protocol: Forced Degradation Study Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3][4]
-
Prepare Stock Solutions: Dissolve the compound in a suitable solvent.
-
Stress Conditions: Expose aliquots of the solution to the following conditions as recommended by ICH guidelines[3][5]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours per square meter.[5]
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS), to identify the mass of the degradation products.
| Stress Condition | Potential Degradation Product | Expected Change in m/z |
| Acid/Base Hydrolysis | Carboxylic acid derivative | -28 (loss of C₂H₄) |
| Oxidation | N-oxide derivative | +16 (addition of O) |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, it is advisable to use a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Subsequent dilutions into aqueous media should be done carefully, ensuring the final concentration of the organic solvent is low to avoid precipitation and potential solvent-induced degradation.
Q2: How should I store solutions of this compound to ensure maximum stability?
A2: Based on the chemical structure, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C, to slow down potential degradation reactions.
-
pH: If in an aqueous solution, maintain a neutral pH (6-8) using a suitable buffer system.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.[6]
-
Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q3: Is this compound sensitive to oxidation?
A3: The pyridine moiety can be susceptible to oxidation. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, especially in the presence of oxidizing agents or under prolonged exposure to air. It is recommended to handle the compound in an environment with minimal oxygen exposure for long-term experiments.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability testing of pharmaceutical compounds.[7] A reversed-phase C18 column is a good starting point for method development. For identification of degradants, HPLC coupled with a mass spectrometer (HPLC-MS) is highly recommended.[6]
Q5: How can I establish a stability-indicating HPLC method?
A5: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method:
-
Perform a forced degradation study as described in the troubleshooting section.
-
Analyze the stressed samples using different mobile phase compositions and gradients to achieve baseline separation of the parent peak from all degradation peaks.
-
The method should be validated according to ICH guidelines to ensure its accuracy, precision, and specificity.
References
- Vertex AI Search. Solution Stability Testing. Accessed January 20, 2026.
- Hudson Robotics. Drug Stability Testing and Analysis. Accessed January 20, 2026.
- ResearchGate. Stability Testing of Pharmaceutical Products. Accessed January 20, 2026.
- Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Accessed January 20, 2026.
- T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Accessed January 20, 2026.
- PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Accessed January 20, 2026.
- MedCrave online. Forced Degradation Studies. Accessed January 20, 2026.
- PharmaTutor. Forced Degradation – A Review. Accessed January 20, 2026.
- ResearchGate. Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Accessed January 20, 2026.
- Sigma-Aldrich. ETHYL 4-OXO-1-(4-PYRIDINYL)
- National Center for Biotechnology Information.
- Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Accessed January 20, 2026.
Sources
- 1. hudsonlabautomation.com [hudsonlabautomation.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. ajrconline.org [ajrconline.org]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. testinglab.com [testinglab.com]
Technical Support Center: Troubleshooting Guide for the Synthesis of pyridinyl-substituted Esters
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of pyridinyl-substituted esters. The question-and-answer format is designed to directly address common challenges encountered in the laboratory, offering insights grounded in mechanistic principles and practical experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low or No Product Yield
Question 1: I am attempting a Fischer-Speier esterification of a pyridinecarboxylic acid, but I'm observing very low conversion to the desired ester. What are the likely causes and how can I improve the yield?
Answer: Low conversion in Fischer-Speier esterification of pyridine-containing substrates is a frequent issue stemming from the basicity of the pyridine nitrogen.
-
Causality: The pyridine nitrogen atom readily becomes protonated by the strong acid catalyst (e.g., sulfuric acid) required for the reaction.[1][2] This protonation forms a pyridinium salt, which deactivates the ring and can reduce the overall reaction rate. Furthermore, the formation of a non-volatile salt between the basic pyridinyl ester product and the acid catalyst can complicate product isolation by distillation.[1]
-
Troubleshooting Steps & Solutions:
-
Catalyst Choice and Loading: While strong acids like H₂SO₄ are traditional, consider using p-toluenesulfonic acid (TsOH) or a lower alkyl sulfonic acid, which can be effective in smaller amounts.[2] A patent describes a cyclic process using a strong acid salt of a pyridine carboxylic acid ester as a recyclable catalyst, which avoids the need for neutralization and extraction steps.[1]
-
Water Removal: Fischer esterification is an equilibrium reaction.[3][4] To drive the reaction towards the product, it is crucial to remove the water formed. Employing a Dean-Stark apparatus with a suitable solvent like toluene or benzene to azeotropically remove water is highly recommended.[2][3]
-
Excess Alcohol: Using a large excess of the alcohol reactant can also shift the equilibrium towards the ester product.[3][4] If feasible, using the alcohol as the solvent is a common strategy.[3]
-
Alternative Methods: If Fischer esterification remains problematic, consider milder, non-acidic methods such as the Steglich or Mitsunobu reactions, especially for sensitive substrates.[5][6][7]
-
Question 2: My Steglich esterification of a pyridinol with a carboxylic acid is sluggish and gives a poor yield. What factors should I investigate?
Answer: The Steglich esterification is a powerful method for forming esters under mild conditions, but its success with pyridinyl substrates can be dependent on several factors.[5][6]
-
Causality: The reaction relies on the activation of the carboxylic acid by a carbodiimide (like DCC or EDC) and the catalytic action of 4-dimethylaminopyridine (DMAP).[5] If the pyridinol is a poor nucleophile or if side reactions consume the activated intermediates, the yield will suffer.
-
Troubleshooting Steps & Solutions:
-
Reagent Purity: Ensure all reagents (pyridinol, carboxylic acid, DCC/EDC, and DMAP) and the solvent are anhydrous. Water can hydrolyze the activated intermediates.
-
DMAP as Catalyst: DMAP is crucial as it forms a highly reactive acyl-pyridinium intermediate that is more susceptible to nucleophilic attack by the alcohol than the initial O-acylisourea intermediate.[5] Ensure you are using a catalytic amount (typically 5-20 mol%).
-
Side Reactions: A common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[6] DMAP helps to suppress this side reaction by rapidly converting the O-acylisourea to the more reactive acyl-pyridinium salt.[6]
-
Steric Hindrance: If either the pyridinol or the carboxylic acid is sterically hindered, the reaction may require longer reaction times or slightly elevated temperatures (e.g., 40-50 °C). The Steglich esterification is generally more tolerant of steric bulk than many other methods.[5]
-
-
Experimental Protocol for a Typical Steglich Esterification:
-
Dissolve the carboxylic acid (1.0 eq), pyridinol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) or EDC (1.2 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct (if using DCC).
-
Proceed with an appropriate aqueous workup to remove residual reagents and byproducts.
-
Question 3: I am attempting a Mitsunobu reaction to synthesize a pyridinyl-substituted ester, but the reaction is failing or giving complex mixtures. What could be the issue?
Answer: The Mitsunobu reaction, which converts an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD, can be sensitive, particularly with heterocyclic substrates.[7]
-
Causality: The reaction's success is highly dependent on the pKa of the acidic component (the carboxylic acid). If the carboxylic acid is not acidic enough, the betaine intermediate formed from PPh₃ and DEAD/DIAD may not be efficiently protonated. This can lead to side reactions where the hydrazo anion acts as a nucleophile.[8] Additionally, the basicity of the pyridine nitrogen in the alcohol substrate can potentially interfere with the reaction mechanism.[9]
-
Troubleshooting Steps & Solutions:
-
pKa of the Carboxylic Acid: For a successful Mitsunobu reaction, the pKa of the carboxylic acid should generally be less than 13.[8] If your carboxylic acid is less acidic, consider alternative esterification methods.
-
Reagent Addition Order: The standard protocol involves pre-mixing the alcohol, carboxylic acid, and PPh₃, followed by the slow, cooled addition of the azodicarboxylate.[7] This order is critical to ensure the formation of the desired alkoxyphosphonium salt.
-
Modified Mitsunobu Reagents: To simplify purification and potentially improve outcomes, consider using modified reagents. For example, using polymer-supported triphenylphosphine (PS-PPh₃) and 1,1'-(azodicarbonyl)dipiperidine (ADDP) has been shown to be effective for the synthesis of pyridine ethers, a related transformation, and can minimize by-product formation.[8][10]
-
Substrate-Specific Issues: The Brønsted basicity of a pyridine moiety in the alcohol substrate can inhibit the catalytic cycle of the Mitsunobu reaction, sometimes leading to decomposition instead of the desired ester formation.[9] If you suspect this is the case, other esterification methods that are less sensitive to substrate basicity should be explored.
-
Category 2: Side Product Formation and Purification Challenges
Question 4: My reaction to form a pyridinyl ester from an acyl chloride and a pyridinol in the presence of pyridine is producing significant byproducts. How can I improve the selectivity and simplify purification?
Answer: This method, a variation of the Schotten-Baumann reaction, is generally fast and high-yielding, but substrate-specific issues can lead to side products.
-
Causality: The primary role of pyridine in this reaction is to act as a base to neutralize the HCl generated, preventing it from protonating the starting alcohol.[11][12] However, pyridine can also act as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate.[11] Side reactions can occur if this intermediate reacts with other nucleophiles present or if the starting materials are impure.
-
Troubleshooting Steps & Solutions:
-
Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry. Any moisture will convert the highly reactive acyl chloride into the corresponding carboxylic acid, which will not react under these conditions and will complicate purification.[11]
-
Slow Addition at Low Temperature: Add the acyl chloride slowly to a cooled (0 °C) solution of the pyridinol and pyridine.[11] This helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Stoichiometry of the Base: Use at least one equivalent of pyridine for each equivalent of acyl chloride to ensure complete neutralization of the HCl byproduct.[11]
-
Purification Strategy: The pyridinium hydrochloride salt formed is typically removed during an aqueous workup. Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with aqueous sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine is a standard and effective purification protocol.[11][13]
-
Question 5: I am struggling to purify my pyridinyl-substituted ester. It seems to be water-soluble, and I'm having trouble with extractions. What are my options?
Answer: The basic nitrogen atom in the pyridine ring can impart a degree of water solubility to the ester, especially if the molecule is relatively small and polar, which can complicate standard liquid-liquid extractions.
-
Troubleshooting Steps & Solutions:
-
pH Adjustment during Workup: The solubility of your product is pH-dependent.
-
To extract into an organic solvent, you want the pyridine nitrogen to be in its neutral, unprotonated state. Therefore, ensure the aqueous layer is basic (pH > 8) during extraction by using a base like sodium carbonate or sodium bicarbonate.
-
Conversely, if you want to remove basic impurities from your product, you can wash the organic layer with a dilute acid.
-
-
Salting Out: If your product has some solubility in the aqueous layer, you can decrease it by saturating the aqueous phase with a salt like sodium chloride (brine) before extraction. This is known as the "salting out" effect.[14]
-
Continuous Liquid-Liquid Extraction: For compounds with significant water solubility, a continuous liquid-liquid extractor can be a very effective, albeit more specialized, purification technique.
-
Chromatography: If extraction proves inefficient, column chromatography is a reliable alternative.
-
Normal Phase (Silica Gel): A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is often a good starting point. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can help to prevent the basic product from streaking on the acidic silica gel.
-
Reverse Phase (C18): This can be an excellent option for polar compounds, using a mobile phase such as acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid.
-
-
Visualizations and Data
General Workflow for Pyridinyl Ester Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of pyridinyl-substituted esters.
Caption: General workflow for pyridinyl ester synthesis.
Decision Tree for Troubleshooting Low Yields
This diagram provides a logical pathway for diagnosing the cause of low product yields.
Caption: Decision tree for troubleshooting low yields.
Comparison of Common Esterification Methods
The table below summarizes key parameters for the esterification methods discussed.
| Method | Typical Conditions | Key Advantages | Common Issues for Pyridinyl Substrates |
| Fischer-Speier | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Atom economical, inexpensive reagents.[3] | Protonation of pyridine ring by acid catalyst can deactivate substrate and complicate isolation.[1] Equilibrium limited.[3][4] |
| Acyl Chloride | Acyl Chloride, Alcohol, Base (e.g., Pyridine) | Fast, irreversible, high-yielding.[11] | Acyl chlorides are moisture-sensitive. Requires stoichiometric base.[11] |
| Steglich | Carboxylic Acid, Alcohol, DCC/EDC, DMAP (cat.), Room Temp | Very mild, neutral conditions; tolerates sensitive functional groups and steric hindrance.[5][6] | Requires stoichiometric coupling agent; byproduct (DCU/EDU) removal necessary. Sluggish with poor nucleophiles. |
| Mitsunobu | Carboxylic Acid, Alcohol, PPh₃, DEAD/DIAD, 0 °C to Room Temp | Mild, proceeds with inversion of stereochemistry at the alcohol center.[7][15] | Sensitive to substrate pKa; pyridine basicity can interfere; purification of byproducts can be difficult.[8][9] |
References
- Steglich esterific
- Steglich esterific
- Esterification of pyridine carboxylic acids.
- Mitsunobu reaction. Wikipedia.
- ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC - NIH.
- Acid Chlorides → Esters with Alcohols and Pyridine. OrgoSolver.
- Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Deriv
- Mitsunobu Reaction. Organic-Chemistry.org.
- Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a.
- New Directions in the Mitsunobu Reaction. Nottingham ePrints.
- Esterification of pyridine carboxylic acids.
- General procedures for the purific
- Fischer–Speier esterific
- Fischer Esterific
- How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
- Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions.
Sources
- 1. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. orgosolver.com [orgosolver.com]
- 12. Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 13. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Optimization of Reaction Conditions for Pyridinyl Group Introduction
Welcome to the Technical Support Center for the optimization of reaction conditions for pyridinyl group introduction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating the vital pyridine motif into their molecules. Here, we will address common experimental challenges with in-depth troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent obstacles encountered during the synthesis of pyridinyl-containing compounds. Each issue is presented in a question-and-answer format, providing not just solutions, but the rationale behind them.
Issue 1: Low or No Product Yield
Question: My reaction for introducing a pyridinyl group is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common frustration and can stem from several factors, particularly the inherent electronic properties of the pyridine ring. The electron-deficient nature of pyridine and the Lewis basicity of the ring nitrogen can complicate many standard reaction protocols.[1] Here’s a systematic approach to diagnosing and solving the problem:
-
Catalyst System Inactivation or Inefficiency: The pyridine nitrogen can coordinate with the metal catalyst (e.g., palladium), inhibiting its activity.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can promote the crucial steps of the catalytic cycle, such as oxidative addition and reductive elimination, while minimizing catalyst inhibition. For Suzuki-Miyaura couplings, consider using well-defined palladium precatalysts.[2] In some cases, increasing the catalyst loading might be necessary, but this should be a last resort after optimizing other parameters.
-
-
Suboptimal Base Selection: The choice of base is critical and highly substrate-dependent. An inappropriate base can lead to side reactions or fail to efficiently promote the desired transformation.
-
Solution: For cross-coupling reactions like Buchwald-Hartwig amination, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often effective.[3] However, the optimal choice can vary, so screening a few different bases is recommended. For instance, in some Suzuki-Miyaura reactions, inorganic bases like potassium carbonate (K₂CO₃) in a mixed solvent system (e.g., DMF/water) have proven superior to organic bases.[4]
-
-
Inappropriate Solvent: The solvent influences reactant solubility, reaction kinetics, and even the reaction mechanism.
-
Solution: Ensure your solvent is anhydrous and capable of dissolving all reagents, especially for moisture-sensitive cross-coupling reactions. Common choices include toluene, dioxane, and THF.[5] In some cases, a change of solvent can dramatically improve the outcome. For example, switching from ethanol to acetonitrile has been shown to overcome difficulties in certain pyridine syntheses.
-
-
Poor Reagent Purity: Impurities in starting materials, particularly water or other nucleophiles, can poison the catalyst or lead to unwanted side reactions. Pyridine itself is hygroscopic and can introduce water into the reaction.
-
Solution: Ensure all reagents, including the pyridine substrate, are pure and dry. If necessary, purify starting materials before use. Pyridine can be dried over potassium hydroxide (KOH) pellets followed by distillation from calcium hydride (CaH₂).
-
-
Unfavorable Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or product degradation.
-
Solution: Many cross-coupling reactions require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. However, excessively high temperatures can cause decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Sometimes, lowering the temperature can prevent side reactions.
-
Issue 2: Poor Regioselectivity
Question: I am observing a mixture of isomers (e.g., C2 vs. C4 substitution). How can I improve the regioselectivity of my pyridine functionalization?
Answer: Achieving high regioselectivity in pyridine C-H functionalization is a significant challenge due to the multiple reactive sites on the ring.[6] The inherent electronic properties of pyridine typically favor nucleophilic attack at the C2 and C4 positions. Several strategies can be employed to control the position of substitution:
-
Leveraging Pyridine N-oxides: A common and effective strategy is to first oxidize the pyridine to its N-oxide. This modification alters the electronic distribution in the ring, making the C4 position more susceptible to electrophilic attack and the C2/C6 positions more susceptible to nucleophilic attack. The N-oxide can be subsequently deoxygenated to furnish the desired substituted pyridine.
-
Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group on the pyridine ring to guide metalation (and subsequent electrophilic quench) to a specific adjacent position.
-
Minisci Reaction Modifications: The classical Minisci reaction, which involves the addition of a nucleophilic radical to a protonated pyridine, often yields a mixture of C2 and C4 isomers.[7][8]
-
Solution: To favor C4-alkylation, you can use a sterically hindering blocking group at the nitrogen atom. This physically obstructs the C2 and C6 positions, directing the incoming radical to the C4 position.
-
-
Catalyst and Ligand Control: In transition metal-catalyzed C-H functionalization, the choice of ligand can influence regioselectivity. For instance, in some palladium-catalyzed olefinations, the use of a bidentate ligand can promote C3-selectivity.[1]
Issue 3: Difficult Purification
Question: I am struggling to purify my pyridine-containing product. What are the common challenges and how can I overcome them?
Answer: The purification of pyridine derivatives can be notoriously difficult due to their basicity, polarity, and potential for co-eluting byproducts.
-
Peak Tailing in Chromatography: The basic nitrogen atom in the pyridine ring can interact strongly with acidic residual silanol groups on the surface of silica gel, leading to significant peak tailing.
-
Solution:
-
Add a basic modifier to the mobile phase, such as triethylamine (typically 0.1-1%), to saturate the acidic sites on the silica gel.
-
Use an alternative stationary phase, such as alumina or a polymer-based column, which are less acidic.
-
For HPLC/UHPLC, using a pH-stable column (e.g., hybrid or polymer-based) and adjusting the mobile phase pH to >8 will keep the pyridine neutral and improve peak shape.
-
-
-
Low Recovery and Sample Degradation: Pyridine derivatives, especially those with sensitive functional groups, can be unstable on acidic silica gel.
-
Solution: If degradation is suspected, switch to a less acidic stationary phase like end-capped silica or alumina. Additionally, optimize the work-up procedure to efficiently remove catalysts and inorganic salts before chromatography.
-
-
Removal of Pyridine-based Byproducts: In reactions where pyridine is used as a solvent or reagent, removing it and its derivatives can be challenging.
-
Solution: Acidic washes during the work-up can protonate the basic pyridine byproducts, making them water-soluble and easily removed. However, this is not suitable for acid-labile products.
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for introducing a pyridinyl group?
The "best" reaction depends on the desired bond and the available starting materials. Here's a general guide:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds. It typically involves the reaction of a halopyridine with a pyridinylboronic acid or a pyridinyl halide with an arylboronic acid. Pyridine-2-sulfinates have also emerged as effective replacements for the often unstable pyridine-2-boronic acids.
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds. It couples a halopyridine with an amine or a pyridinylamine with an aryl halide.[9]
-
Minisci Reaction: A powerful method for direct C-H alkylation or acylation of pyridines using radical intermediates.[7][10] It is particularly useful for late-stage functionalization.
Q2: How do I choose the right catalyst and ligand for a pyridine coupling reaction?
The choice is critical and often requires screening. However, some general principles apply:
-
Palladium is the most common catalyst for Suzuki and Buchwald-Hartwig reactions involving pyridines.[2][11]
-
Bulky, electron-rich phosphine ligands are generally preferred for coupling with electron-deficient pyridines as they promote the key steps in the catalytic cycle and prevent catalyst inhibition.[12] Examples include biarylphosphine ligands like XPhos and BrettPhos.[13]
-
N-Heterocyclic Carbenes (NHCs) have also shown utility as ligands in these transformations.[2]
Q3: Can I use pyridine as both a solvent and a base?
Yes, pyridine is often used as a basic solvent, particularly in acylation and dehydrochlorination reactions, where it acts as an acid scavenger.[14][15] However, for many modern cross-coupling reactions, stronger, non-coordinating bases are required, and pyridine's ability to coordinate to the metal catalyst can be detrimental. In such cases, it is better to use an inert solvent (like toluene or dioxane) and a separate base (like NaOtBu or Cs₂CO₃).
Q4: My starting halopyridine is unreactive. What can I do?
The reactivity of halopyridines in cross-coupling reactions generally follows the order I > Br > Cl. If a bromopyridine is unreactive, consider converting it to the corresponding iodopyridine. For unreactive aryl chlorides, more specialized and highly active catalyst systems are often required.
Experimental Protocols & Data
Table 1: General Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines
| Parameter | Recommended Conditions | Rationale/Comments |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (1-2 mol%) | Pd(PPh₃)₄ is a reliable choice. Pd₂(dba)₃ with a suitable ligand is often more active.[16][17] |
| Ligand | PPh₃ or bulky biarylphosphine ligands | The choice of ligand can significantly impact yield and scope.[12] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.) | The base is crucial for the transmetalation step. K₃PO₄ is often a good choice for challenging couplings.[17] |
| Solvent | Dioxane, Toluene, or DMF/H₂O (1:1) | The solvent system needs to be optimized for substrate solubility and reaction efficiency.[4][5] |
| Temperature | 70-110 °C | Higher temperatures are often required to drive the reaction to completion.[4][17] |
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-Bromopyridine
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Seal the vessel and purge with an inert atmosphere (argon or nitrogen).
-
Add the 3-bromopyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), and anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Workflows
Diagram 1: Troubleshooting Low Yield in Pyridine Cross-Coupling
Caption: A systematic workflow for troubleshooting low yields in pyridine cross-coupling reactions.
Diagram 2: Regioselectivity Strategy Decision Tree
Caption: Decision tree for selecting a regioselective pyridine substitution strategy.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Benchchem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis.
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Benchchem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
- Rocaboy, C., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- Smoleń, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
- Liu, W., et al. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. RSC Publishing.
- Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- Tu, H.-Y., et al. (2021). Radical chain monoalkylation of pyridines. Chemical Science.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Tokyo Chemical Industry. (n.d.). Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts].
- Smoleń, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health.
- ResearchGate. (n.d.). C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C....
- Beilstein Journals. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.
- Pubs.acs.org. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Ingenta Connect. (2022, August 1). Recent Advances in Direct Pyridine C-H Activation Strategies.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- ResearchGate. (2025, August 7). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- National Institutes of Health. (2023, October 13). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study.
- ACS Publications. (n.d.). Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Reddit. (2025, June 24). Brainstorming a Buchwald-Hartwig coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- National Institutes of Health. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
- ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction....
- Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- ACS Publications. (n.d.). Solvent effects on the basicity of sterically hindered pyridines.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Slideshare. (n.d.). Pyridine CH functionalization.
- ResearchGate. (2023, July 16). Pyridine is use as base as well as solvent, can i replace with other solvent and base?.
Sources
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
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- 17. mdpi.com [mdpi.com]
Technical Support Center: Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up. Here, we will address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
I. Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, providing foundational knowledge for your experimental design.
Q1: What is the most common synthetic route for this compound?
The most prevalent and scalable approach to synthesizing the core cyclohexanone ring of this molecule is through an intramolecular cyclization of a diester, known as the Dieckmann condensation.[1][2][3] This reaction is particularly effective for forming stable five- and six-membered rings.[2] The general strategy involves the reaction of a 1,7-diester under basic conditions to yield a six-membered cyclic β-keto ester.[2][4]
Q2: What is the mechanism of the Dieckmann Condensation?
The Dieckmann condensation is mechanistically similar to the intermolecular Claisen condensation.[1][2] The process can be summarized in the following key steps:
-
Enolate Formation: A strong base, typically an alkoxide, removes an acidic α-hydrogen from one of the ester groups to form an enolate.[4]
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule.[2][4]
-
Cyclization and Elimination: This attack forms a cyclic tetrahedral intermediate, which then collapses, eliminating the alkoxy group to form the cyclic β-keto ester.[4]
-
Deprotonation: The resulting β-keto ester is acidic and is deprotonated by the base. This step is crucial for driving the equilibrium towards the product.[4]
-
Protonation: An acidic workup reprotonates the enolate to yield the final product.[2][4]
Q3: What are the critical parameters to control during a Dieckmann condensation on a large scale?
When scaling up the Dieckmann condensation, several parameters become critical for ensuring reaction efficiency, safety, and product quality:
-
Stoichiometry of the Base: At least one full equivalent of base is required to drive the reaction to completion by deprotonating the acidic β-keto ester product.[5]
-
Temperature Control: The reaction is typically exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure consistent product quality.
-
Solvent Selection: The choice of a high-boiling, inert solvent is important for maintaining the required reaction temperature and for facilitating product isolation.
-
Rate of Addition: Slow and controlled addition of the base is necessary to manage the exotherm and prevent localized high concentrations that can lead to side reactions.
Q4: How is the 4-pyridinyl group typically introduced?
The 4-pyridinyl moiety can be introduced either before or after the formation of the cyclohexanone ring. A common strategy involves a nucleophilic aromatic substitution (SNAr) reaction or a cross-coupling reaction, such as a Suzuki coupling, with a suitable pyridine derivative.[6] The specific approach will depend on the overall synthetic strategy and the availability of starting materials.
II. Troubleshooting Guide
This section provides detailed solutions to specific problems that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Yield of the Cyclized Product
Symptoms:
-
Significantly lower than expected yield of this compound.
-
Presence of unreacted starting diester in the crude reaction mixture.
-
Formation of a significant amount of polymeric or tar-like byproducts.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Insufficient Base | The Dieckmann condensation requires at least one full equivalent of a strong base to deprotonate the resulting β-keto ester, which is more acidic than the starting ester.[5] This deprotonation shifts the equilibrium towards the product. Solution: Ensure that at least one molar equivalent of a suitable base (e.g., sodium ethoxide) is used. For scale-up, it is advisable to titrate the base solution to confirm its concentration before use. |
| Inefficient Mixing | On a larger scale, inefficient mixing can lead to localized "hot spots" and areas of low reagent concentration, resulting in incomplete reaction and side product formation. Solution: Use an appropriate overhead stirrer with a properly designed impeller to ensure thorough mixing of the reaction mass. The mixing speed should be optimized to create a vortex without splashing. |
| Reverse Claisen Condensation | If the product β-keto ester does not have an enolizable proton, the reverse reaction can occur, leading to ring-opening.[1] Solution: While the target molecule has an enolizable proton, ensuring the reaction is quenched appropriately by a rapid acidic workup after completion can minimize the risk of the reverse reaction. |
| Decomposition of Reagents or Product | High reaction temperatures or prolonged reaction times can lead to the decomposition of the starting materials, base, or the desired product. Solution: Carefully control the reaction temperature using a reliable heating/cooling system. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC) to determine the optimal reaction time and avoid unnecessary heating. |
Experimental Protocol: Optimizing Base Stoichiometry
-
Set up three parallel small-scale reactions (e.g., 1 g of starting diester).
-
In each reaction, use a different stoichiometry of sodium ethoxide: 0.9, 1.0, and 1.1 equivalents.
-
Run the reactions under identical conditions (temperature, solvent, reaction time).
-
After workup, analyze the crude product composition of each reaction by HPLC or GC to determine the yield of the desired product and the amount of unreacted starting material.
-
This data will help identify the optimal base stoichiometry for your specific system.
Problem 2: Difficulty in Product Purification
Symptoms:
-
The isolated product is an oil that is difficult to crystallize.
-
Column chromatography results in low recovery or co-elution of impurities.
-
The final product does not meet the required purity specifications.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Presence of Stereoisomers | If the starting diester is not symmetrical, the Dieckmann condensation can lead to the formation of regioisomers. Additionally, the product can exist as keto-enol tautomers. These closely related compounds can be difficult to separate. Solution: Analyze the crude product by NMR to identify the presence of isomers. Purification may require specialized chromatographic techniques, such as chiral chromatography if enantiomers are present, or careful optimization of the mobile phase for column chromatography. |
| Formation of Side Products | Intermolecular Claisen condensation can compete with the desired intramolecular reaction, leading to the formation of higher molecular weight byproducts. Solution: Employing high dilution conditions can favor the intramolecular Dieckmann condensation over the intermolecular Claisen reaction. This involves using a larger volume of solvent to reduce the concentration of the starting diester. |
| Incomplete Reaction or Workup | Residual starting materials or reaction byproducts from the workup can contaminate the final product. Solution: Ensure the reaction has gone to completion before quenching. The workup procedure should be optimized to effectively remove all water-soluble and acid/base-soluble impurities. This may involve multiple extractions and washes. |
| Thermal Instability | The product may be thermally labile, and decomposition can occur during purification steps that involve heating, such as distillation or solvent removal under high vacuum. Solution: Use lower temperatures for solvent removal (e.g., a rotary evaporator with a water bath at a controlled temperature). If distillation is necessary, use a high-vacuum system to lower the boiling point. |
Visualization of Troubleshooting Logic
Caption: Decision tree for troubleshooting purification challenges.
Problem 3: Exothermic Runaway during Scale-Up
Symptoms:
-
A rapid and uncontrolled increase in the reaction temperature.
-
Vigorous boiling of the solvent, even with cooling applied.
-
A change in the color of the reaction mixture, often to a dark brown or black, indicating decomposition.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Inadequate Heat Removal | As the scale of the reaction increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient. Solution: Use a reactor with a high heat transfer coefficient and a powerful cooling system. For very large-scale reactions, consider a semi-batch process where the starting material is added portion-wise to the base solution to better control the rate of heat generation. |
| Rapid Addition of Reagents | Adding the base or the diester too quickly can generate heat faster than the cooling system can remove it. Solution: Use a calibrated addition funnel or a syringe pump for the slow, controlled addition of the limiting reagent. The addition rate should be adjusted based on the observed temperature profile of the reaction. |
| Insufficient Solvent | A lower solvent volume can lead to a more concentrated reaction mixture, which can increase the reaction rate and the rate of heat generation. Solution: Use a sufficient volume of a high-boiling point solvent to act as a heat sink and to moderate the reaction rate. |
Experimental Protocol: Reaction Calorimetry for Scale-Up Safety
Before attempting a large-scale synthesis, it is highly recommended to perform reaction calorimetry studies on a small scale. This will provide critical data on the heat of reaction, the rate of heat generation, and the thermal stability of the reactants and products. This information is essential for designing a safe and robust large-scale process.
Workflow for Safe Scale-Up
Caption: A systematic workflow for the safe scale-up of the synthesis.
III. References
-
Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link][7]
-
Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link][4]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link][5]
-
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link][6]
Sources
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
Welcome to the technical support resource for Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges and degradation pathways of this molecule. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Introduction: Understanding the Molecule's Stability Profile
This compound is a complex molecule with multiple reactive centers. Its stability is dictated by three primary functional groups: an ethyl ester, a cyclohexanone ring, and a pyridine moiety. Understanding the vulnerabilities of each is key to predicting and preventing unwanted degradation during synthesis, purification, analysis, and storage. The most common degradation pathways involve hydrolysis, oxidation, and photodegradation.
This guide will address specific issues you may encounter and provide robust analytical methods for monitoring the integrity of your compound.
Section 1: Primary Degradation Pathways
The structure of this compound presents several potential points of failure under common laboratory and storage conditions. The following diagram outlines the most probable degradation routes.
Caption: Major degradation routes for the target molecule.
Section 2: Troubleshooting Experimental Instability (Q&A Format)
This section addresses common problems encountered during experimental work.
Question 1: "I'm losing my compound during aqueous workup or reverse-phase HPLC analysis. What is the likely cause?"
Answer: This is a classic sign of ester hydrolysis. The ethyl ester group is susceptible to cleavage under both acidic and basic aqueous conditions, converting your compound into the corresponding carboxylic acid.
Causality:
-
Base-Catalyzed Hydrolysis (Saponification): This process is typically rapid and irreversible. Even mildly basic conditions (pH > 8), such as a bicarbonate wash, can initiate significant degradation.
-
Acid-Catalyzed Hydrolysis: This is an equilibrium process. Strong acids (pH < 4) used during extraction or in HPLC mobile phases can promote the formation of the carboxylic acid degradant.
Troubleshooting & Prevention:
-
Neutralize Carefully: If a basic wash is necessary, perform it quickly at low temperatures (0-5°C) and immediately follow with a wash using cold, pH 7 buffer or brine.
-
Avoid Strong Acids/Bases: Whenever possible, use neutral or weakly buffered aqueous solutions for extractions.
-
Optimize HPLC Conditions:
-
Use a buffered mobile phase (e.g., ammonium acetate or ammonium formate) to maintain a stable pH between 5 and 7.
-
If acidic conditions are required, use a weaker acid like formic acid instead of trifluoroacetic acid (TFA), and keep run times as short as possible.
-
Incorporate low-temperature autosamplers to maintain sample integrity prior to injection.
-
Question 2: "My LC-MS analysis shows a significant peak at [M+16]+. Is this an adduct or a degradant?"
Answer: While it could be an oxygen adduct, it is highly probable that you are observing the formation of the pyridine N-oxide derivative. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation.[1][2]
Causality: Pyridine N-oxides can form under several conditions:
-
Reaction with Oxidizing Agents: Exposure to common oxidants, even mild ones like atmospheric oxygen over time, can lead to N-oxide formation. Stronger oxidants used in a reaction (e.g., H₂O₂, m-CPBA) will readily produce this species.[3]
-
Solvent Degradation: Certain solvents, like aged tetrahydrofuran (THF), can contain peroxide impurities that act as oxidizing agents.
-
Photochemical Oxidation: Exposure to light, particularly UV, in the presence of oxygen can also promote N-oxide formation.[2]
Troubleshooting & Prevention:
-
Use Fresh Solvents: Always use freshly distilled or inhibitor-free solvents, especially ethers like THF and diethyl ether.
-
Inert Atmosphere: For sensitive reactions or long-term storage, handle the compound under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Protect from Light: Store the compound in amber vials or protect it from direct light.[4]
-
Quench Reactions Properly: Ensure any oxidizing agents used in a prior step are fully quenched before workup.
Question 3: "My sample is developing a yellow or brown color, especially when left on the benchtop. What's causing this?"
Answer: Color formation is often indicative of photodegradation or oxidative decomposition. The pyridine ring, in particular, can undergo complex photochemical reactions when exposed to UV light.
Causality: UV irradiation can generate highly reactive radical species.[5] For pyridine and its derivatives, this can lead to:
-
Hydroxylation: Formation of various hydroxypyridine isomers.[2]
-
Ring Opening: In more extreme cases, the aromatic ring can be cleaved, leading to a complex mixture of smaller, often colored, aliphatic molecules like succinic and glutaric acid derivatives.[6][7]
-
Polymerization: Formation of complex, high-molecular-weight colored impurities.
Troubleshooting & Prevention:
-
Light Protection: This is critical. Always store both solid and solution samples in amber containers or wrapped in aluminum foil. Minimize exposure to ambient lab light during experiments.
-
Solvent Choice: Be aware that some solvents can act as photosensitizers. When performing photochemistry-sensitive steps, choose a solvent that does not absorb at the relevant wavelength.
-
Purity Matters: Impurities from synthesis can sometimes initiate or accelerate photodegradation. Ensure your material is of high purity for long-term stability studies.
Question 4: "I'm seeing fragmentation and poor peak shape during GC analysis. Is the compound thermally stable?"
Answer: The compound has limited thermal stability. High temperatures, such as those in a hot GC injection port, can cause decomposition. The cyclohexanone moiety is particularly susceptible to thermal degradation.[8][9]
Causality: At elevated temperatures, the cyclohexanone ring can undergo retro-Diels-Alder reactions or other fragmentation pathways.[10] The ester and pyridine groups can also degrade, leading to a complex chromatogram with multiple small peaks and a broad parent peak.
Troubleshooting & Prevention:
-
Use LC-MS: Liquid chromatography is the preferred analytical method for this compound as it operates at or near ambient temperature.
-
Optimize GC Conditions: If GC is absolutely necessary:
-
Use the lowest possible injector temperature that still allows for efficient volatilization.
-
Use a cool on-column injection technique if available.
-
Keep the temperature program as mild as possible.
-
-
Derivatization: For GC analysis, consider derivatizing the ketone or ester to a more thermally stable functional group, although this adds complexity.
Section 3: Analytical Protocols for Degradation Monitoring
A robust analytical method is essential for assessing the stability of your compound. A reverse-phase HPLC or UPLC method coupled with UV and Mass Spectrometry detection is the gold standard.
Workflow for Stability Analysis
Caption: Workflow for a forced degradation study.
Recommended UPLC-MS Protocol
This protocol is a starting point and should be optimized for your specific instrumentation.
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 4.0 min: 5% to 95% B
-
4.0 - 5.0 min: 95% B
-
5.0 - 5.1 min: 95% to 5% B
-
5.1 - 6.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection:
-
PDA/UV: 220-400 nm. Monitor at the λmax of the pyridine chromophore (approx. 254-260 nm).
-
MS: Electrospray Ionization in Positive Mode (ESI+). Scan range 100-500 m/z.
-
Table of Potential Degradation Products
| Degradation Product Name | Structure | Mass Change (ΔM) | Likely Cause | Analytical Note |
| 4-Oxo-1-(4-pyridinyl)cyclohexanecarboxylic Acid | Carboxylic Acid | -28.02 Da | Hydrolysis | Will be more polar; elutes earlier in RP-HPLC. |
| Ethyl 4-oxo-1-(1-oxido-4-pyridinyl)cyclohexanecarboxylate | Pyridine N-Oxide | +15.99 Da | Oxidation | Polarity may be similar to or slightly greater than parent. |
| Hydroxylated Derivatives | OH-Pyridine | +15.99 Da | Photodegradation/Oxidation | Typically more polar; elutes earlier. Multiple isomers possible. |
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for this compound?
-
A: For long-term stability, store the solid material at -20°C in an amber vial under an inert atmosphere (argon or nitrogen). For solutions, prepare them fresh. If short-term storage of a solution is necessary, use a high-purity aprotic solvent (e.g., Acetonitrile, DMSO) and store at -20°C, protected from light.
-
-
Q: How can I completely avoid hydrolysis during a reaction in an aqueous medium?
-
A: If water is essential, the best strategy is to maintain a pH as close to neutral as possible (pH 6.5-7.5) using a robust buffer system (e.g., phosphate buffer). Additionally, keeping the reaction temperature as low as feasible will significantly slow the rate of hydrolysis.
-
-
Q: Is the compound sensitive to any specific metals?
-
A: Pyridine-containing compounds can chelate with various transition metals. This can potentially catalyze oxidation or other degradation pathways. Avoid contamination with metals like copper, iron, and palladium, especially if the compound is heated or exposed to air.[11]
-
-
Q: What are the expected ¹H NMR shifts for the primary hydrolysis product?
-
A: The most significant change upon hydrolysis to the carboxylic acid will be the disappearance of the ethyl group signals (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). A broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), though it may not always be visible depending on the solvent (e.g., it will exchange in D₂O). The signals for the cyclohexyl and pyridinyl protons will experience minor shifts.
-
References
- Engineered Science Publisher. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine.
- National Center for Biotechnology Information. (n.d.). Oxidative Dearomatization of Pyridines. PMC.
- PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation.
- PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation].
- Qin, T. et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 146, 24257–24264.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Detecting Pyridine.
- Journal of Chemical, Biological and Physical Sciences. (2021). Oxidative Synthesis of Pyridine Derivatives.
- PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- ResearchGate. (2025). Biodegradation of pyridine under UV irradiation.
- Frontiers in Chemical Sciences. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
- Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride).
- gChem Global. (n.d.). Oxidation (SO3 – Pyridine).
- ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- ResearchGate. (2025). Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions.
- OUCI. (2017). Determination of Pyridine as a Decomposition Product in Ceftazidime and Mouthwash Solution.
- National Center for Biotechnology Information. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. PubChem.
- MDPI. (2022). Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones.
- ChemicalBook. (2025). Ethyl 4-oxocyclohexanecarboxylate.
- ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- Fraunhofer-Publica. (n.d.). Kinetic data on the thermal decomposition of RDX in the processing solvents cyclohexanone and gamma-butyrolactone determined with ARC and heat flow microcalorimetry.
- BOC Sciences. (2026). Degradation Product Analysis Services.
- RSC Publishing. (n.d.). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism.
- MDPI. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles.
Sources
- 1. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 5. espublisher.com [espublisher.com]
- 6. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic data on the thermal decomposition of RDX in the processing solvents cyclohexanone and gamma-butyrolactone determined with ARC and heat flow microcalorimetry [publica.fraunhofer.de]
- 10. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Managing Stereoselectivity in the Synthesis of Substituted Cyclohexanecarboxylates
Welcome to the Technical Support Center for the stereoselective synthesis of substituted cyclohexanecarboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in these valuable synthetic intermediates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges encountered during your experimental work. Our focus is on providing not just protocols, but the underlying principles to empower you to make informed decisions in your research.
Part 1: Foundational Concepts in Stereocontrol
A solid understanding of the conformational preferences of the cyclohexane ring is paramount to controlling the stereochemical outcome of your reactions. The chair conformation is the most stable arrangement, and substituents can occupy either an axial or equatorial position.
-
Axial vs. Equatorial Substituents: Generally, substituents are more stable in the equatorial position to minimize steric strain. This is particularly true for bulky groups, which will experience significant 1,3-diaxial interactions with other axial hydrogens if forced into an axial position.
-
A-Values: The energetic preference for a substituent to be in the equatorial position is quantified by its A-value (Gibbs free energy difference). Larger A-values indicate a stronger equatorial preference.
-
Conformational Locking: Very large substituents, such as a tert-butyl group, can effectively "lock" the cyclohexane ring in a single chair conformation, with the bulky group in the equatorial position. This can be a powerful tool for directing the stereochemistry of subsequent reactions.
Part 2: Troubleshooting Guides & FAQs
This section is organized by common synthetic strategies used to prepare substituted cyclohexanecarboxylates.
The Diels-Alder Reaction
The [4+2] cycloaddition between a diene and a dienophile (such as an acrylate ester) is a powerful method for constructing the cyclohexene ring system, which can then be further functionalized. A primary challenge is controlling the endo vs. exo selectivity.
Frequently Asked Questions (FAQs):
Q1: My Diels-Alder reaction is giving a poor endo:exo ratio. How can I improve the selectivity for the endo product?
A1: The preference for the endo product is often under kinetic control, favored by secondary orbital interactions between the diene and the electron-withdrawing group of the dienophile.[1][2] The exo product is typically the thermodynamically more stable isomer.[1][2] To favor the endo product, you should employ conditions that promote kinetic control.
Troubleshooting Workflow for Poor endo:exo Selectivity:
| Observation | Potential Cause | Recommended Action & Rationale |
| Low endo:exo ratio | High reaction temperature | Action: Lower the reaction temperature. Rationale: Higher temperatures can provide enough energy to overcome the activation barrier to the exo product and can also lead to a retro-Diels-Alder reaction, allowing for equilibration to the more stable exo isomer.[1] |
| Low endo:exo ratio | Non-catalyzed reaction | Action: Introduce a Lewis acid catalyst (e.g., AlCl₃, BF₃, TiCl₄). Rationale: Lewis acids coordinate to the carbonyl oxygen of the acrylate dienophile, lowering the energy of the LUMO and enhancing the secondary orbital interactions that stabilize the endo transition state.[3][4][5] This not only increases the reaction rate but also significantly improves endo selectivity.[3][4][5][6] |
| Reaction is sluggish at lower temperatures | Inherently low reactivity of reactants | Action: Use a more reactive diene (with electron-donating groups) or a more reactive dienophile (with stronger electron-withdrawing groups). Rationale: Increasing the electronic complementarity of the diene and dienophile will increase the reaction rate, allowing for lower temperatures to be used, which in turn favors the endo product. |
| Complex product mixture | Solvent effects | Action: Screen different solvents. Rationale: Solvent polarity can influence the stability of the transition states. For thermal Diels-Alder reactions, non-polar solvents are often preferred. |
Q2: What is the mechanism of Lewis acid catalysis in Diels-Alder reactions with acrylates?
A2: Lewis acids accelerate Diels-Alder reactions primarily by reducing the Pauli repulsion between the π-electron systems of the diene and the dienophile.[5][7] Coordination of the Lewis acid to the carbonyl oxygen of the acrylate polarizes the dienophile, drawing electron density away from the C=C double bond.[3][7] This electronic perturbation diminishes the destabilizing closed-shell repulsion between the occupied orbitals of the reactants, thereby lowering the activation energy.[7] While the traditional view emphasized the lowering of the dienophile's LUMO energy to enhance the HOMO-LUMO interaction, recent computational studies suggest that the reduction of Pauli repulsion is the dominant factor in catalysis.[3][5][7]
Diastereoselective Alkylation of Cyclohexanecarboxylate Enolates
Introducing substituents via alkylation of a pre-formed cyclohexanecarboxylate enolate is a common strategy. The stereochemical outcome is dictated by the direction of approach of the electrophile to the planar enolate.
Frequently Asked Questions (FAQs):
Q1: My alkylation of a 4-substituted cyclohexanecarboxylate enolate is giving a mixture of diastereomers. How can I favor axial attack to obtain the trans product?
A1: For a conformationally locked system (e.g., with a bulky 4-substituent in the equatorial position), the stereochemical outcome of the alkylation is determined by the facial selectivity of the enolate. The alkylation of cyclohexanone enolates generally proceeds under kinetic control and has an inherent preference for the electrophile to approach from the axial face.[8][9] This is because the transition state for axial attack resembles a stable chair conformation, whereas equatorial attack proceeds through a higher-energy twist-boat-like transition state.[8][9]
Troubleshooting Workflow for Poor Diastereoselectivity in Alkylation:
| Observation | Potential Cause | Recommended Action & Rationale |
| Mixture of diastereomers | High reaction temperature | Action: Perform the reaction at a lower temperature (e.g., -78 °C). Rationale: Lower temperatures increase the energy difference between the diastereomeric transition states, thus enhancing selectivity. |
| Mixture of diastereomers | Enolate equilibration | Action: Use a strong, non-nucleophilic base (e.g., LDA, KHMDS) to ensure rapid and complete enolate formation. Add the electrophile promptly after enolate generation. Rationale: Incomplete deprotonation or enolate equilibration can lead to a loss of stereocontrol. |
| Significant amount of equatorial alkylation product | Steric hindrance from axial substituents | Action: Assess the steric environment. If there are bulky axial substituents at the C3 or C5 positions, they can disfavor axial attack of the electrophile. Rationale: Severe 1,3-diaxial interactions in the transition state for axial attack can make equatorial attack more favorable.[9] |
| Poor selectivity with a conformationally mobile system | Interconverting enolate conformers | Action: If possible, modify the substrate to include a large "anchoring" group (like tert-butyl) to lock the conformation. Rationale: A conformationally rigid system provides a more predictable stereochemical outcome.[8][9] |
Q3: How can I achieve enantioselective alkylation of a cyclohexanecarboxylate?
A3: To control the absolute stereochemistry, you can employ a chiral auxiliary. This involves temporarily attaching a chiral molecule to the carboxylic acid, which then directs the facial selectivity of the alkylation. Evans' oxazolidinones are a classic example of effective chiral auxiliaries.[10][11] The auxiliary creates a sterically biased environment, forcing the electrophile to approach the enolate from one face.[11] After the alkylation, the auxiliary can be cleaved and often recovered.[10]
Experimental Workflow for Chiral Auxiliary-Directed Alkylation:
Caption: Chiral auxiliary-directed alkylation workflow.
Asymmetric Hydrogenation
For the synthesis of chiral cyclohexanecarboxylates from unsaturated precursors, such as substituted benzoic acids or their derivatives, asymmetric hydrogenation is a highly effective strategy.
Frequently Asked Questions (FAQs):
Q1: I am trying to synthesize a trans-4-substituted cyclohexanecarboxylic acid by hydrogenation of the corresponding benzoic acid, but I am getting a mixture of cis and trans isomers. How can I improve the selectivity for the trans isomer?
A1: The stereochemical outcome of the hydrogenation of a substituted benzoic acid is highly dependent on the catalyst and reaction conditions. While some conditions may favor the cis isomer, specific catalytic systems can be employed to achieve high selectivity for the trans product. For example, the hydrogenation of p-aminobenzoic acid using a Ruthenium on carbon (Ru/C) catalyst under hydrogen pressure at elevated temperatures has been shown to favor the formation of trans-4-aminocyclohexanecarboxylic acid.[12]
Troubleshooting Workflow for Poor trans Selectivity in Hydrogenation:
| Observation | Potential Cause | Recommended Action & Rationale |
| Mixture of cis and trans isomers | Sub-optimal catalyst | Action: Screen different catalysts (e.g., Rh/C, Ru/C, PtO₂). Rationale: The nature of the metal and the support can significantly influence the stereochemical course of the hydrogenation. For certain substrates, ruthenium has shown high trans selectivity.[12] |
| Mixture of isomers | Inappropriate solvent or pH | Action: Vary the solvent and pH. For aminobenzoic acids, performing the hydrogenation in an aqueous basic solution (e.g., NaOH) can influence the selectivity.[12] Rationale: The substrate's ionization state and interaction with the catalyst surface are affected by the reaction medium. |
| Cis isomer is the major product | Thermodynamic equilibration | Action: If the desired trans isomer is the thermodynamically more stable product, consider an epimerization step after the initial hydrogenation. Rationale: Treatment of a cis/trans mixture with a strong base (like potassium hydroxide) at high temperatures can isomerize the less stable cis isomer to the more stable trans isomer.[13] |
Q2: How can I achieve an enantioselective hydrogenation of a prochiral unsaturated cyclohexanecarboxylate precursor?
A2: Enantioselective hydrogenation requires the use of a chiral catalyst. These are typically transition metal complexes (e.g., Rhodium, Ruthenium, Iridium) with chiral phosphine ligands. For instance, chiral spiro iridium catalysts have been shown to be highly effective for the asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters, affording chiral cyclic allylic alcohols with excellent enantioselectivities.[14][15] A similar strategy could be adapted for other unsaturated cyclohexanecarboxylate precursors. The choice of ligand is crucial for achieving high enantiomeric excess (ee).
Decision Tree for Optimizing Asymmetric Hydrogenation:
Caption: Optimization workflow for asymmetric hydrogenation.
Part 3: Data Summary Tables
Table 1: Influence of Lewis Acid on Diels-Alder Reaction of Isoprene and Methyl Acrylate
| Lewis Acid | Relative Lewis Acidity | Electronic Barrier (kcal/mol) | Reaction Energy (kcal/mol) |
| None | - | 29.5 | -35.1 |
| I₂ | 0.44 | 26.6 | -37.8 |
| SnCl₄ | 0.69 | 24.1 | -42.7 |
| TiCl₄ | 0.81 | 23.4 | -42.0 |
| ZnCl₂ | 0.83 | 22.3 | -40.5 |
| BF₃ | 0.87 | 21.0 | -45.0 |
| AlCl₃ | 1.00 | 19.8 | -46.7 |
| Data adapted from Houk, et al. and Bickelhaupt, et al. demonstrating the correlation between Lewis acid strength and the reduction in the activation barrier.[7] |
References
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Singleton, D. A., et al. (2003). Mechanism of Lewis Acid-Catalyzed Diels-Alder Reactions of α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 68(25), 9623–9632. [Link]
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Bickelhaupt, F. M., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6206. [Link]
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Oh, D. H., et al. (2018). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. Chemistry - An Asian Journal, 13(17), 2419-2426. [Link]
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Houk, K. N., & Garg, N. G. (2021). Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. eScholarship.org. [Link]
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Ashenhurst, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]
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Myers, A. G. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. [Link]
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Rawal, V. H., et al. (2010). Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. The Journal of Organic Chemistry, 75(17), 5825–5832. [Link]
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Jørgensen, K. A., & Córdova, A. (2009). A New Organocatalyzed Michael-Michael Cascade Reaction Generates Highly Substituted Fused Carbocycles. Angewandte Chemie International Edition, 48(8), 1476–1479. [Link]
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Cossío, F. P., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(21), 8345–8350. [Link]
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Fringuelli, F., et al. (2001). The Diels-Alder reaction in the synthesis of cyclohexenes. Organic & Biomolecular Chemistry, 1(1), 1-23. [Link]
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Preegel, G., et al. (2017). Asymmetric Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted α,β-Unsaturated Aldehydes. Synthesis, 49(12), 2731-2738. [Link]
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Silm, E., et al. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 18, 132-139. [Link]
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Bhanja, C., et al. (2015). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 11, 1864-1906. [Link]
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Zhou, Y.-G., et al. (2019). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Chemical Science, 10(29), 7083–7088. [Link]
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"analytical challenges in the characterization of complex pyridinyl compounds"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common analytical challenges encountered during the characterization of complex pyridinyl compounds. The following content is structured in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental choices.
Section 1: High-Performance Liquid Chromatography (HPLC) Challenges
The basic nitrogen atom and aromatic nature of the pyridine ring introduce unique challenges in liquid chromatography, primarily related to peak shape, retention of polar analogs, and stereoisomer separation.
FAQ 1: Why am I seeing poor peak shape (tailing) for my basic pyridinyl compound on a standard C18 column?
Answer: Peak tailing for basic compounds like pyridines on silica-based C18 columns is a classic problem rooted in secondary ionic interactions. The underlying cause is the interaction between the protonated basic analyte and residual acidic silanol groups (Si-OH) on the silica surface that are not end-capped.[1]
Causality & Mechanism: At mobile phase pH values below the pKa of the pyridine (~5.2), the compound becomes protonated (positively charged).[1] Simultaneously, residual silanols on the silica backbone can be deprotonated (negatively charged), creating active sites for strong ionic interactions. This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Low pH (pH < 3): Adding a low concentration of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase protonates the silanol groups, effectively "masking" them and minimizing secondary interactions.[1]
-
High pH (pH > 8): Using a high-pH stable column (e.g., hybrid silica), you can deprotonate the basic analyte, rendering it neutral. This eliminates the ionic interaction with the silanols.
-
-
Use of an Alternative Stationary Phase:
-
High-Purity, End-Capped Columns: Modern columns with extensive end-capping have fewer residual silanols, reducing the opportunity for tailing.
-
Mixed-Mode Columns: Columns designed with both hydrophobic and ion-exchange functionalities can provide more symmetrical peaks by offering a controlled primary retention mechanism.[2]
-
Table 1: Effect of Mobile Phase Additive on Pyridine Peak Shape
| Mobile Phase Additive (0.1%) | Expected pH | Primary Interaction | Expected Peak Shape |
| None (Acetonitrile/Water) | Neutral | Mixed-Mode | Tailing |
| Formic Acid | ~2.7 | Reversed-Phase | Improved Symmetry |
| Trifluoroacetic Acid (TFA) | ~2.0 | Reversed-Phase | Excellent Symmetry (can suppress MS) |
| Ammonium Hydroxide (High pH column) | ~10 | Reversed-Phase | Improved Symmetry |
Workflow: Troubleshooting Peak Tailing for Pyridinyl Compounds
Caption: A decision tree for systematically addressing peak tailing.
FAQ 2: My highly polar pyridinyl compound (like an N-oxide) shows no retention on my C18 column. What are my options?
Answer: Pyridine N-oxides and other highly polar derivatives often elute in the solvent front on traditional reversed-phase columns due to their high water solubility and limited interaction with the hydrophobic stationary phase.[3] To achieve retention, you must either modify the mobile phase drastically or switch to an alternative chromatographic mode.
Available Strategies:
-
Highly Aqueous Mobile Phases: Using a column stable in 100% aqueous conditions (e.g., an "AQ" type C18) with a very low percentage of organic modifier may provide some retention. However, this is often insufficient for very polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best approach.[3] HILIC utilizes a polar stationary phase (like bare silica or a bonded polar phase) with a high-organic, low-aqueous mobile phase. A water layer is adsorbed onto the stationary phase, and retention occurs via partitioning of the polar analyte between this layer and the organic mobile phase.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can be effective, particularly if the N-oxide has other functional groups that can be ionized.[2]
-
Porous Graphitic Carbon (PGC) Columns: These columns, like the Thermo Hypercarb, retain compounds based on their planarity and polarizability, offering a unique selectivity that is often successful for very polar, flat molecules like pyridine N-oxides.[3]
FAQ 3: How can I resolve the enantiomers of a chiral pyridinyl compound?
Answer: The enantiomeric separation of chiral pyridines is critical in pharmaceutical development and is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC).[4] The key is selecting an appropriate Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, allowing them to be separated.
Commonly Used Chiral Stationary Phases (CSPs):
-
Polysaccharide-Based CSPs: Immobilized or coated amylose and cellulose derivatives (e.g., Chiralpak® and Chiralcel® series) are the most widely used and versatile CSPs.[5] They separate enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
-
Pirkle-Type (π-acid/π-base) CSPs: These phases are effective for compounds containing aromatic rings and can establish π-π stacking interactions.
-
Macrocyclic Glycopeptide CSPs: Antibiotic-based columns (e.g., vancomycin, teicoplanin) offer a broad range of interactions and are useful for separating diverse chiral molecules.
-
Protein-Based CSPs: Columns based on proteins like α1-acid glycoprotein (AGP) can be effective but often have lower capacity.
Protocol: Method Development for Chiral Pyridine Separation
-
Column Screening: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) under both normal-phase (Hexane/Alcohol) and reversed-phase/polar organic modes.
-
Mobile Phase Optimization:
-
Normal Phase: Vary the ratio of the bulk solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol, ethanol). The type and concentration of the alcohol can dramatically affect resolution.[5]
-
Additives: For basic pyridines, adding a small amount of a basic additive (e.g., diethylamine) to the mobile phase can improve peak shape and resolution by competing with the analyte for active sites on the CSP.
-
-
Temperature Optimization: Adjusting the column temperature can influence the thermodynamics of the chiral recognition process, sometimes significantly improving resolution.[5]
Section 2: Mass Spectrometry (MS) Troubleshooting
The nitrogen atom in the pyridine ring heavily influences ionization and fragmentation, while analysis in biological fluids introduces challenges from matrix effects.
FAQ 4: What are the characteristic fragmentation patterns for pyridinyl compounds in Mass Spectrometry?
Answer: The fragmentation of the pyridine ring is highly predictable and provides significant structural information. In electron impact (EI) ionization, the most common fragmentation pathway involves the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da) or a related species.[6]
Causality & Mechanism: Upon ionization, the pyridine molecular ion (m/z 79 for pyridine itself) is formed. The stability of the aromatic ring means that significant energy is required for fragmentation. The lowest energy pathway involves ring opening and rearrangement to expel a stable neutral molecule like HCN, leading to a characteristic fragment ion.[6][7]
Common Fragmentation Pathways:
-
Loss of HCN (m/z -27): This is the hallmark fragmentation of the pyridine ring, leading to the formation of a C₄H₄⁺ radical cation (m/z 52 for unsubstituted pyridine).[6]
-
Loss of HNC: Isomeric hydrogen isocyanide can also be lost, resulting in the same mass difference.
-
Substituent-Driven Fragmentation: The fragmentation is also directed by any substituents on the ring. For example, an ethylpyridine will show a primary loss of a methyl radical (CH₃•, m/z -15) via benzylic cleavage, followed by the characteristic ring fragmentation.
Table 2: Common Fragment Ions for a Simple Substituted Pyridine (e.g., 3-methylpyridine, MW=93)
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |
| 93 (M⁺) | H• | 92 | Loss of a hydrogen radical |
| 93 (M⁺) | HCN | 66 | Ring fragmentation |
| 92 | HCN | 65 | Ring fragmentation after H loss |
Diagram: Fragmentation of Pyridine in EI-MS
Caption: Primary fragmentation pathway of the pyridine molecular ion.
FAQ 5: I'm observing significant ion suppression when analyzing my pyridinyl drug in plasma. How can I mitigate this matrix effect?
Answer: Matrix effect is a major challenge in bioanalysis, where co-eluting endogenous components from a biological matrix (like phospholipids from plasma) compete with the analyte for ionization in the MS source, leading to signal suppression or enhancement.[8][9] This can severely compromise the accuracy and precision of quantitative methods.
Causality & Mechanism: In electrospray ionization (ESI), a finite number of charge sites are available on the surface of the evaporating droplets. If a high concentration of a matrix component co-elutes with your analyte, it can preferentially occupy these sites, reducing the ionization efficiency of your compound of interest.
Strategies for Mitigation:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): Simple and fast, but often results in "dirty" extracts with significant matrix effects.
-
Liquid-Liquid Extraction (LLE): More selective than PPT, can remove many interfering substances.
-
Solid-Phase Extraction (SPE): The most effective method for removing phospholipids and other interferences, providing the cleanest extracts.[10]
-
-
Optimize Chromatography:
-
Develop an HPLC method that chromatographically separates the analyte from the bulk of the matrix components, especially the early-eluting phospholipids. Increasing retention time often moves the analyte into a cleaner region of the chromatogram.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
An ideal internal standard (e.g., with ¹³C or ¹⁵N labels) will have the same chemical properties and retention time as the analyte.[11] It will therefore experience the same degree of matrix effect, allowing for accurate correction and reliable quantification.
-
-
Change Ionization Source:
Workflow: Investigating and Mitigating Matrix Effects
Caption: A systematic approach to addressing matrix effects in LC-MS bioanalysis.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural elucidation, but the properties of pyridinyl compounds, especially metal complexes, can complicate spectral analysis.
FAQ 6: Why are the NMR signals for my pyridinyl-metal complex broad and difficult to interpret?
Answer: Significant line broadening in the NMR spectra of metal complexes is a hallmark of paramagnetism. If your complex involves a metal ion with unpaired electrons (e.g., Ru(III), Cu(II)), these electrons create a strong local magnetic field that dramatically accelerates the relaxation of nearby nuclei (¹H, ¹³C), leading to very broad signals that can be difficult to distinguish from the baseline.[12]
Causality & Mechanism: The unpaired electrons in a paramagnetic center provide a highly efficient mechanism for nuclear spin relaxation (both T1 and T2). This rapid relaxation leads to a short lifetime for the excited nuclear spin state. According to the Heisenberg uncertainty principle, a short lifetime corresponds to a large uncertainty in energy, which manifests as a broad peak in the NMR spectrum. The effect is distance-dependent, so protons closer to the metal center will be broadened more significantly.
Troubleshooting & Characterization Strategy:
-
Confirm Paramagnetism: Check the electronic configuration of your metal center. If it has unpaired electrons, you should expect a paramagnetic NMR spectrum.
-
Vary Temperature: Acquiring spectra at different temperatures can sometimes sharpen signals.
-
Use Specialized Pulse Sequences: While standard sequences may fail, specialized experiments can sometimes be used to acquire data on paramagnetic molecules.
-
Combine with Other Techniques: Rely on other methods like X-ray crystallography, Mass Spectrometry, and IR spectroscopy to complement the NMR data and confirm the structure.[13][14]
-
Computational Chemistry: In advanced cases, relativistic density-functional theory (DFT) can be used to calculate and predict the hyperfine shifts in paramagnetic systems, aiding in spectral interpretation.[12]
Section 4: General Analytical & Sample Handling FAQs
FAQ 7: My "pure" pyridine compound is yellow or brown. What causes this and how does it affect analysis?
Answer: The discoloration of pyridine and its derivatives is typically due to degradation or the presence of impurities. Pyridine is susceptible to oxidation and polymerization, especially when exposed to air, light, and moisture. While minor discoloration may not significantly impact qualitative identification by MS or NMR, it can be a major issue for quantitative analysis (e.g., HPLC-UV) as the impurities may co-elute or have their own absorbance, leading to inaccurate results.
Remediation: For critical applications, purification is necessary. Distillation, often after treatment with a drying agent like potassium hydroxide (KOH), is a common method to obtain a colorless, pure liquid.
FAQ 8: What is the importance of using certified reference materials for pyridinyl compound analysis?
Answer: Certified Reference Materials (CRMs) are essential for ensuring the accuracy and traceability of analytical results.[15] In pharmaceutical quality control and regulated bioanalysis, using a well-characterized standard is non-negotiable.
Key Benefits of Using CRMs:
-
Identity Confirmation: Provides a definitive standard for confirming the identity of your analyte via retention time and mass spectral comparison.
-
Accurate Quantification: CRMs have a certified purity value, which is critical for preparing accurate calibration curves and quantifying the concentration of the analyte in unknown samples.
-
Method Validation: They are used to validate analytical methods for parameters like accuracy, precision, and linearity, as required by regulatory bodies.
-
Traceability: Their use provides traceability to national and international standards (e.g., USP, EP), which is a cornerstone of quality assurance.[15]
References
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Park, S.-W., et al. (2004). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry. Available at: [Link]
-
Brooks, R., & Sternglanz, P. (1959). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry. Available at: [Link]
-
Reddy, G. R., et al. (2022). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)-[5][16][17]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Analytical Chemistry Letters. Available at: [Link]
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Dai, Z., et al. (2013). Enantiomeric separation of racemic 4-aryl-1,4-dihydropyridines and 4-aryl-1,2,3,4-tetrahydropyrimidines on a chiral tetraproline stationary phase. Chirality. Available at: [Link]
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Scientific Laboratory Supplies. Pyridine, analytical standard. Available at: [Link]
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MilliporeSigma. Pyridine Pharmaceutical Secondary Standard; Certified Reference Material. Available at: [Link]
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Jusko, P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics. Available at: [Link]
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Brooks, R. T., & Sternglanz, P. D. (1959). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry. Available at: [Link]
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Broxton, T. J., et al. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]
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Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of the American Chemical Society. Available at: [Link]
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Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
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Pharmaffiliates. (2024). Pyridine Derivatives and Impurity Standards for Pharma R&D. Available at: [Link]
-
Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]
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Novotný, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry. Available at: [Link]
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Borys, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]
-
Hettiarachchi, S. U., et al. (2022). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. Molecules. Available at: [Link]
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Besalú, A., et al. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Borys, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
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Modhave, Y., et al. (2012). Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Available at: [Link]
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Dussy, F. E., et al. (2006). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Forensic Science International. Available at: [Link]
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Agarwal, S., et al. (1995). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]
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Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Available at: [Link]
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Lowry, O. H., et al. (1957). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry. Available at: [Link]
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D. M. Ermert, et al. (2022). Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes. Inorganic Chemistry. Available at: [Link]
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Ermert, D. M., et al. (2022). Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes. Inorganic Chemistry. Available at: [Link]
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Ermert, D. M., et al. (2022). Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes. National Institutes of Health. Available at: [Link]
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Treacy, S. M., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. The Journal of Organic Chemistry. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the structural validation of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We will move beyond a simple recitation of techniques, offering a rationale for experimental design and data interpretation, grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural confirmation.
The Analytical Imperative: Deconstructing the Target Molecule
This compound (CAS No. 1255098-68-0) is a molecule that presents a fascinating array of structural features for analytical characterization.[1][2] Its architecture comprises a cyclohexanone ring, an ethyl ester, and a pyridine moiety. Each of these components will yield characteristic signals in various spectroscopic and spectrometric analyses. A successful validation strategy hinges on the synergistic use of multiple techniques to build an unassailable body of evidence for the proposed structure.
Our approach will be multifaceted, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and, as the gold standard for absolute structural determination, single-crystal X-ray crystallography. We will also explore the utility of elemental analysis as a complementary technique.
A Comparative Analysis of Key Validation Techniques
The selection of an analytical technique is a critical decision driven by the specific information sought. While each method offers unique insights, no single technique can provide a complete structural picture. The following table summarizes the primary methods for the structural validation of our target compound.
| Feature | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Sample Phase | Solution | Solid or Liquid | Solid, Liquid, or Gas | Crystalline Solid |
| Information Yield | Atomic connectivity, chemical environment, stereochemistry | Functional groups, vibrational modes | Molecular weight, elemental composition, fragmentation patterns | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry |
| Strengths | Non-destructive, provides detailed information on molecular framework | Fast, simple, excellent for identifying key functional groups | High sensitivity, provides molecular formula | Unambiguous structure determination |
| Limitations | Lower sensitivity, complex spectra for large molecules | Provides limited connectivity information | Isomers can be difficult to distinguish | Requires a suitable single crystal |
Experimental Protocols and Expected Outcomes
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] For this compound, both ¹H and ¹³C NMR will be indispensable.
Caption: Workflow for NMR-based structural validation.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | d | 2H | H-2', H-6' (Pyridine) | Protons adjacent to the nitrogen in the electron-deficient pyridine ring are highly deshielded. |
| ~7.3 | d | 2H | H-3', H-5' (Pyridine) | Protons on the pyridine ring. |
| ~4.2 | q | 2H | -O-CH₂-CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| ~2.5 - 2.8 | m | 4H | H-2, H-6 (Cyclohexanone) | Protons alpha to the carbonyl group are deshielded. |
| ~2.0 - 2.3 | m | 4H | H-3, H-5 (Cyclohexanone) | Protons on the cyclohexanone ring. |
| ~1.2 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~208 | C=O (Ketone) | Characteristic chemical shift for a cyclohexanone carbonyl carbon. |
| ~175 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon. |
| ~150 | C-2', C-6' (Pyridine) | Carbons adjacent to the nitrogen in the pyridine ring. |
| ~148 | C-4' (Pyridine) | Quaternary carbon of the pyridine ring attached to the cyclohexanone. |
| ~121 | C-3', C-5' (Pyridine) | Carbons on the pyridine ring. |
| ~61 | -O-CH₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~45 | C-1 (Cyclohexanone) | Quaternary carbon of the cyclohexanone ring. |
| ~38 | C-2, C-6 (Cyclohexanone) | Carbons alpha to the ketone. |
| ~30 | C-3, C-5 (Cyclohexanone) | Carbons on the cyclohexanone ring. |
| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups.[4][5][6]
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the sample spectrum.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~3050 | C-H stretch | Aromatic (Pyridine) | Characteristic C-H stretching for sp² hybridized carbons. |
| ~2950 | C-H stretch | Aliphatic (Cyclohexanone, Ethyl) | C-H stretching for sp³ hybridized carbons. |
| ~1730 | C=O stretch | Ester | The ester carbonyl typically appears at a higher frequency than a ketone. |
| ~1715 | C=O stretch | Ketone (Cyclohexanone) | A strong, sharp peak characteristic of a saturated cyclic ketone.[4][6][7] |
| ~1600, ~1480 | C=C, C=N stretch | Aromatic (Pyridine) | Characteristic ring stretching vibrations for pyridine. |
| ~1240 | C-O stretch | Ester | Strong stretching vibration for the C-O single bond of the ester. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.[8][9][10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Caption: General workflow for mass spectrometry analysis.
-
Molecular Ion (M+H)⁺: Expected at m/z 248.13. This corresponds to the protonated molecule [C₁₄H₁₇NO₃ + H]⁺.
-
Key Fragments: Fragmentation patterns can provide evidence for the connectivity. Expect to see fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z 202), and cleavage of the cyclohexanone ring. The pyridine ring itself is quite stable and will likely be observed in many fragments.[11]
X-ray Crystallography: The Definitive Proof
For an unequivocal structural determination, single-crystal X-ray crystallography is the gold standard.[12] This technique provides a three-dimensional model of the molecule, confirming connectivity, bond lengths, bond angles, and stereochemistry.
-
Crystallization: Grow a single crystal of high quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Irradiate the crystal with X-rays and collect the diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure.
A successful crystallographic analysis would provide the definitive structure of this compound.
Alternative and Complementary Methods
While the aforementioned techniques form the core of a robust validation strategy, other methods can provide valuable supporting data.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound. The theoretical values for C₁₄H₁₇NO₃ are C: 67.99%, H: 6.93%, N: 5.66%. Experimental values within ±0.4% of the theoretical values provide strong evidence for the molecular formula.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The pyridine moiety will exhibit characteristic UV absorption bands.[13] This can be a useful, albeit less structurally informative, technique for confirming the presence of this chromophore.
Conclusion: A Synergistic Approach to Structural Certainty
The structural validation of a novel compound like this compound is not a linear process but rather a synergistic integration of data from multiple analytical techniques. While NMR provides the detailed framework, IR confirms functional groups, and MS establishes the molecular weight and formula, it is the convergence of all these data points that leads to confident structural assignment. For ultimate, unambiguous proof, particularly for regulatory submissions or patent filings, single-crystal X-ray crystallography is highly recommended. By following the comprehensive approach outlined in this guide, researchers can ensure the scientific integrity of their findings and build a solid foundation for further development.
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A Comparative Analysis of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate and Other Ketoesters: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate molecular scaffolds and intermediates is a critical decision that profoundly influences the trajectory of a research program. Ketoesters, a class of compounds bearing both a ketone and an ester functional group, are exceptionally versatile building blocks, prized for their dual reactivity and potential for elaboration into complex molecular architectures. This guide provides an in-depth comparative analysis of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate, a specialized ketoester, with a selection of more common analogs. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.
Introduction: The Significance of Substituted Cyclohexanone Scaffolds
The cyclohexanone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its conformational flexibility and the potential for stereoselective functionalization make it an attractive template for the design of novel drugs. The introduction of a ketoester moiety onto this ring, as seen in Ethyl 4-oxocyclohexanecarboxylate, further enhances its synthetic utility, providing handles for a variety of chemical transformations.
The subject of our primary focus, this compound, introduces a key modification: a 4-pyridinyl group at the carbon alpha to the ester. The pyridine ring is a common motif in pharmaceuticals, known to influence physicochemical properties such as solubility, metabolic stability, and receptor binding affinity through its ability to participate in hydrogen bonding and other non-covalent interactions.[1][2] This guide will dissect the implications of this substitution by comparing it with three key ketoester analogs:
-
Ethyl 4-oxocyclohexanecarboxylate: The parent compound, lacking the pyridinyl substituent.
-
Methyl 4-oxocyclohexanecarboxylate: An analog with a different ester group to assess the impact of the alkyl chain.
-
tert-Butyl 4-oxocyclohexanecarboxylate: An analog with a sterically bulky ester group to probe the influence of steric hindrance.
Synthesis Strategies: Accessing the Core Scaffolds
The synthetic accessibility of a building block is a paramount consideration in any research campaign. Here, we outline plausible and established routes to our target molecule and its comparators.
Synthesis of this compound
The synthesis of this specific ketoester is not widely reported in commercial literature, suggesting its role as a specialized intermediate. A logical and efficient approach involves a conjugate addition, specifically a Michael addition, of pyridine to an appropriate cyclohexenone precursor.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of the target molecule via Michael addition.
Experimental Protocol: Michael Addition of Pyridine
-
Reaction Setup: To a solution of ethyl 4-oxocyclohex-2-enecarboxylate (1.0 eq.) in a suitable aprotic solvent (e.g., anhydrous THF or DCM) under an inert atmosphere (N₂ or Ar), add pyridine (1.2 eq.).
-
Catalyst (Optional): While the reaction can proceed without a catalyst, a mild Lewis acid or a base can be employed to facilitate the reaction. For instance, a catalytic amount of a Lewis acid like Yb(OTf)₃ or a base like DBU could be added.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Synthesis of Comparator Ketoesters
The comparator molecules are generally more accessible, with established synthetic procedures.
-
Ethyl 4-oxocyclohexanecarboxylate: Can be synthesized by the oxidation of ethyl 4-hydroxycyclohexanecarboxylate using an oxidizing agent like pyridinium chlorochromate (PCC) or via the Dieckmann condensation of diethyl adipate followed by hydrolysis and decarboxylation.[3] A common laboratory preparation involves the esterification of 4-oxocyclohexanecarboxylic acid.[4]
-
Methyl and tert-Butyl 4-oxocyclohexanecarboxylate: These are typically prepared by the esterification of 4-oxocyclohexanecarboxylic acid with methanol or tert-butanol, respectively, under acidic conditions.
Comparative Reactivity Analysis: The Influence of Structure
The utility of a ketoester is defined by its reactivity. We will now explore how the structural variations between our target molecule and its comparators influence their behavior in key chemical transformations. The reactivity of the carbonyl group and the enolizable protons are central to the chemistry of these molecules.
Electronic Effects of the 4-Pyridinyl Substituent
The 4-pyridinyl group is electron-withdrawing due to the electronegativity of the nitrogen atom. This has two primary consequences for the reactivity of this compound:
-
Increased Acidity of α-Protons: The electron-withdrawing nature of the pyridine ring will increase the acidity of the proton at the C1 position (alpha to both the ester and the pyridinyl group). This enhanced acidity facilitates enolate formation, which can accelerate base-catalyzed reactions at this position.
-
Deactivation of the Ketone Carbonyl: The electron-withdrawing effect of the pyridinyl group, transmitted through the sigma bonds of the cyclohexane ring, will slightly decrease the electron density at the C4 carbonyl carbon. This makes the ketone slightly less electrophilic and potentially less reactive towards nucleophilic attack compared to the unsubstituted analog.[5]
Steric Effects of the Ester Group
The size of the ester's alkyl group can significantly impact reactivity due to steric hindrance.
-
Ethyl vs. Methyl: The difference in steric bulk between an ethyl and a methyl group is generally small and often has a minor impact on the reactivity of the distal ketone. However, for reactions occurring at the ester carbonyl itself (e.g., transesterification), the slightly larger ethyl group may lead to marginally slower reaction rates.
-
tert-Butyl Group: The bulky tert-butyl group in tert-Butyl 4-oxocyclohexanecarboxylate presents a significant steric shield around the ester functionality. This can dramatically hinder reactions at the ester carbonyl. Furthermore, its bulk can influence the conformational preferences of the cyclohexanone ring, which may affect the accessibility of the ketone.
Comparative Performance in Key Reactions
To provide a quantitative comparison, the following table summarizes expected trends and representative literature yields for analogous reactions. It is important to note that direct side-by-side comparative studies for this specific set of compounds are scarce; therefore, the data is compiled from reactions on similar substrates to provide a logical framework for prediction.
Table 1: Predicted Reactivity and Representative Yields in Common Ketoester Transformations
| Reaction | This compound (Predicted) | Ethyl 4-oxocyclohexanecarboxylate (Reported Yields for Analogs) | Methyl 4-oxocyclohexanecarboxylate (Reported Yields for Analogs) | tert-Butyl 4-oxocyclohexanecarboxylate (Reported Yields for Analogs) |
| α-Alkylation (at C1) | High Yield (due to increased acidity of α-H) | Moderate to High Yield | Moderate to High Yield | Moderate to High Yield |
| Reduction of Ketone (e.g., with NaBH₄) | High Yield (slight deactivation of ketone) | High Yield | High Yield | High Yield (steric bulk of ester is distant) |
| Knoevenagel Condensation (at C4) | Moderate Yield (deactivated ketone) | Moderate to High Yield[6] | Moderate to High Yield | Moderate Yield |
| Ester Hydrolysis (Saponification) | High Yield | High Yield | High Yield | Low to Moderate Yield (sterically hindered)[7] |
Workflow for a Comparative Alkylation Experiment:
Caption: A generalized workflow for comparing the alkylation of the ketoesters.
Physicochemical Properties and Implications for Drug Discovery
The introduction of the 4-pyridinyl group and variations in the ester moiety have profound effects on the physicochemical properties of the molecule, which are critical for its behavior in biological systems.
Table 2: Predicted Physicochemical Properties and Their Implications
| Property | This compound | Ethyl 4-oxocyclohexanecarboxylate | Methyl 4-oxocyclohexanecarboxylate | tert-Butyl 4-oxocyclohexanecarboxylate |
| Aqueous Solubility | Increased (due to basic nitrogen of pyridine) | Low | Low | Very Low |
| LogP | Lower (more polar) | Moderate | Moderate | Higher (more lipophilic) |
| Hydrogen Bonding | H-bond acceptor (pyridine N) | H-bond acceptor (carbonyl O) | H-bond acceptor (carbonyl O) | H-bond acceptor (carbonyl O) |
| Metabolic Stability | Potentially susceptible to N-oxidation | Generally stable | Generally stable | Ester hydrolysis may be slower due to steric hindrance |
The enhanced aqueous solubility and hydrogen bonding capability imparted by the pyridine ring in our target molecule can be highly advantageous in a drug discovery context, often leading to improved pharmacokinetic profiles.[2]
Conclusion and Future Outlook
This comparative analysis demonstrates that this compound is a ketoester with a unique reactivity and physicochemical profile. The electron-withdrawing nature of the 4-pyridinyl group is predicted to enhance the acidity of the α-proton, facilitating enolate-based transformations, while also slightly deactivating the ketone towards nucleophilic attack. Its increased polarity and hydrogen bonding potential, conferred by the pyridine nitrogen, make it an attractive building block for the synthesis of drug candidates with potentially favorable pharmacokinetic properties.
In contrast, the comparator ketoesters offer a spectrum of properties. Ethyl and Methyl 4-oxocyclohexanecarboxylate serve as reliable, workhorse intermediates for general synthetic applications. tert-Butyl 4-oxocyclohexanecarboxylate, with its sterically demanding ester, provides a tool for directing reactivity away from the ester and can offer enhanced stability towards enzymatic hydrolysis.
The choice between these ketoesters will ultimately be dictated by the specific goals of the research program. For endeavors requiring the introduction of a basic, polar, and synthetically versatile handle, this compound presents a compelling option. For more traditional synthetic strategies, the simpler, unsubstituted analogs remain invaluable. It is our hope that this guide will serve as a valuable resource for scientists navigating the nuanced landscape of ketoester chemistry.
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A Comparative Guide to the Biological Activities of Pyridinyl-Containing Compounds
The pyridine scaffold, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability have made it a privileged structure in the design of a vast array of therapeutic agents. This guide provides a comparative analysis of the biological activities of several classes of pyridinyl-containing compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their quest for novel therapeutics.
Anticancer Activity: Targeting Key Cellular Pathways
Pyridinyl-containing compounds have demonstrated significant potential as anticancer agents, primarily through their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.[1] A key mechanism of action for many of these compounds is the induction of the p53 tumor suppressor pathway, which can lead to cell cycle arrest and programmed cell death.[1]
Comparative Anticancer Potency
The in vitro cytotoxic activity of various pyridinyl derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea Derivatives | Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [2] |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [2] | |
| Sorafenib (Reference) | - | 0.09 (VEGFR-2) | [3] | |
| Aryl Pyridine Derivatives | Compound 2f | c-MET | 0.024 | [4] |
| Compound 2n | c-MET | 0.018 | [4] | |
| Compound 2f | VEGFR-2 | 0.035 | [4] | |
| Compound 2n | VEGFR-2 | 0.024 | [4] | |
| Imidazo[1,2-a]pyridines | Compound HB9 | A549 (Lung) | 50.56 | [5] |
| Compound HB10 | HepG2 (Liver) | 51.52 | [5] | |
| Cisplatin (Reference) | A549 (Lung) | 53.25 | [5] | |
| Cisplatin (Reference) | HepG2 (Liver) | 54.81 | [5] |
Table 1: Comparative in vitro anticancer activity of selected pyridinyl-containing compounds.
The p53 Signaling Pathway in Cancer Therapy
The p53 protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage.[6][7][8] Many pyridinyl-containing anticancer agents exert their effects by activating this pathway.
Caption: p53 signaling pathway activation by pyridinyl compounds.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the pyridinyl compounds and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Causality of Experimental Choices: The 24-hour initial incubation ensures that cells are in a logarithmic growth phase before treatment. The use of a range of compound concentrations is essential for generating a dose-response curve to accurately calculate the IC50. The 4-hour incubation with MTT allows for sufficient formazan production without causing significant cell death due to nutrient depletion. DMSO is used as the solubilizing agent due to its ability to efficiently dissolve the formazan crystals.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridinium salts, a class of pyridinyl-containing compounds, have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[11]
Comparative Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] It is a critical parameter for evaluating the efficacy of antimicrobial compounds.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| Pyridinium Salts | ||||
| Compound 2c | 64 | 512 | 32 | [11] |
| Compound 3c | 32 | 256 | 16 | [11] |
| Compound 3d | 32 | 256 | 4 | [11] |
| Compound 4d | 128 | 1024 | 8 | [11] |
| Ceftazidime (Reference) | <0.125 | 1 | 4 | [11] |
| Alkyl Pyridinol Compounds | ||||
| JC-01-072 | 16 | - | - | [13] |
| JC-01-074 | 32 | - | - | [13] |
Table 2: Comparative in vitro antimicrobial activity of selected pyridinyl-containing compounds.
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[12][14]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.
Caption: Inhibition of the NF-κB signaling pathway by pyridinyl compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds. [1][15] Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. [15]3. Compound Administration: Administer the pyridinyl compound or vehicle control orally or intraperitoneally 30-60 minutes before carrageenan injection. [15]A positive control, such as indomethacin, should also be included.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw. [15]5. Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [15]6. Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
Causality of Experimental Choices: Carrageenan is used as the inflammatory stimulus because it induces a well-characterized biphasic inflammatory response. The pre-treatment with the test compound allows for its absorption and distribution to the site of inflammation before the inflammatory cascade is fully initiated. Measuring paw volume at multiple time points provides information on the time course of the anti-inflammatory effect.
Neuroprotective Activity: A Frontier in Pyridine Chemistry
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, pose a significant challenge to global health. Recent studies have highlighted the potential of pyridinyl-containing compounds as neuroprotective agents. [16][17]One promising avenue of research is the inhibition of α-synuclein aggregation, a key pathological hallmark of Parkinson's disease. [18][19]
Neuroprotective Effects of a 5-(4-Pyridinyl)-1,2,4-triazole Derivative
A study on a 5-(4-pyridinyl)-1,2,4-triazole derivative (compound 15) demonstrated significant neuroprotective effects in a mouse model of Parkinson's disease induced by the neurotoxin MPTP. [16][17] Key Findings:
-
Reduced α-synuclein expression: Treatment with compound 15 significantly reduced the accumulation of α-synuclein in the midbrain of MPTP-treated mice. [16]* Increased Tyrosine Hydroxylase (TH) levels: The compound increased the levels of TH, the rate-limiting enzyme in dopamine synthesis, indicating protection of dopaminergic neurons. [16]* Ameliorated motor deficits: Compound 15 improved motor function in the MPTP-treated mice. [16]
Experimental Protocol: In Vivo MPTP Mouse Model of Parkinson's Disease
This model is widely used to study the pathogenesis of Parkinson's disease and to evaluate the efficacy of potential neuroprotective agents.
Principle: The neurotoxin MPTP is metabolized in the brain to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.
Step-by-Step Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
MPTP Administration: Administer MPTP to the mice to induce dopaminergic neurodegeneration.
-
Compound Treatment: Treat a group of mice with the pyridinyl compound before, during, or after MPTP administration.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test, pole test) to assess motor function.
-
Immunohistochemical Analysis: After the treatment period, sacrifice the animals and perform immunohistochemical staining of brain sections for α-synuclein and TH to quantify neuronal loss and protein aggregation. [16] Causality of Experimental Choices: MPTP is chosen for its ability to selectively target and destroy dopaminergic neurons, the same cell population affected in Parkinson's disease. Behavioral tests provide a functional readout of the neuroprotective effects of the compound. Immunohistochemistry allows for the direct visualization and quantification of the pathological hallmarks of the disease at the cellular level.
Conclusion
The pyridine scaffold is a remarkably versatile platform for the development of a wide range of biologically active compounds. The examples presented in this guide highlight the significant potential of pyridinyl-containing molecules in the fields of oncology, infectious diseases, inflammation, and neurodegeneration. The comparative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of pyridinyl-based therapeutics. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the design of even more potent and selective drug candidates.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate Analogs: A Predictive Comparison
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a continuous journey of design, synthesis, and evaluation. The scaffold of ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate presents a compelling starting point for drug discovery, integrating a rigid cyclohexanone core, a versatile pyridine moiety, and a modifiable ester group. While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold are not yet prevalent in published literature, we can construct a robust, predictive comparison guide based on established principles of medicinal chemistry and SAR data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals to navigate the rational design of potent and selective analogs. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including but not limited to antituberculosis, antitumor, antiviral, and anti-inflammatory effects[1][2]. The strategic modification of such scaffolds can lead to the optimization of their therapeutic potential.
This guide will delve into a hypothetical SAR exploration of this compound analogs, proposing structural modifications and predicting their impact on biological activity. We will also outline a general synthetic approach and suggest key biological assays for the evaluation of these compounds.
The Core Scaffold: A Privileged Starting Point
The this compound scaffold is comprised of three key pharmacophoric features:
-
The Pyridine Ring: A basic nitrogenous heterocycle that can participate in hydrogen bonding and ionic interactions. Its electronic properties can be readily tuned through substitution.
-
The 4-Oxocyclohexane Ring: A rigid carbocyclic ring that properly orients the substituents in three-dimensional space. The ketone functionality can act as a hydrogen bond acceptor.
-
The Ethyl Carboxylate Group: This group can be hydrolyzed in vivo to the corresponding carboxylic acid, which can act as a key interacting group with biological targets. It also provides a handle for further chemical modification.
Our predictive SAR study will focus on a hypothetical biological activity, for instance, antiproliferative effects against a cancer cell line, drawing parallels from known pyridine and cyclohexanecarboxylate derivatives with such activity[1].
Predictive SAR of this compound Analogs
Modifications of the Pyridine Ring
The electronic and steric properties of the pyridine ring are critical for its interaction with biological targets. We will explore substitutions at the 2' and 3'-positions.
-
Electronic Effects: The introduction of electron-donating groups (EDGs) such as methoxy (-OCH3) or amino (-NH2) groups, or electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) can significantly alter the pKa of the pyridine nitrogen and its ability to form hydrogen bonds. Studies on other pyridine derivatives have shown that the presence and position of groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity[1][2].
-
Steric Effects: The size of the substituent can influence the binding affinity. Bulky groups may cause steric hindrance, potentially reducing activity[1][2].
Table 1: Predicted Impact of Pyridine Ring Modifications on Hypothetical Antiproliferative Activity
| Analog ID | Modification | Predicted Activity | Rationale |
| Parent | Unsubstituted | Moderate | Baseline activity of the core scaffold. |
| 1a | 2'-Methoxy | High | The -OCH3 group is an EDG and can act as a hydrogen bond acceptor, potentially enhancing binding affinity[1]. |
| 1b | 3'-Amino | High | The -NH2 group is a strong EDG and a hydrogen bond donor, which can lead to improved target engagement[1][2]. |
| 1c | 2'-Chloro | Low to Moderate | Halogens can alter electronic properties and participate in halogen bonding, but can also introduce steric bulk[2]. |
| 1d | 3'-Nitro | Low | The strong EWG character of the -NO2 group may negatively impact the desired electronic properties for this hypothetical target. |
Modifications of the Cyclohexanone Ring
The cyclohexanone ring provides a rigid scaffold. Modifications to the ketone or the ring itself can impact conformation and target interaction.
-
Reduction of the Ketone: Converting the ketone to a hydroxyl group introduces a hydrogen bond donor and a chiral center. The stereochemistry of the alcohol (axial vs. equatorial) will be crucial for activity.
-
Ring Substitution: Introduction of small alkyl groups, such as a methyl group, can probe for additional hydrophobic interactions within the binding pocket.
Table 2: Predicted Impact of Cyclohexanone Ring Modifications on Hypothetical Antiproliferative Activity
| Analog ID | Modification | Predicted Activity | Rationale |
| Parent | 4-Oxo | Moderate | The ketone acts as a hydrogen bond acceptor. |
| 2a | 4-Hydroxy (axial) | Moderate to High | Introduction of a hydrogen bond donor. The specific orientation will be critical for optimal interaction. |
| 2b | 4-Hydroxy (equatorial) | Moderate to High | The alternative stereoisomer may exhibit different binding affinity. |
| 2c | 2-Methyl-4-oxo | Low to Moderate | The introduction of a substituent may lead to steric clashes, but could also explore new binding interactions. |
Modifications of the Carboxylate Group
The ethyl ester is a common prodrug motif for a carboxylic acid. Varying the ester group or replacing it with an amide can modulate pharmacokinetic properties and binding interactions.
-
Ester Variation: Changing the alkyl chain length of the ester can affect solubility and cell permeability.
-
Conversion to Amide: Amides are generally more stable to hydrolysis than esters and introduce a hydrogen bond donor.
-
Hydrolysis to Carboxylic Acid: The free carboxylic acid can form strong ionic interactions and hydrogen bonds with the target.
Table 3: Predicted Impact of Carboxylate Group Modifications on Hypothetical Antiproliferative Activity
| Analog ID | Modification | Predicted Activity | Rationale |
| Parent | Ethyl ester | Moderate | Prodrug form, activity depends on in-situ hydrolysis. |
| 3a | Methyl ester | Moderate | Similar to the ethyl ester, with slightly different pharmacokinetic properties. |
| 3b | N-methyl amide | High | Amides are often more stable and can act as hydrogen bond donors, potentially increasing binding affinity. |
| 3c | Carboxylic acid | High | The carboxylate can form strong ionic and hydrogen bonds with the biological target. |
Proposed Synthetic and Evaluation Strategies
General Synthetic Workflow
A plausible synthetic route to the parent compound and its analogs would likely involve a Michael addition of a substituted pyridine to an ethyl 4-oxocyclohex-2-enecarboxylate, or a similar conjugate addition strategy.
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A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the identification of a potent lead compound is merely the initial step. The true challenge lies in sculpting a molecule that exhibits high affinity for its intended target while minimizing interactions with other biomolecules. These off-target interactions, or cross-reactivity, are a primary driver of adverse drug reactions and can lead to the failure of promising candidates in later clinical stages.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity profile is not just a regulatory requirement but a cornerstone of rational drug design.
This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel therapeutic candidate, using Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate as a representative case study. While public data on this specific molecule is scarce, its pyridinyl and cyclohexanone moieties are common pharmacophores, suggesting a potential interaction with targets such as protein kinases. For the purpose of this guide, we will hypothesize that its primary target is a novel tyrosine kinase, hereafter referred to as Target Kinase X (TK-X) .
Our objective is to present a logical, multi-tiered strategy for profiling its selectivity. We will detail the requisite biochemical and cell-based assays, provide standardized protocols, and illustrate how to interpret the resulting data to build a robust "compare and contrast" profile against key off-targets. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a self-validating system for assessing compound selectivity.
Part 1: Designing a Scientifically Rigorous Selectivity Panel
The first principle of a trustworthy cross-reactivity study is the intelligent design of the off-target panel. A scattergun approach is inefficient; instead, the panel should be curated based on both structural homology and known pharmacological liabilities.
1.1. Kinome-Wide Profiling: Given our hypothesis that the compound targets a kinase, the most logical starting point is a broad screen against the human kinome. The ATP-binding site, the target for many kinase inhibitors, is highly conserved across the kinase family, making cross-reactivity a common challenge.[1][2] Commercial services like Eurofins' KINOMEscan® or Oncolines' QuickScout™ offer panels covering over 300-400 kinases, providing a comprehensive initial view of selectivity.[3][4][5] This allows for the identification of off-target kinases even within different branches of the kinome tree.
1.2. Core Safety Pharmacology Panel: Beyond the kinome, regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend assessing a compound's activity against a panel of targets known to be implicated in adverse effects.[6][7] This core panel should include, at a minimum:
-
hERG (human Ether-à-go-go-Related Gene) Channel: Inhibition of this potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[8][9]
-
Cytochrome P450 (CYP) Isoforms: These enzymes are central to drug metabolism.[10] Inhibition of key isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) can lead to dangerous drug-drug interactions.[11][12]
-
A Panel of GPCRs and Other Ion Channels: A selection of common receptors (e.g., adrenergic, dopaminergic, muscarinic) and channels (e.g., sodium, calcium) should be included to flag potential neurological or cardiovascular side effects.
The selection of these panels forms the basis of our comparative study, allowing us to contrast the compound's high-affinity binding to TK-X with its low-affinity (or absent) binding to these critical off-targets.
Part 2: Gold-Standard Experimental Methodologies
To generate reliable and comparable data, standardized and validated assays are essential. We will outline two key experimental workflows: a biochemical assay to determine direct binding affinity and a cell-based assay to assess functional consequences.
Biochemical Profiling: Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for quantifying the direct interaction between a compound and a target protein.[13][14] They are highly sensitive and reproducible. The fundamental principle is competition: measuring how effectively our test compound displaces a known radioactive ligand from the target.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Membrane Preparation: Use commercially available membrane preparations or homogenize cells/tissues expressing the off-target kinase of interest (e.g., ABL1, SRC, VEGFR2).[13] Determine protein concentration via a BCA assay.
-
Radioligand: Select a suitable, high-affinity radiolabeled ligand for the off-target kinase (e.g., a known tritiated or iodinated inhibitor) and dilute in assay buffer to a final concentration at or below its dissociation constant (Kd).[14]
-
Test Compound: Prepare a serial dilution of this compound, typically from 100 µM down to 0.1 nM in assay buffer containing a fixed percentage of DMSO.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, potent, unlabeled inhibitor for the off-target kinase.
-
-
Assay Execution (96-well format):
-
To each well, add 50 µL of the test compound dilution (or NSB control/vehicle for controls).
-
Add 150 µL of the diluted membrane preparation (e.g., 10-50 µg protein/well).
-
Initiate the binding reaction by adding 50 µL of the diluted radioligand. The final volume is 250 µL.[13]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[13]
-
-
Termination and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a PEI-presoaked glass fiber filter mat (e.g., GF/C) using a cell harvester.[13] This separates the membrane-bound radioligand from the unbound.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.
-
Dry the filter mat, add scintillation cocktail, and quantify the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the total binding (vehicle control) and NSB controls.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
-
Cell-Based Functional Assays
While binding assays measure affinity, they do not confirm functional effect. A compound can bind to a target without inhibiting or activating it. Therefore, cell-based assays are crucial to understand the physiological consequence of any identified off-target binding.
This assay measures the inhibition of substrate phosphorylation within a cellular context.[15]
-
Cell Culture and Plating:
-
Culture a suitable human cell line that endogenously expresses the off-target kinase (or a cell line engineered to overexpress it).
-
Seed the cells into 96- or 384-well plates and allow them to adhere overnight.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle (DMSO) controls.
-
Incubate for a pre-determined time (e.g., 1-2 hours) to allow for cell penetration and target engagement.
-
-
Cell Lysis and Detection:
-
Remove the treatment medium and lyse the cells directly in the plate using a specialized lysis buffer provided with a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.[16]
-
Transfer the cell lysates to a TR-FRET detection plate.
-
Add the detection reagent mix, which typically contains two antibodies: a Europium-labeled antibody against the total kinase protein and an Alexa Fluor-labeled antibody that specifically recognizes the phosphorylated form of its substrate.[16]
-
Incubate for 1-2 hours to allow antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, which measures the fluorescence emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).[16]
-
The ratio of the acceptor to donor fluorescence is proportional to the amount of substrate phosphorylation.
-
Calculate the percent inhibition of phosphorylation for each compound concentration relative to the vehicle control.
-
Plot the data and determine the IC₅₀ value, representing the concentration at which the compound inhibits the kinase's functional activity by 50%.
-
Part 3: Comparative Data Analysis and Interpretation
The ultimate goal of these studies is to generate a clear, quantitative comparison of the compound's activity across its intended target and the off-target panel.
Summarizing Quantitative Data
The data from the biochemical and cellular assays should be compiled into a comprehensive table. This allows for at-a-glance comparison of potency and selectivity. The Selectivity Ratio , calculated by dividing the off-target IC₅₀ by the on-target IC₅₀, is a critical metric. A higher ratio indicates greater selectivity. A commonly accepted threshold for a "selective" compound is a ratio of >100-fold.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target Class | Target Name | Assay Type | IC₅₀ / Kᵢ (nM) | Selectivity Ratio (vs. TK-X) |
| Primary Target | Target Kinase X (TK-X) | Biochemical | 15 | 1 |
| Cellular | 50 | 1 | ||
| Kinase Off-Targets | ABL1 | Biochemical | 3,500 | 233 |
| SRC | Biochemical | >10,000 | >667 | |
| VEGFR2 | Biochemical | 850 | 57 | |
| EGFR | Biochemical | >10,000 | >667 | |
| Safety Off-Targets | hERG Channel | Patch Clamp | >10,000 | >667 |
| CYP3A4 | Enzyme Inhibition | >10,000 | >667 | |
| M₁ Receptor | Radioligand Binding | >10,000 | >667 |
Note: Data presented is hypothetical for illustrative purposes.
Interpreting the Selectivity Profile
-
High Potency and Selectivity: The compound is a potent inhibitor of its primary target, TK-X, with an IC₅₀ of 50 nM in a functional cellular assay. It demonstrates excellent selectivity (>667-fold) against most kinases and all safety targets tested.
-
Potential Off-Target Liability: The compound shows moderate activity against VEGFR2 (IC₅₀ = 850 nM), with a selectivity ratio of only 57-fold. This interaction should be flagged for further investigation. While significantly weaker than its on-target activity, it could have physiological consequences at higher therapeutic doses. This comparison is vital for predicting potential side effects, such as hypertension, which is a known effect of VEGFR2 inhibition.
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A Comparative Guide to the Synthesis of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate: Benchmarking Plausible Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate is a valuable synthetic intermediate in medicinal chemistry, providing a scaffold for the development of novel therapeutic agents. While this specific compound (CAS 1255098-68-0) is commercially available, detailed public-domain synthetic protocols are scarce, posing a challenge for researchers aiming to synthesize it or its analogs. This guide provides a comparative analysis of plausible synthetic strategies for this compound, benchmarking them against each other in terms of potential efficiency, versatility, and scalability. We will delve into the mechanistic underpinnings of two primary approaches: the direct arylation of a pre-formed cyclohexanone ring and a convergent synthesis via Michael addition. This document aims to equip researchers with the foundational knowledge to select and optimize a synthetic route tailored to their specific laboratory capabilities and research objectives.
Introduction
The 1-aryl-4-oxocyclohexanecarboxylate framework is a privileged scaffold in drug discovery, appearing in a variety of compounds with diverse biological activities. The introduction of a pyridine moiety, a common feature in many pharmaceuticals, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound, therefore, represents a key building block for the synthesis of novel chemical entities.
The challenge in synthesizing this molecule lies in the formation of the quaternary carbon center at the 1-position, bearing both an aryl group and an ester functionality. This guide will explore and compare two logical and mechanistically distinct synthetic pathways. The first is a post-functionalization approach , involving the direct arylation of a readily available starting material, ethyl 4-oxocyclohexanecarboxylate. The second is a convergent strategy based on the Michael addition of a suitable nucleophile to an activated pyridine derivative.
We will analyze the theoretical advantages and disadvantages of each route, providing detailed, representative experimental protocols based on established methodologies for similar transformations. This comparative framework will allow for an informed decision-making process for chemists embarking on the synthesis of this and related compounds.
Methodology 1: Direct C-H Arylation of Ethyl 4-Oxocyclohexanecarboxylate
This approach focuses on the direct introduction of the 4-pyridinyl group onto the pre-existing ethyl 4-oxocyclohexanecarboxylate scaffold. This strategy is attractive due to the commercial availability of the starting material.[1][2] The key transformation is the formation of a carbon-carbon bond between the alpha-carbon of the keto-ester and the pyridine ring.
Mechanistic Rationale
The direct arylation of carbonyl compounds has seen significant advancements through the use of transition metal catalysis.[3] A plausible approach involves the palladium-catalyzed cross-coupling of the enolate of ethyl 4-oxocyclohexanecarboxylate with a 4-halopyridine. The catalytic cycle would likely involve the formation of an enolate, oxidative addition of the palladium catalyst to the 4-halopyridine, transmetalation (or a related process) with the enolate, and subsequent reductive elimination to yield the desired product and regenerate the catalyst.
Alternatively, the use of hypervalent iodine reagents or aryllead triacetates can also effect the arylation of β-dicarbonyl compounds under milder conditions. These methods proceed through different mechanisms but offer viable alternatives to transition metal catalysis.
Experimental Protocol (Hypothetical)
Reaction: Palladium-Catalyzed Arylation of Ethyl 4-oxocyclohexanecarboxylate
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add:
-
Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)
-
4-Bromopyridine hydrochloride (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
A suitable phosphine ligand (e.g., Xantphos, 0.10 eq)
-
A strong base (e.g., Sodium tert-butoxide, 2.5 eq)
-
Anhydrous toluene as the solvent.
-
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow Diagram
Caption: Workflow for the proposed direct arylation synthesis.
Methodology 2: Convergent Synthesis via Michael Addition
A convergent approach involves the construction of the target molecule from smaller, functionalized fragments. In this case, a Michael addition reaction is a highly plausible strategy. This would involve the conjugate addition of a suitable nucleophile to an activated pyridine derivative, such as 4-vinylpyridine, followed by cyclization.[4][5]
Mechanistic Rationale
The Michael addition is a cornerstone of carbon-carbon bond formation. In this proposed synthesis, a nucleophile, such as the enolate of an acetoacetic ester derivative, would add to the β-carbon of 4-vinylpyridine. The resulting intermediate would then undergo an intramolecular cyclization and subsequent functional group manipulations to yield the desired product. The choice of the Michael donor is critical and would need to be carefully selected to facilitate the subsequent ring closure.
Experimental Protocol (Hypothetical)
Reaction: Michael Addition and Cyclization
-
To a round-bottom flask equipped with a magnetic stirrer, add:
-
A suitable Michael donor (e.g., ethyl 2-cyanoacetate, 1.0 eq)
-
A base (e.g., sodium ethoxide, 1.1 eq) in anhydrous ethanol.
-
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-vinylpyridine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
To the resulting Michael adduct, add a suitable reagent to facilitate cyclization. This step is highly dependent on the chosen Michael donor. For instance, if a malonate derivative is used, a subsequent Dieckmann-type condensation could be employed.
-
Following cyclization, perform the necessary workup and purification steps, which may include:
-
Acidification to neutralize the base.
-
Extraction with an organic solvent.
-
Purification by crystallization or column chromatography.
-
Workflow Diagram
Caption: Workflow for the proposed Michael addition and cyclization synthesis.
Comparative Analysis
| Parameter | Direct C-H Arylation | Michael Addition & Cyclization |
| Starting Materials | Ethyl 4-oxocyclohexanecarboxylate, 4-halopyridine | Simple, acyclic precursors (e.g., ethyl cyanoacetate, 4-vinylpyridine) |
| Convergence | Linear | Convergent |
| Key Transformation | C-C bond formation on a pre-formed ring | C-C bond formation followed by ring formation |
| Potential Advantages | - Shorter synthetic route- Utilizes a readily available starting material | - Potentially higher overall yield due to convergent strategy- More amenable to analog synthesis by varying the Michael donor and acceptor |
| Potential Challenges | - Potential for side reactions (e.g., self-coupling of the enolate)- Catalyst poisoning by the pyridine nitrogen- Regioselectivity if other enolizable protons are present | - Multi-step process- Optimization of cyclization conditions can be challenging- Potential for polymerization of 4-vinylpyridine |
| Scalability | May be limited by catalyst cost and efficiency | Potentially more scalable depending on the robustness of the individual steps |
Conclusion
The synthesis of this compound presents an interesting challenge in synthetic organic chemistry. While a definitive, publicly available protocol is elusive, this guide has outlined two highly plausible and mechanistically sound approaches.
The Direct C-H Arylation method offers a more direct route from a commercially available precursor, which could be advantageous for rapid synthesis on a smaller scale. However, it may require significant optimization to overcome potential challenges associated with catalyst inhibition and side reactions.
The Convergent Michael Addition strategy, while likely involving more synthetic steps, offers greater flexibility for the synthesis of analogs and may prove to be more robust and scalable once optimized.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale of the synthesis, the availability of starting materials and catalysts, and the timeline of the project. The experimental protocols and comparative analysis provided herein serve as a valuable starting point for the development of a successful and efficient synthesis of this important medicinal chemistry building block.
References
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ChemBuyersGuide.com, Inc. GLR Innovations (Page 139). (n.d.). Retrieved from [Link]
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Der Pharma Chemica. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). Retrieved from [Link]
-
ResearchGate. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). Retrieved from [Link]
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PubChem. Preparation of Pyridonecarboxylic Acid Antibacterials - Patent US-2015094475-A1. (n.d.). Retrieved from [Link]
- Google Patents. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. (n.d.).
-
National Institutes of Health. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.). Retrieved from [Link]
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National Institutes of Health. Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors. (n.d.). Retrieved from [Link]
-
PubMed. Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. (2025). Retrieved from [Link]
-
PubMed. Synthesis of (Hetero)aryl Fused 4 H-Quinolizin-4-ones from N-Ts Substituted (Hetero)arylamides and Pyridotriazoles. (2025). Retrieved from [Link]
-
ResearchGate. Synthesis of 1-Aryl-4-azolylbutanones | Request PDF. (2005). Retrieved from [Link]
-
ResearchGate. Synthesis of (Hetero)aryl Fused 4 H -Quinolizin-4-ones from N -Ts Substituted (Hetero)arylamides and Pyridotriazoles. (2025). Retrieved from [Link]
-
Beilstein Journals. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Retrieved from [Link]
-
ResearchGate. Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. (2020). Retrieved from [Link]
-
MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (n.d.). Retrieved from [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). Retrieved from [Link]
-
ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. (2022). Retrieved from [Link]
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A Comparative Guide to In Silico and In Vitro Evaluation of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
This guide provides a comprehensive framework for evaluating the biological potential of novel chemical entities, using Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate as a practical case study. We will navigate the critical workflow from computational prediction to experimental validation, highlighting the synergies and discrepancies between in silico and in vitro methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to streamline the early-phase discovery pipeline.
Introduction: The Compound and the Strategy
This compound (CAS: 1255098-68-0) is a small molecule featuring a pyridinyl group attached to a cyclohexanone core with an ethyl carboxylate ester.[1] Its structural motifs are present in various biologically active compounds, suggesting potential interactions with protein targets. However, with no established biological activity in the public domain, this compound represents a typical starting point in a drug discovery campaign.
The modern drug discovery paradigm emphasizes a "fail fast, fail cheap" approach. It is no longer feasible to subject every synthesized compound to extensive and costly biological screening. Instead, a robust strategy involves leveraging computational (in silico) tools to predict a compound's properties and prioritize those with the highest likelihood of success for subsequent experimental (in vitro) validation. This guide demonstrates that integrated workflow, providing both the theoretical rationale and detailed, actionable protocols.
Part I: In Silico Profiling — The Predictive Foundation
The initial phase focuses on computationally assessing the compound's potential as a drug candidate. This involves evaluating its physicochemical properties for "drug-likeness" and predicting its interaction with potential biological targets through molecular docking.
Prediction of Drug-Likeness and ADMET Properties
Causality Behind Experimental Choice: Before investing in target-based assays, it is crucial to determine if the molecule possesses fundamental properties compatible with human physiology. A potent enzyme inhibitor is of little therapeutic value if it cannot be absorbed, is rapidly metabolized, or is toxic. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness predictions offer a rapid, cost-free first pass filter.[2][3] We utilize established rules, such as Lipinski's Rule of Five, which correlate physicochemical properties with oral bioavailability.[3]
Step-by-Step Protocol: ADMET Prediction using a Web-Based Platform (e.g., SwissADME)
-
Obtain Compound Structure: Secure the canonical SMILES string for the compound: CCOC(=O)C1(CCC(=O)CC1)C2=CC=NC=C2.
-
Access Platform: Navigate to a public ADMET prediction server.
-
Input Structure: Paste the SMILES string into the input field and initiate the calculation.
-
Data Collection: Collate the output data, focusing on key parameters related to pharmacokinetics and drug-likeness.
-
Analysis: Compare the predicted values against established thresholds (e.g., Lipinski's Rule of Five) to assess potential liabilities.
Predicted Physicochemical Properties (Hypothetical Data)
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 261.31 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water) | 1.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Molar Refractivity | 72.5 cm³ | 40-130 cm³ | Yes |
| Gastrointestinal Absorption | High | - | Favorable |
| Blood-Brain Barrier Permeant | No | - | Favorable (for peripheral targets) |
Target Identification and Molecular Docking
Causality Behind Experimental Choice: With favorable drug-like properties, the next logical step is to identify a potential protein target. The compound's structure, containing a heterocyclic pyridine ring and a ketone, shares features with known kinase inhibitors. Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and established targets in oncology. We hypothesize that this compound may bind to the ATP-binding pocket of a CDK, such as CDK2. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand to a protein target.[4][5] A strong predicted binding affinity would provide a testable hypothesis for in vitro assays.
Step-by-Step Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation:
-
Generate a 3D structure of the ligand from its SMILES string using software like Open Babel.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the final structure in PDBQT format, which includes atomic charges and defines rotatable bonds.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein, CDK2, from the Protein Data Bank (PDB ID: 1HCK).
-
Using molecular visualization software (e.g., PyMOL, Chimera), remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
-
Add polar hydrogens and assign Gasteiger charges.
-
Save the prepared receptor in PDBQT format.
-
-
Define the Binding Site (Grid Box):
-
Identify the ATP-binding pocket, typically by referencing the position of the original co-crystallized ligand.
-
Define a 3D grid box (e.g., 25Å x 25Å x 25Å) that encompasses the entire binding site. The center coordinates of this box are critical for the docking software.
-
-
Run Docking Simulation:
-
Execute the docking algorithm using a command-line interface. For AutoDock Vina, the command specifies the receptor, ligand, grid box coordinates, and output file name.[4]
-
vina --receptor cdk2.pdbqt --ligand compound.pdbqt --center_x 15 --center_y 52 --center_z 15 --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt
-
-
Analysis of Results:
-
Examine the output file, which ranks the predicted binding poses by their affinity score (in kcal/mol). Lower, more negative values indicate stronger predicted binding.
-
Visualize the top-ranked pose within the CDK2 binding pocket to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
In Silico Workflow Diagram
Caption: Workflow for the in silico evaluation of a novel compound.
Predicted Docking Results (Hypothetical Data)
| Parameter | Predicted Value | Interpretation |
| Binding Affinity (Pose 1) | -8.2 kcal/mol | Strong predicted binding energy, suggesting stable interaction. |
| Key Interacting Residues | LEU83, GLU81, PHE80 | Hydrogen bond with the backbone of LEU83 via the pyridine nitrogen. Hydrophobic interactions with the phenyl ring of PHE80. |
Part II: In Vitro Validation — The Experimental Proof
The in silico results provide a compelling, yet purely theoretical, case. The next phase is to validate these predictions through rigorous, controlled laboratory experiments.
Biochemical Enzyme Inhibition Assay
Causality Behind Experimental Choice: The docking simulation predicted a direct interaction with CDK2. The most direct way to test this is with a purified enzyme inhibition assay.[6][7] This biochemical assay isolates the target protein from the complexities of a cellular environment, allowing for a precise measurement of the compound's ability to inhibit its enzymatic function. We will use a luminescence-based assay that measures the depletion of ATP, a direct proxy for kinase activity.
Step-by-Step Protocol: CDK2 Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute purified, active CDK2/Cyclin E enzyme to a working concentration in the assay buffer.
-
Prepare a substrate solution containing a suitable peptide substrate and ATP (at its Km concentration) in the assay buffer.
-
Dissolve the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Perform a serial dilution in DMSO to generate a range of concentrations for testing.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the CDK2/Cyclin E enzyme solution to each well.
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal on a plate reader.
-
Convert the raw luminescence data to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Cell-Based Viability Assay
Causality Behind Experimental Choice: Demonstrating enzyme inhibition is a critical first step, but it does not guarantee that the compound will have an effect in a living system. The compound must be able to cross the cell membrane and engage its target in a complex intracellular environment. A cell viability assay, such as the MTT assay, measures the metabolic activity of a cell population and serves as an indicator of cell proliferation and cytotoxicity.[8][9] Using a cancer cell line that is known to be dependent on CDK2 activity (e.g., MCF-7 breast cancer cells) will test if the biochemical inhibition translates to a functional anti-proliferative effect.
Step-by-Step Protocol: MTT Cell Viability Assay
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.[8]
-
Incubate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture media from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old media from the wells and add 100 µL of the media containing the test compound or vehicle control.
-
Incubate the plate for 72 hours.
-
-
MTT Assay Procedure:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Calculate the percent viability relative to the vehicle-treated control cells.
-
Plot percent viability versus the logarithm of compound concentration to determine the GI₅₀ value (the concentration required to inhibit 50% of cell growth).
-
In Vitro Validation Workflow Diagram
Caption: Workflow for the in vitro validation of a computationally-prioritized compound.
Part III: Comparative Analysis and Discussion
The ultimate goal is to integrate the predictive in silico data with the empirical in vitro results to form a holistic understanding of the compound's activity and guide future efforts.
Summary of Hypothetical Results
| Metric | In Silico Prediction | In Vitro Result |
| Target Engagement | Binding Affinity (CDK2): -8.2 kcal/mol | IC₅₀ (CDK2): 1.2 µM |
| Cellular Activity | N/A | GI₅₀ (MCF-7 cells): 5.8 µM |
Discussion and Synthesis
The hypothetical results present a compelling narrative. The strong predicted binding affinity from the molecular docking (-8.2 kcal/mol) correlates well with the observed biochemical potency (IC₅₀ = 1.2 µM). This positive correlation suggests that the docking protocol was successful in identifying a genuine interaction and that the compound's primary mechanism of action is likely through direct inhibition of CDK2.
The cellular activity (GI₅₀ = 5.8 µM) is approximately 5-fold weaker than the biochemical activity. This is a common and expected finding. The discrepancy can be attributed to several factors:
-
Cellular Permeability: The compound must cross the cell membrane to reach its intracellular target. While ADMET predictions were favorable, real-world permeability may be suboptimal.
-
Intracellular ATP Concentrations: Biochemical assays are often run at the Km of ATP, whereas intracellular ATP concentrations are much higher, creating a more competitive environment for an ATP-competitive inhibitor.
-
Efflux Pumps and Metabolism: The compound may be actively removed from the cell by efflux pumps or be subject to metabolic degradation.
Logical Relationship Diagram
Conclusion
This guide outlines a systematic, integrated approach for evaluating a novel compound, this compound. By beginning with in silico predictions of drug-likeness and target engagement, we efficiently generated a testable hypothesis. Subsequent in vitro biochemical and cell-based assays successfully validated this hypothesis, confirming the compound as a moderately potent, cell-active inhibitor of CDK2. The observed difference between biochemical and cellular potency provides clear, actionable insights for the next cycle of drug discovery: the optimization of pharmacokinetic properties to improve cellular efficacy. This iterative "design-predict-test" cycle, grounded in the principles outlined here, is fundamental to accelerating the development of new therapeutic agents.
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A Comparative Guide to the Efficacy of Novel c-Met Kinase Inhibitors: Evaluating Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate Against Established Therapeutics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel therapeutic candidates targeting the c-Met receptor tyrosine kinase. As a case study, we will hypothetically position Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate, a compound for which public efficacy data is not available, against the well-characterized and clinically approved c-Met inhibitors: Cabozantinib, Crizotinib, and Tepotinib. This guide will delve into the underlying science of c-Met signaling, present a compilation of known efficacy data for the established inhibitors, and provide detailed, field-proven experimental protocols for a rigorous comparative analysis.
A Necessary Disclaimer: As of the writing of this guide, there is no publicly available scientific literature that establishes this compound as a c-Met inhibitor or characterizes its biological activity. The inclusion of this compound is for illustrative purposes to provide a realistic context for the evaluation of a novel chemical entity against known standards. The experimental workflows detailed herein represent the rigorous process such a compound would undergo to ascertain its therapeutic potential.
The c-Met Receptor: A Critical Target in Oncology
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in normal cellular processes, including embryonic development, tissue regeneration, and wound healing.[1] Upon binding its only known ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which are fundamental drivers of cell proliferation, survival, migration, and invasion.[2]
In numerous cancers, aberrant c-Met signaling, driven by gene amplification, mutation, or protein overexpression, contributes to tumor progression and metastasis.[3] This has established c-Met as a compelling therapeutic target for cancer intervention.[4][5]
Compound Profiles: Established Inhibitors and a Hypothetical Challenger
Established c-Met Inhibitors:
-
Cabozantinib (XL184): A multi-targeted tyrosine kinase inhibitor that potently inhibits c-Met, as well as VEGFR2, RET, and AXL, among others.[6] Its broad-spectrum activity disrupts multiple oncogenic pathways.
-
Crizotinib (PF-02341066): Initially developed as a c-Met inhibitor, it was later identified as a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1.[1] It remains an important tool in the study of c-Met-driven cancers.
-
Tepotinib: A highly selective and potent c-Met inhibitor, particularly effective in cancers with MET exon 14 skipping mutations.[7]
Hypothetical Challenger:
-
This compound: A novel chemical entity. For the purpose of this guide, we will hypothesize that its structural features, such as the pyridine ring which is common in kinase inhibitors, warrant its investigation as a potential c-Met inhibitor.[8][9][10]
Comparative Efficacy: A Quantitative Overview
| Inhibitor | c-Met Kinase IC50 (nM) | Reference(s) |
| Cabozantinib | 1.3 | |
| Crizotinib | ~8-11 | [11] |
| Tepotinib | 1.7 | [7] |
| This compound | To Be Determined |
The c-Met Signaling Pathway and Mechanism of Inhibition
The binding of HGF to the extracellular domain of c-Met triggers a conformational change, leading to receptor dimerization and the autophosphorylation of key tyrosine residues (Y1234/Y1235) within the kinase domain. This activation creates docking sites for downstream signaling proteins, initiating multiple pro-oncogenic pathways. Small molecule inhibitors, such as those discussed in this guide, typically function by competing with ATP for binding to the catalytic kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Figure 1: The c-Met signaling pathway and the point of therapeutic intervention by small molecule inhibitors.
Experimental Protocols for a Rigorous Comparative Efficacy Study
To ascertain the efficacy of a novel compound like this compound relative to known inhibitors, a multi-tiered experimental approach is essential. This should encompass biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.
In Vitro Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase. The LanthaScreen® TR-FRET platform is a robust and widely used method for this purpose.[12][13]
Causality Behind Experimental Choices: TR-FRET offers a homogenous, "mix-and-read" format that is highly amenable to high-throughput screening. It provides a direct measure of kinase activity by detecting the phosphorylation of a fluorescently labeled substrate, thus offering a precise quantification of inhibitory potency (IC50).
Figure 2: Experimental workflow for a TR-FRET based in vitro c-Met kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA). The optimal concentration should be determined empirically by running a kinase titration to find the EC80 value.[12]
-
Prepare a 2X substrate/2X ATP solution in 1X Kinase Buffer A. The substrate concentration is typically around 200 nM, and the ATP concentration should be at its Km for the kinase.[12]
-
Prepare serial dilutions of the test compounds (this compound, Cabozantinib, Crizotinib, Tepotinib) in DMSO, and then dilute into 1X Kinase Buffer A to create a 4X working solution.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 2.5 µL of the 4X test compound solutions.
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Initiate the reaction by adding 5 µL of the 2X substrate/2X ATP solution to each well. The final reaction volume is 10 µL.
-
Mix gently and incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X detection mix containing a terbium-labeled anti-phosphotyrosine antibody and EDTA in TR-FRET Dilution Buffer. The final concentration of EDTA should be sufficient to stop the kinase reaction (e.g., 10 mM).
-
Add 10 µL of the 2X detection mix to each well.
-
Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor).
-
Calculate the TR-FRET ratio (520 nm / 490 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based c-Met Phosphorylation Assay
This assay measures the ability of a compound to inhibit c-Met autophosphorylation within a cellular context, providing a more physiologically relevant measure of efficacy. The gastric carcinoma cell line MKN-45, which has a MET gene amplification and constitutively active c-Met signaling, is an excellent model for this assay.[14][15][16]
Causality Behind Experimental Choices: A cell-based assay accounts for factors such as cell permeability and off-target effects that are not captured in a biochemical assay. Measuring the phosphorylation status of c-Met directly assesses the compound's ability to engage its intended target in a living system. Homogeneous Time Resolved Fluorescence (HTRF) is a suitable technology for this purpose.[17][18]
Figure 3: Experimental workflow for a cell-based HTRF c-Met phosphorylation assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture MKN-45 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed the cells into a 96-well cell culture plate at a density that will result in a confluent monolayer the following day. Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture media.
-
Remove the old media from the cells and add the media containing the test compounds.
-
Incubate for a predetermined time (e.g., 2 hours) at 37°C, 5% CO2.
-
-
Cell Lysis:
-
Carefully remove the media.
-
Add a supplemented lysis buffer (provided with HTRF kits) directly to the wells.
-
Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.[18]
-
-
Detection:
-
Transfer the cell lysate to a 384-well low-volume detection plate.
-
Add the HTRF detection antibodies (a donor-labeled antibody that recognizes total c-Met and an acceptor-labeled antibody that recognizes phosphorylated c-Met at Y1234/Y1235).[17]
-
Incubate at room temperature for 4 hours or overnight, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the HTRF ratio and plot it against the logarithm of the inhibitor concentration to determine the IC50 value for the inhibition of c-Met phosphorylation.
-
In Vivo Efficacy Study: Xenograft Tumor Model
To evaluate the anti-tumor activity of a lead compound in a living organism, a xenograft model is employed. This involves implanting human cancer cells (e.g., MKN-45) into immunocompromised mice.[19]
Causality Behind Experimental Choices: In vivo studies are crucial for assessing a compound's pharmacokinetic and pharmacodynamic properties, as well as its overall anti-tumor efficacy and potential toxicity in a whole-animal system. This provides a more comprehensive understanding of a drug's therapeutic potential before advancing to clinical trials.
General Protocol Outline:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of MKN-45 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, and positive controls like Cabozantinib).
-
Drug Administration: Administer the compounds to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Monitoring: Regularly measure tumor volume and monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement, immunohistochemistry). Compare the tumor growth inhibition between the different treatment groups.
Conclusion
The rigorous evaluation of novel therapeutic candidates is a cornerstone of modern drug discovery. This guide has provided a comprehensive framework for comparing the efficacy of a hypothetical c-Met inhibitor, this compound, against the established drugs Cabozantinib, Crizotinib, and Tepotinib. By employing a combination of in vitro biochemical assays, cell-based functional assays, and in vivo models, researchers can build a robust data package to ascertain the therapeutic potential of new chemical entities targeting the c-Met signaling pathway. The provided protocols, grounded in scientific principles and field-proven methodologies, offer a clear path for such a comparative analysis.
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Guo, A., et al. (2008). Signaling networks assembled by oncogenic EGFR and c-Met. Proceedings of the National Academy of Sciences, 105(2), 692-697. [Link]
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De Bacco, F., et al. (2011). In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells. The Journal of Neuroscience, 31(9), 3346-3357. [Link]
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Al-Warhi, T., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1332. [Link]
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Revvity. (2023, June 11). How to run a cell based phospho HTRF assay [Video]. YouTube. [Link]
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BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
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- Zou, H., et al. (2007). An Orally Available Small-Molecule Inhibitor of c-Met, PF-2341066, Exhibits Cytoreductive Antitumor Efficacy through Antiproliferative and Proapoptotic Mechanisms. Cancer Research, 67(9), 4408-4417.
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Sun, Y., et al. (2022). Role of Tepotinib, Capmatinib and Crizotinib in non-small cell lung cancer. Highlights in Science, Engineering and Technology, 6, 321-326. [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Retrieved from [Link]
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Cellosaurus. (n.d.). MKN45 (CVCL_0434). Retrieved from [Link]
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Scilit. (n.d.). Excessive MET signaling causes acquired resistance and addiction to MET inhibitors in the MKN45 gastric cancer cell line. Retrieved from [Link]
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Wikipedia. (n.d.). c-Met inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). Development of c-MET pathway inhibitors. Retrieved from [Link]
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Mo, H. N., et al. (2018). Safety and Tolerability of c-MET Inhibitors in Cancer. Drug safety, 41(8), 749-771. [Link]
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de Cássia da Silveira e Sá, R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(3), 2539. [Link]
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ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]
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Le, X., et al. (2022). Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation. Cancer management and research, 14, 1597-1610. [Link]
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ResearchGate. (n.d.). (PDF) Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 4-OXO-1-PIPERIDINECARBOXYLATE. Retrieved from [Link]
- Google Patents. (n.d.). ES2053394A1 - Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate, procedure for obtaining it and new intermediates used in the preparation thereof.
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Sun, Y., et al. (2022). Role of Tepotinib, Capmatinib and Crizotinib in non-small cell lung cancer. Highlights in Science, Engineering and Technology, 6, 321-326. [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Role of Tepotinib, Capmatinib and Crizotinib in non-small cell lung cancer. Retrieved from [Link]
-
Corti, C., et al. (2022). Matching-Adjusted Indirect Comparison (MAIC) of Tepotinib with Other MET Inhibitors for the Treatment of Advanced NSCLC with MET Exon 14 Skipping Mutations. Advances in therapy, 39(5), 2159-2175. [Link]
-
Basile, L., et al. (2024). In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. ChemPlusChem, e202400115. [Link]
-
Madak, J. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 65(2), 1263-1282. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2186835. [Link]
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ResearchGate. (n.d.). (PDF) Matching-Adjusted Indirect Comparison (MAIC) of Tepotinib with Other MET Inhibitors for the Treatment of Advanced NSCLC with MET Exon 14 Skipping Mutations. Retrieved from [Link]
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A Researcher's Guide to Substituted Cyclohexanecarboxylates: A Physicochemical Property Comparison
Introduction: The Enduring Relevance of the Cyclohexane Scaffold in Drug Design
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer optimal physicochemical and pharmacological properties is perpetual. While aromatic rings have long been a mainstay, their metabolic liabilities and planarity can be suboptimal for specific biological targets. The substituted cyclohexane ring has emerged as a powerful three-dimensional, saturated bioisostere for the phenyl group, offering a means to escape "flatland," modulate lipophilicity, and improve metabolic stability.[1] Cyclohexanecarboxylates, in particular, serve as crucial building blocks and final compounds in this design strategy.
Understanding the nuanced effects of substitution and stereochemistry on the core physicochemical properties of this scaffold is paramount for any drug development professional. Properties such as acidity (pKa), lipophilicity (LogP/LogD), and solubility are not mere data points; they are the fundamental drivers of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of these properties, grounded in experimental data and established principles, to empower researchers in making informed design choices.
Comparative Analysis of Physicochemical Properties
The spatial arrangement of substituents on the cyclohexane chair conformation dictates the molecule's properties. The two primary positions, axial and equatorial, create distinct electronic and steric environments that profoundly influence acidity and lipophilicity.
Acidity (pKa): A Tale of Two Conformations
The acidity of a cyclohexanecarboxylic acid is a direct measure of the stability of its conjugate base, the carboxylate. The parent cyclohexanecarboxylic acid has a pKa of approximately 4.90.[2] However, the orientation of the carboxyl group has a significant impact.
-
Axial vs. Equatorial: Carboxylic acids with an equatorial carboxyl group are generally more acidic (lower pKa) than their axial counterparts. This is attributed to the greater stability of the equatorial carboxylate anion. An axial carboxylate experiences destabilizing 1,3-diaxial steric interactions with the axial hydrogens on the same side of the ring. This steric strain is relieved upon deprotonation in the equatorial conformer, but less so in the axial, making the equatorial acid more willing to donate its proton.
-
Substituent Effects: Electron-withdrawing groups (EWGs) increase acidity (decrease pKa) by inductively stabilizing the negative charge of the carboxylate. The magnitude of this effect is distance-dependent, being strongest at the C2 position and weakening at C3 and C4. Conversely, electron-donating groups (EDGs) decrease acidity.
The following diagram illustrates the conformational equilibrium and its impact on acidity.
Caption: General experimental workflow for physicochemical characterization.
Protocol: pKa Determination by Potentiometric Titration
This method relies on monitoring pH changes as a solution of the acid is titrated with a strong base. [3][4]The pKa corresponds to the pH at the half-equivalence point.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
0.15 M KCl solution (to maintain constant ionic strength) [3]* Analyte compound (cyclohexanecarboxylic acid derivative)
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). [3]2. Sample Preparation: Accurately weigh and dissolve the compound in water (or a water/co-solvent mixture for poorly soluble compounds) to a final concentration of approximately 1-10 mM. Add KCl to a final concentration of 0.15 M. [3]3. Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration. [3]4. Initial Acidification: If necessary, add 0.1 M HCl to bring the initial pH to ~2 to ensure the carboxylic acid is fully protonated.
-
Titration: Place the vessel on the magnetic stirrer and immerse the pH electrode. Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point (the steepest part of the curve) has been added. [5]Alternatively, the inflection point of a first-derivative plot corresponds to the equivalence point.
Protocol: LogP/LogD Determination by Shake-Flask Method
This is the "gold standard" method for LogP determination, involving partitioning the compound between n-octanol and water. [6][7][8] Materials:
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol) [6]* Test compound
-
Separatory funnels or glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours. Allow the phases to separate completely before use. [6]This step is critical to ensure thermodynamic equilibrium.
-
Stock Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol (or the aqueous phase, depending on solubility).
-
Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). Add a small aliquot of the compound stock solution. The final concentration should be below the solubility limit in either phase.
-
Equilibration: Cap the vial tightly and shake vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases. [9]5. Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two phases and break any emulsions. [7]6. Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous phase ([C]aq) and the n-octanol phase ([C]oct) using a pre-established calibration curve on your analytical instrument.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations. LogP (or LogD at the specific pH) is the base-10 logarithm of this ratio:
-
LogP = log₁₀ ([C]oct / [C]aq)
-
Protocol: Thermodynamic Solubility Measurement
This method determines the equilibrium solubility of a compound, which is the true measure of its saturation point in a given solvent. [10][11] Materials:
-
Test compound (solid form)
-
Solvent (e.g., phosphate buffer, pH 7.4)
-
Small glass vials with screw caps
-
Thermomixer or orbital shaker with temperature control
-
Filtration device (e.g., 0.45 µm syringe filters or filter plates)
-
Analytical instrument for quantification (HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 1 mg). [10]The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume of the desired buffer (e.g., 1 mL) to the vial. [10]3. Equilibration: Seal the vial and place it in a shaker/thermomixer. Incubate at a constant temperature (e.g., 25 °C) with vigorous shaking for at least 24 hours to ensure the system reaches thermodynamic equilibrium. [10][12]4. Separation: After incubation, allow the vials to stand so that excess solid can settle. Carefully withdraw the supernatant and filter it to remove any remaining solid particles.
-
Quantification: Prepare a dilution series of the filtrate and analyze the concentration using a calibrated HPLC-UV or LC-MS method.
-
Reporting: The determined concentration is the thermodynamic solubility of the compound, typically reported in units of µg/mL or µM. [13]
Conclusion
The physicochemical properties of substituted cyclohexanecarboxylates are intricately linked to their three-dimensional structure. A rational approach to drug design requires a deep understanding of how stereochemical choices—axial versus equatorial—and the electronic nature of substituents dictate acidity, lipophilicity, and solubility. Equatorial carboxylic acids are consistently more acidic than their axial counterparts due to enhanced conjugate base stability. Lipophilicity is primarily modulated by the addition of polar or non-polar functional groups, with esterification being a common strategy to increase LogP. Solubility is a multifactorial property where pH, crystal packing forces, and hydrogen bonding capacity all play critical roles. By employing the robust experimental protocols outlined in this guide, researchers can generate high-quality, reproducible data to build predictive structure-activity relationships (SAR) and guide the optimization of drug candidates, ultimately accelerating the journey from discovery to development.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]
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In-vitro Thermodynamic Solubility. (2025). Protocols.io. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Giménez, E., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
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Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 170-178. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and Physical Properties of Alkoxymethylene Substituted Phenyl Cyclohexanecarboxylates. Retrieved from [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 759, 1-13. Retrieved from [Link]
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Avdeef, A., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(1), 15-28. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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ResearchGate. (2022). LogP / LogD shake-flask method v1. Retrieved from [Link]
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Journal of Chemical Education. (1998). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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PubChem. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
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Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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FooDB. (2010). Showing Compound Cyclohexanecarboxylic acid (FDB003406). Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Retrieved from [Link]
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Research Collection ETH Zurich. (1964). Acidity of cyclohexanecarboxylic acids, cyclohexylamines and related compounds. Retrieved from [Link]
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National Institutes of Health. (2020). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Retrieved from [Link]
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PubChem. (n.d.). Propyl cyclohexanecarboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl cyclohexanecarboxylate. Retrieved from [Link]
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A Comparative Guide to the Reproducibility of Synthetic Routes for Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecular scaffolds is of paramount importance. Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate is a key intermediate, possessing a unique three-dimensional structure that is of significant interest in the design of new therapeutic agents. The reproducibility of its synthesis is critical for ensuring a reliable supply chain for research and development activities. This guide provides an in-depth comparison of two plausible and robust synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and potential challenges.
Introduction to the Target Molecule
This compound features a cyclohexane ring substituted with a pyridinyl moiety at the C1 position and a keto group at the C4 position. This arrangement provides a rigid scaffold with functional groups amenable to further chemical modification. The presence of the basic pyridine ring and the ketone functionality makes it a versatile building block for accessing a diverse range of chemical entities with potential biological activity. Given its strategic importance, the development of a reliable and reproducible synthetic protocol is a key enabling step for its broader application in drug discovery programs.
Route A: Michael-Type Conjugate Addition
This approach is predicated on the well-established Michael addition reaction, a cornerstone of carbon-carbon bond formation.[1][2] In this proposed synthesis, a nucleophilic pyridine species undergoes a 1,4-conjugate addition to an electrophilic α,β-unsaturated cyclohexenone ester. This method is attractive due to its potential for high atom economy and the commercial availability of the requisite starting materials.
Causality Behind Experimental Choices
The choice of a Michael-type addition is guided by the inherent reactivity of α,β-unsaturated carbonyl compounds towards nucleophiles.[1] The pyridinyl nucleophile can be generated in situ from a suitable precursor, such as 4-lithiopyridine or a 4-pyridyl Grignard reagent, which are known to add effectively to Michael acceptors.[3][4][5] The selection of a non-protic solvent like tetrahydrofuran (THF) is crucial to prevent quenching of the highly reactive organometallic reagent. Low temperatures are employed to control the exothermicity of the reaction and to minimize the formation of side products.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-oxocyclohex-2-ene-1-carboxylate
A detailed procedure for the synthesis of this starting material can be adapted from known literature methods.[6]
Step 2: 1,4-Conjugate Addition of 4-Pyridyl Grignard Reagent
-
Preparation of 4-Pyridylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Add a solution of 4-bromopyridine (1.0 eq) in anhydrous THF via an addition funnel. Initiate the reaction with gentle heating. Once the reaction starts, maintain a gentle reflux until all the magnesium has been consumed. Cool the resulting Grignard reagent to room temperature.
-
Conjugate Addition: In a separate flame-dried flask under a nitrogen atmosphere, dissolve ethyl 4-oxocyclohex-2-ene-1-carboxylate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add the freshly prepared 4-pyridylmagnesium bromide solution dropwise via a cannula, maintaining the temperature below -70 °C.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Self-Validating System
The reproducibility of this route is contingent on the successful and consistent formation of the 4-pyridyl Grignard reagent, which can be sensitive to moisture and air. The progress of the Grignard formation can be monitored by the disappearance of magnesium turnings. The conjugate addition step can be validated by TLC analysis, observing the consumption of the starting enone and the appearance of a new, more polar spot corresponding to the product. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Route B: Palladium-Catalyzed α-Arylation
This modern approach leverages the power of transition-metal catalysis to forge the C-C bond between the cyclohexane ring and the pyridine moiety. Specifically, a Buchwald-Hartwig type α-arylation of a ketone offers a direct and potentially more versatile route.[7][8][9][10][11][12][13] This method is particularly advantageous for its broad substrate scope and functional group tolerance.
Causality Behind Experimental Choices
The choice of a palladium-catalyzed α-arylation is based on its demonstrated efficacy in forming C(sp²)-C(sp³) bonds.[11][13] The use of a specialized phosphine ligand, such as XPhos or SPhos, is critical for facilitating the catalytic cycle, specifically the reductive elimination step that forms the desired product.[9] A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide, is required to generate the ketone enolate in situ, which then participates in the cross-coupling reaction. The choice of a high-boiling aprotic solvent like toluene or dioxane allows the reaction to be conducted at elevated temperatures, which is often necessary to achieve a reasonable reaction rate.
Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine ethyl 4-oxocyclohexanecarboxylate (1.0 eq), 4-bromopyridine hydrochloride (1.2 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%) in a dry Schlenk tube.
-
Addition of Base and Solvent: Add a strong base (e.g., LiHMDS, 2.5 eq) and anhydrous toluene.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by GC-MS or LC-MS. Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
Self-Validating System
The success of this catalytic reaction is highly dependent on the exclusion of air and moisture. The use of a glovebox or rigorous Schlenk line techniques is essential. The reaction can be monitored by observing the consumption of the starting materials and the formation of the product via GC-MS or LC-MS. The catalyst's performance can be assessed by the reaction yield and rate. The final product's identity and purity must be confirmed by standard analytical techniques (NMR, MS).
Comparative Analysis
| Parameter | Route A: Michael-Type Conjugate Addition | Route B: Palladium-Catalyzed α-Arylation |
| Reagents | 4-Bromopyridine, Magnesium, Ethyl 4-oxocyclohex-2-ene-1-carboxylate | Ethyl 4-oxocyclohexanecarboxylate, 4-Bromopyridine, Palladium catalyst, Phosphine ligand, Strong base |
| Reaction Conditions | Low temperature (-78 °C), inert atmosphere | Elevated temperature (80-110 °C), inert atmosphere |
| Potential Yield | Moderate to good | Good to excellent |
| Reproducibility | Can be sensitive to the quality of the Grignard reagent | Generally high, but sensitive to catalyst and ligand choice, and requires stringent anhydrous/anaerobic conditions |
| Scalability | Scalable, but handling of large volumes of organometallics can be challenging | Readily scalable with appropriate engineering controls for handling air-sensitive reagents |
| Cost of Reagents | Generally lower cost reagents | Higher cost due to palladium catalyst and specialized ligands |
| Key Challenges | Formation and handling of the Grignard reagent, potential for 1,2-addition side product | Catalyst deactivation, optimization of ligand and base, complete exclusion of air and moisture |
Experimental Workflow Diagrams
Caption: Workflow for Route A: Michael-Type Conjugate Addition.
Caption: Workflow for Route B: Palladium-Catalyzed α-Arylation.
Conclusion
Both the Michael-type conjugate addition and the palladium-catalyzed α-arylation represent viable and reproducible strategies for the synthesis of this compound. The choice between these two routes will likely depend on the specific requirements of the research program, including scale, cost considerations, and available expertise.
-
Route A is a classic and cost-effective approach, well-suited for laboratories comfortable with organometallic chemistry. Its reproducibility hinges on the careful preparation and handling of the Grignard reagent.
-
Route B offers a more modern and potentially higher-yielding alternative with broader substrate scope, but at a higher cost for reagents and with a need for stringent inert atmosphere techniques.
For process development and scale-up, the palladium-catalyzed route may offer advantages in terms of robustness and predictability, provided the cost of the catalyst system is not prohibitive. For smaller-scale research applications, the Michael addition remains a highly attractive and economical option. It is recommended that both routes be evaluated in the laboratory to determine the most suitable method for the intended application.
References
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A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). ResearchGate. [Link]
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Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. [Link]
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Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. [Link]
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One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. (2019). Chemical Communications, 55(14), 2004-2007. [Link]
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A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (2011). Der Pharma Chemica, 3(6), 350-359. [Link]
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Buchwald-Hartwig C-C Bond Formation. (2010). Macmillan Group Meeting. [Link]
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Ethyl 4-oxocyclohexanecarboxylate. (n.d.). PubChem. [Link]
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ethyl 4-oxo-2-cyclohexene-1-carboxylate. (n.d.). ChemSynthesis. [Link]
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Syntheses of 4-(Heteroaryl)cyclohexanones via Palladium-Catalyzed Ester α-Arylation and Decarboxylation. (2017). The Journal of Organic Chemistry, 82(18), 9851–9858. [Link]
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Palladium-Catalyzed Intramolecular α-Arylation of α-Amino Acid Esters. (2005). The Journal of Organic Chemistry, 70(14), 5469–5472. [Link]
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Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (2010). Tetrahedron Letters, 51(26), 3435-3437. [Link]
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Palladium-Catalyzed α-Arylation of Ketones. (1997). Journal of the American Chemical Society, 119(45), 11108-11109. [Link]
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Palladium-Catalyzed Selective α-Arylation of ortho-Bromoacetophenones. (n.d.). RAIITH. [Link]
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1,2- and 1,4-Additions of Organometallic Reagents. (2021, December 27). Chemistry LibreTexts. [Link]
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Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2019). ACS Omega, 4(2), 3569-3575. [Link]
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Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2018). ACS Catalysis, 8(12), 11346-11352. [Link]
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1,2- and 1,4-Additions of Organometallic Reagents. (2015, July 18). Chemistry LibreTexts. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate. As drug development professionals, our responsibility extends beyond synthesis and analysis to the entire lifecycle of a chemical, ensuring that its disposal minimizes risk to personnel and the environment. This protocol is designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Hazard Identification and Immediate Safety Precautions
-
Pyridine Moiety: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.[1] It poses risks of inhalation injury, skin irritation, and is incompatible with strong oxidizing agents and acids.[1][2] Waste containing pyridine is considered hazardous.[2][3]
-
Ethyl 4-oxocyclohexanecarboxylate Moiety: This related structure is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]
Based on this analysis, the compound must be handled as a hazardous chemical waste.
Immediate Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed. For larger quantities or spill cleanup, chemical-resistant aprons or suits may be necessary.
-
Respiratory Protection: All handling of open containers should occur inside a certified chemical fume hood to prevent inhalation of vapors.[1][7]
Waste Characterization and Segregation
Proper disposal begins with correct characterization and segregation at the point of generation.[8] Mixing incompatible waste streams can lead to dangerous chemical reactions.[9]
| Hazard Class | Classification Justification | Segregation Guideline |
| Flammable Liquid | Contains a pyridine moiety and is an organic ester. Pyridine itself is flammable.[10] | Store away from oxidizing agents, strong acids, and sources of ignition.[2][11] |
| Toxic Waste | The pyridine component is toxic.[1] Pyridine-containing waste is regulated as hazardous.[3] | Segregate from non-toxic waste. Keep in a designated, well-ventilated area. |
| Irritant | The ethyl 4-oxocyclohexanecarboxylate structure is a known skin and eye irritant.[4][5] | Handle with appropriate PPE to avoid contact. |
| Organic Waste | The compound is an organic chemical. | Collect in a designated organic waste container. Do not mix with aqueous, acidic, basic, or halogenated waste streams unless specifically permitted by your institution's EHS department. |
Step-by-Step Disposal Protocol
Adherence to a standardized protocol is crucial for ensuring safety and regulatory compliance with agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13][14]
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical waste.[11][12] Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. The container must have a secure, tight-fitting screw cap.[11]
-
Label the Container: Proper labeling is a strict regulatory requirement.[9][15] Before any waste is added, affix a hazardous waste label. The label must include:
Step 2: Waste Accumulation
-
Designate a Satellite Accumulation Area (SAA): Waste must be stored at or near the point of generation in a designated SAA.[16][17] This area must be under the control of the laboratory personnel generating the waste.
-
Add Waste Safely: Perform all transfers inside a chemical fume hood. Keep the waste container closed at all times except when adding waste.[11][17]
-
Monitor Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for vapor expansion.[11]
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks or spills.[18]
Step 3: Arranging for Final Disposal
-
Monitor Accumulation Limits: Laboratories are subject to limits on the volume of hazardous waste that can be stored in an SAA (typically 55 gallons).[17]
-
Request a Pickup: Once the container is full or you have finished the project generating the waste, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[15]
-
Documentation: Maintain accurate records of the waste generated and its disposal, as this is often required for regulatory audits.[15]
Never dispose of this compound down the drain or in the regular trash. [1][19] This is a direct violation of environmental regulations and poses a significant risk.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from laboratory activities involving this compound.
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Navigating the Handling of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of chemical reagents is a cornerstone of successful research and development. This guide provides essential safety and logistical information for the handling of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate, a compound of interest in medicinal chemistry and drug discovery. By understanding the potential hazards and implementing appropriate safety protocols, you can minimize risk and ensure a secure laboratory environment.
Understanding the Hazard Profile
Pyridine Moiety: Pyridine and its derivatives are known for their potential health risks. They can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] Symptoms of overexposure may include headaches, dizziness, nausea, and respiratory irritation.[1][2] Pyridine itself is a flammable liquid and is considered a hazardous waste material.[1][3]
Keto-Ester Functionality: The ethyl 4-oxocyclohexanecarboxylate portion of the molecule suggests a potential for skin and eye irritation.[4][5] Ketone bodies, in a broader biological context, can have various physiological effects, though the direct relevance to handling this specific compound is primarily related to its chemical reactivity and irritant properties.[6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following recommendations are based on the potential hazards of its constituent chemical classes.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves such as butyl rubber, neoprene, or nitrile are recommended.[1] It is crucial to check the glove manufacturer's compatibility chart for pyridine and related solvents.[2] Always inspect gloves for damage before use and change them frequently. | Provides a barrier against skin contact, which can be a route of exposure for pyridine derivatives.[2] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, chemically impervious coveralls may be necessary. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate organic vapor cartridges is required. | Minimizes the risk of inhaling potentially toxic pyridine-based fumes.[1][2] |
| Footwear | Closed-toe, chemical-resistant shoes must be worn in the laboratory. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will further mitigate risks.
Preparation and Engineering Controls
-
Ventilation: All work with this compound must be performed in a properly functioning and certified chemical fume hood.[1][3]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from the work area.[2]
-
Spill Kit: Have a spill kit readily available that contains absorbent materials suitable for organic compounds, such as vermiculite or sand.[3]
Handling and Use
-
Personal Protective Equipment (PPE): Before beginning work, ensure all recommended PPE is correctly worn.
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors. Avoid contact with skin and eyes.[9][10]
-
Container Handling: Keep containers tightly closed when not in use to minimize the release of vapors.[1] Store in a cool, dry, and well-ventilated area away from sources of ignition.[1][3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Do not eat, drink, or smoke in the laboratory.[1]
Spill Management
-
Small Spills: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[3] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Classification: All waste containing this compound, including unused material, solutions, and contaminated items (e.g., gloves, pipette tips, absorbent pads), must be treated as hazardous waste.
-
Waste Collection: Collect all hazardous waste in a clearly labeled, sealed, and compatible container.[2] Do not mix with incompatible waste streams.
-
Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for chemical waste disposal. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
Inhalation: Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing the Safety Workflow
To provide a clear and concise overview of the necessary safety precautions, the following diagram illustrates the workflow for handling this compound.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. fishersci.com [fishersci.com]
- 5. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exogenous ketones: Do they work, and are they safe? [medicalnewstoday.com]
- 7. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
